B1579312 2-Amino-3-(3-aminophenyl)propanoic acid

2-Amino-3-(3-aminophenyl)propanoic acid

Cat. No.: B1579312
M. Wt: 180.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(3-aminophenyl)propanoic acid (CAS 28101-74-8) is a chiral amino acid derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . This compound serves as a critical building block in pharmaceutical research, particularly for the synthesis of neuroactive compounds and enzyme inhibitors . Its chiral structure and functional groups make it highly valuable in developing drugs targeting neurological and psychiatric disorders, as well as in the study of amino acid metabolism and receptor binding interactions within the central nervous system . Researchers frequently employ this compound in the preparation of peptidomimetics, where it aids in improving metabolic stability and bioavailability in drug design . The product is characterized by a purity of ≥95% and must be stored sealed in a dry environment, ideally between 2-8°C, to ensure stability . This product is for research and further manufacturing purposes only. It is not intended for direct human use.

Properties

IUPAC Name

2-amino-3-(3-aminophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLYNVBJVVOUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57213-16-8
Record name NSC230431
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC21950
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Technical Whitepaper: 3-Amino-L-phenylalanine (3-AF)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Aminophenylalanine (L-isomer) CAS: 57213-16-8 Role: Senior Application Scientist

Strategic Integration in Solid-Phase Peptide Synthesis and Drug Design

Executive Summary

3-Amino-L-phenylalanine (3-AF, CAS 57213-16-8) is a non-canonical amino acid that serves as a critical "chemical handle" in modern peptide therapeutics. Unlike its aliphatic counterpart Lysine, 3-AF possesses an aromatic meta-amine with a significantly lower pKa (~4.6 vs ~10.5). This electronic distinction allows for highly specific chemoselective ligations and unique hydrogen-bonding networks in drug binding pockets. This guide details the synthesis, orthogonal protection strategies, and application of 3-AF in developing stapled peptides and FRET probes.

Chemical Profile & Causality Analysis

To effectively utilize 3-AF, one must understand the electronic environment of the aniline side chain.

PropertyValueImplication for Protocol
CAS (L-isomer) 57213-16-8Specific stereochemistry for bioactive peptides.
Molecular Weight 180.21 g/mol -
Side Chain pKa ~4.6 (Aniline-like)Critical: Remains unprotonated at physiological pH (7.4), unlike Lysine. It is nucleophilic but less basic, allowing selective acylation at controlled pH (e.g., pH 4.5–5.0) without affecting aliphatic amines.
Fluorescence Weak (intrinsic)Precursor for highly fluorescent derivatives (e.g., 3-cyano-derivatives) or as a quencher in FRET pairs.
Redox Potential ModerateSusceptible to oxidation; requires inert atmosphere during extended storage or harsh deprotection.
Synthesis & Production Logic

While enzymatic routes (Phenylalanine Ammonia Lyase variants) exist, the most robust method for generating high-purity 3-AF for SPPS is the catalytic hydrogenation of 3-nitro-L-phenylalanine .

Mechanism of Action

The reduction of the nitro group (


) to the amine (

) is achieved using Pd/C under hydrogen atmosphere. This route preserves the chiral integrity of the

-carbon, provided the conditions are mild.

Synthesis Nitro 3-Nitro-L-Phenylalanine (Precursor) H2_Pd H2 / Pd-C (Reduction) Nitro->H2_Pd MeOH, RT Amino 3-Amino-L-Phenylalanine (CAS 57213-16-8) H2_Pd->Amino >98% Yield Protect Fmoc-Cl / Boc2O (Orthogonal Protection) Amino->Protect Selective N-protection Final Fmoc-3-AF(Boc)-OH (SPPS Building Block) Protect->Final

Figure 1: Synthetic workflow from nitro-precursor to SPPS-ready building block.

Application in Solid-Phase Peptide Synthesis (SPPS)

The utility of 3-AF in SPPS relies entirely on Orthogonal Protection . Because the side chain is a primary amine, it must be protected to prevent branching or polymerization during chain elongation.

A. Standard Elongation (Boc Strategy)

For peptides where the 3-AF residue is passive (not modified later), use Fmoc-3-amino-Phe(Boc)-OH .

  • Logic: The Boc group is stable to Piperidine (Fmoc removal) but cleaves with TFA (final resin cleavage).

  • Result: The final peptide contains a free meta-aniline.

B. Orthogonal Modification (Alloc Strategy)

For cyclic peptides, lactam stapling, or on-resin labeling, use Fmoc-3-amino-Phe(Alloc)-OH .

  • Logic: The Alloc group is stable to both Piperidine and TFA but is removed selectively by

    
    .
    
  • Protocol: This allows you to deprotect only the 3-AF side chain while the peptide is still anchored to the resin, enabling site-specific reaction with a dye or cross-linker.

Protocol: Selective Alloc Deprotection & Labeling
  • Swelling: Swell resin-bound peptide (Fmoc-ON) in DCM under Argon.

  • Catalyst Prep: Dissolve

    
     (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
    
  • Reaction: Add to resin. Shake for 30 mins. Repeat x2.

    • Why Phenylsilane? It acts as a scavenger for the allyl carbocation, preventing re-attachment.

  • Wash: Wash extensively with DCM, DMF, and 0.5% Sodium Diethyldithiocarbamate (to remove Pd traces).

  • Coupling: React the now-free meta-aniline with the desired carboxylic acid (e.g., Biotin-NHS or a fluorophore) using HATU/DIEA.

    • Note: The lower nucleophilicity of the aniline may require double coupling or longer reaction times compared to Lysine.

SPPS_Workflow Start Resin-Peptide-Fmoc Couple Coupling: Fmoc-3-AF(Alloc)-OH Start->Couple Elongate Chain Elongation (Standard Fmoc SPPS) Couple->Elongate Alloc_Deprotect Alloc Removal: Pd(PPh3)4 / PhSiH3 Elongate->Alloc_Deprotect Orthogonal Step Branching Site-Specific Modification (Dye/Staple/Drug) Alloc_Deprotect->Branching Free Aniline Exposed Cleavage Final Cleavage (TFA) Branching->Cleavage

Figure 2: Orthogonal deprotection workflow for site-specific modification of 3-AF.

Advanced Applications in Drug Development[1][2]
1. Peptide Stapling (Lactam Bridges)

3-AF is frequently paired with Aspartic Acid (Asp) or Glutamic Acid (Glu) to form lactam bridges.

  • Advantage: The aromatic ring of 3-AF adds rigidity and hydrophobicity to the staple, often improving cell permeability compared to purely aliphatic Lys-Glu staples.

  • Spacing: Typically placed at

    
     positions to stabilize 
    
    
    
    -helices.[1][2]
2. Bioisostere & Pi-Stacking

In kinase inhibitors, the 3-amino group can mimic the H-bond donor/acceptor properties of specific heterocycles while the phenyl ring engages in


 stacking with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.
3. Fluorescence Probes

Derivatives of 3-AF, such as 3-(2-cyano-4-dimethylaminophenyl)alanine , exhibit environment-sensitive fluorescence.[3] They are virtually non-fluorescent in water but highly fluorescent in hydrophobic pockets, making them excellent reporters for protein folding or ligand binding events.

References
  • Synthesis & Properties: PubChem. 3-Amino-L-phenylalanine | C9H12N2O2. National Library of Medicine. Link

  • SPPS Strategy: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Fluorescence Applications: Oshima, J., et al. (2006). Photophysical Properties of 3-[2-Cyano-4-(dimethylamino)phenyl]alanine. Chemistry Letters. Link

  • Enzymatic Synthesis: Parmeggiani, F., et al. (2020). Toward a Scalable Synthesis... Using an Engineered Phenylalanine Ammonia Lyase. ACS Sustainable Chemistry & Engineering. Link

  • Peptide Stapling: Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science. Link

Sources

3-Amino-L-Phenylalanine: Technical Guide for Drug Discovery & Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical properties, biological activities, and experimental applications of 3-Amino-L-phenylalanine (3-AF) . Unlike its more common isomer, 4-amino-L-phenylalanine (a known fluorophore), 3-AF serves primarily as a chemical handle and a structural scaffold in peptidomimetics and drug discovery.

Executive Summary

3-Amino-L-phenylalanine (3-AF) is a non-proteinogenic amino acid used to expand the chemical space of peptide libraries and optimize drug-target interactions. Its meta-substituted aniline side chain offers a unique pKa (~4.6), rendering it neutral at physiological pH. This property allows it to function as a hydrogen bond donor/acceptor without introducing a permanent positive charge, facilitating membrane permeability via the LAT-1 transporter. It is widely employed as an orthogonal "handle" for late-stage functionalization and cyclization in solid-phase peptide synthesis (SPPS).

Chemical & Physical Identity

Structural Characteristics

3-AF is an isomer of amino-phenylalanine where the amine substituent is in the meta position relative to the alanine tail. This positioning creates a distinct steric and electronic profile compared to the para isomer.

PropertyValue / DescriptionSignificance in Drug Design
CAS Number 57213-16-8Unique identifier for procurement.
Molecular Formula C

H

N

O

MW: 180.21 g/mol .
Side Chain pKa ~4.6 - 4.7 (Aniline N)Critical: Neutral at pH 7.4. Unlike Lys (pKa ~10.5), it does not introduce cationic charge, improving BBB transport.
Electronic Effect Electron-withdrawing (Inductive)Deactivates the ring slightly compared to Phe; affects

stacking interactions.
Fluorescence Weak / NegligibleUnlike 4-amino-Phe, 3-AF is not a strong fluorophore but can quench proximal fluorophores via PET (Photoinduced Electron Transfer).
Solubility & Stability
  • Solubility: Moderate in water; highly soluble in acidic buffers. Protected derivatives (Fmoc/Boc) are soluble in DMF and NMP.

  • Oxidation: The aniline moiety is susceptible to oxidation over time (turning brown). Store at -20°C under argon/nitrogen.

Biological Activity & Mechanism[1][2][3][4][5]

Transporter Affinity (LAT-1)

Research indicates that meta-substituted phenylalanine derivatives often exhibit higher affinity for the Large Neutral Amino Acid Transporter 1 (LAT-1) compared to para-substituted analogs.

  • Mechanism: LAT-1 transports large neutral amino acids across the Blood-Brain Barrier (BBB).

  • Application: 3-AF can be used as a "warhead" or carrier moiety to facilitate the transport of conjugated drugs into the central nervous system (CNS).

Enzyme Interactions[6]
  • Phenylalanine Hydroxylase (PheH): 3-AF binds to the regulatory domain of PheH but activates the enzyme less efficiently than L-Phe. It stabilizes the regulatory dimer, providing a tool to study allosteric activation mechanisms without rapid turnover.

  • Protease Stability: Incorporation of 3-AF into peptide backbones renders the adjacent peptide bonds less recognizable to common proteases (e.g., chymotrypsin), extending the in vivo half-life of therapeutic peptides.

Applications in Drug Development[1][7]

Combinatorial Library Generation

The 3-amino group serves as a nucleophilic "handle" that is orthogonal to the N-terminal amine (if protected correctly). This allows for the generation of "Peptide-Drug Conjugates" or branched peptides.

  • Workflow:

    • Incorporate Fmoc-3-amino-Phe(Alloc)-OH during SPPS.

    • Selectively remove Alloc (Palladium catalysis) while the peptide is still on-resin.

    • React the free 3-amino group with a library of electrophiles (acid chlorides, isocyanates, sulfonyl chlorides).

Macrocyclization (Stapling)

3-AF is used to form lactam bridges (side-chain to side-chain cyclization) when paired with Aspartic Acid or Glutamic Acid.

  • Advantage: The meta geometry provides a different ring size and conformational constraint compared to Lys-Glu bridges, potentially accessing unique bioactive conformations.

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc Strategy)

Objective: Incorporate 3-AF into a peptide sequence without side reactions.

Reagents:

  • Building Block: Fmoc-3-amino-L-phenylalanine(Boc)-OH. (Boc protects the side chain aniline from acylation).

  • Resin: Rink Amide (for amides) or Wang (for acids).[1]

  • Coupling Agents: DIC/Oxyma or HATU/DIPEA.

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove N-terminal Fmoc with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation: Dissolve Fmoc-3-amino-Phe(Boc)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq).[2]

    • Note: Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling: Add activated solution to resin.[2] Shake at Room Temp for 45-60 min.

  • Monitoring: Perform Kaiser test. (Note: Aniline amines react slowly with ninhydrin; ensure the N-terminal coupling is being tested, not the side chain).

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. This removes the Boc group, yielding the free 3-amino-Phe residue.

Visualization of Synthesis Logic

The following diagram illustrates the decision tree for using 3-AF in library synthesis vs. direct incorporation.

SPPS_Workflow Start Start: Resin-Bound Peptide Choice Select 3-AF Derivative Start->Choice PathA Fmoc-3-AF(Boc)-OH Choice->PathA Standard Use PathB Fmoc-3-AF(Alloc)-OH Choice->PathB Library/Diversity Coupling Standard Coupling (HATU/DIPEA) PathA->Coupling PathB->Coupling Cleavage TFA Cleavage Coupling->Cleavage AllocRem Pd(PPh3)4 / PhSiH3 (Alloc Removal on Resin) Coupling->AllocRem ResultA Linear Peptide (Free 3-NH2) Cleavage->ResultA ResultB Branched/Modified Peptide Cleavage->ResultB Diversify React 3-NH2 with Electrophile (R-COCl, R-NCO) AllocRem->Diversify Diversify->Cleavage

Caption: Workflow for incorporating 3-AF. Path A yields the free amine; Path B allows on-resin modification.

Biological Pathway: LAT-1 Transport

The meta-positioning is crucial for recognition by the LAT-1 transporter, which is upregulated in many tumors and the BBB.

LAT1_Transport Blood Blood Stream Drug Drug-3-AF Conjugate Blood->Drug LAT1_Out LAT-1 (Outward Open) Drug->LAT1_Out High Affinity (Meta-Sub) Complex Transporter-Substrate Complex LAT1_Out->Complex Transport LAT1_In LAT-1 (Inward Open) Complex->LAT1_In Cytosol Brain/Tumor Cytosol LAT1_In->Cytosol Release Release Drug Release (Peptidase Cleavage) Cytosol->Release

Caption: Mechanism of 3-AF mediated transport via LAT-1, exploiting meta-substitution for high affinity.

References

  • GuideChem. (n.d.). 3-Amino-L-Phenylalanine Chemical Properties and pKa Data. Retrieved from

  • National Institutes of Health (NIH). (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PMC. Retrieved from

  • BenchChem. (2025).[2] Solid-Phase Peptide Synthesis of Peptides Containing γ-Amino-L-phenylalanine using Boc Chemistry. Retrieved from

  • RSC Publishing. (2025). Expanding the fluorescence toolkit: molecular design and biological application of unnatural amino acids. (Contextualizing lack of fluorescence in 3-isomer vs 4-isomer). Retrieved from

  • National Institutes of Health (NIH). (2020). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC. Retrieved from

Sources

Technical Guide: Non-Canonical Amino Acids with Aniline Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the implementation and utilization of aniline-containing non-canonical amino acids (ncAAs), specifically p-aminophenylalanine (pAF) , in protein engineering and drug development.

Executive Summary

The incorporation of aniline side chains into proteins represents a paradigm shift from traditional cysteine/lysine bioconjugation. Unlike aliphatic amines (Lys), the aromatic amine of p-aminophenylalanine (pAF) offers a unique reactivity profile—specifically a lower pKa (~4.0–4.5) and the ability to undergo oxidative coupling and diazotization. This guide details the genetic incorporation of pAF and its application in synthesizing homogeneous Antibody-Drug Conjugates (ADCs) and stable protein constructs, providing a superior alternative to heterogeneous random conjugation.

Part 1: The Chemical & Structural Landscape

The Aniline Moiety vs. Canonical Amines

The critical distinction between pAF and canonical amino acids lies in the electronic properties of the nitrogen atom.

  • Lysine (Aliphatic Amine): High pKa (~10.5), nucleophilic only at high pH, prone to non-specific acylation.

  • p-Aminophenylalanine (Aromatic Amine): Low pKa (~4.2), non-protonated at physiological pH. It is less nucleophilic towards esters but highly reactive towards specific oxidants and diazonium chemistry, enabling bioorthogonal reactions in the presence of native residues.

Structural Variants

While pAF is the industry standard, ortho- and meta-isomers exist. However, pAF is preferred due to the steric accessibility of the para-amino group and the established efficiency of evolved tRNA synthetases.

VariantStructureKey FeaturePrimary Application
pAF p-aminophenylalanineHigh incorporation efficiency; sterically accessible.[1]Oxidative coupling, ADCs.
oAF o-aminophenylalanineProximity effect; can form internal hydrogen bonds.Metal chelation studies.
mAF m-aminophenylalanineAltered electronic resonance.Specialized spectroscopic probes.

Part 2: Biosynthetic Incorporation Strategies

The production of pAF-containing proteins relies on Genetic Code Expansion (GCE) . This system hijacks the amber stop codon (TAG) to insert pAF during translation.

The Orthogonal System

The standard system utilizes an evolved Tyrosyl-tRNA synthetase (TyrRS)/tRNA pair from Methanococcus jannaschii (Mj), optimized for use in E. coli.

  • The Plasmid: The pEVOL-pAF vector is the gold standard. It carries two copies of the pAF-RS gene (one constitutive, one inducible) and the orthogonal tRNA_CUA.

  • The Logic: The MjTyrRS variant has been mutated to sterically exclude tyrosine and preferentially bind pAF.

Mechanism of Incorporation (Visualization)

GCE_Cycle cluster_0 Intracellular Process pAF p-Aminophenylalanine (Exogenous) RS Orthogonal pAF-RS (pEVOL Plasmid) pAF->RS Transport & Binding Cell E. coli Cell tRNA Orthogonal tRNA_CUA RS->tRNA Aminoacylation Ribosome Ribosome (Translation) tRNA->Ribosome Delivery to A-site Protein pAF-Modified Protein Ribosome->Protein Peptide Bond Formation mRNA mRNA with UAG Stop Codon mRNA->Ribosome Codon Recognition

Caption: The orthogonal translation cycle. The pAF-RS specifically charges the orthogonal tRNA with pAF, which suppresses the UAG codon at the ribosome.

Part 3: Reactivity & Bioconjugation Chemistries[2][3][4]

The utility of pAF lies in its ability to undergo rapid, site-specific conjugation under mild conditions.

Oxidative Coupling (The Gold Standard)

This reaction couples the aniline of pAF with o-aminophenols or phenylenediamines using a mild oxidant (Sodium Periodate, NaIO4).

  • Kinetics: Extremely fast (k > 10^3 M^-1 s^-1).

  • Selectivity: Orthogonal to Cys, Lys, and other native residues.

  • Stability: Forms a stable hetero-Diels-Alder adduct or iminoquinone derivative, resistant to hydrolysis.

Oxidative_Coupling Protein Protein-Ph-NH2 (pAF Residue) Intermediate Reactive Iminoquinone Intermediate Protein->Intermediate Oxidation (ms timescale) Reagent o-Aminophenol Derivative (Payload) Reagent->Intermediate Oxidation (ms timescale) Oxidant Oxidant (NaIO4) Oxidant->Intermediate Product Stable Conjugate (Covalent Bond) Intermediate->Product Coupling & Rearrangement

Caption: Oxidative coupling mechanism. Periodate oxidizes the coupling partner, which is then trapped by the aniline side chain of the protein.

Diazotization

The aniline can be converted to a diazonium salt (


) using nitrous acid. This electrophilic species can then react with electron-rich aromatic rings (e.g., Tyrosine) or undergo azo coupling.
  • Note: This is less common for simple conjugation due to the instability of diazonium salts at physiological temperatures but is powerful for crosslinking or electrochemical sensor fabrication.

Part 4: Experimental Protocols

Protocol A: Expression of pAF-Containing Proteins

Objective: Incorporate pAF into a target protein (e.g., GFP or an Antibody Fragment) at a specific site (TAG codon).

Materials:

  • E. coli strain (BL21(DE3)).[2]

  • Plasmid 1: pEVOL-pAF (Chloramphenicol resistance).

  • Plasmid 2: Target gene with TAG mutation (Ampicillin/Kanamycin resistance).

  • p-Aminophenylalanine (Solubility is limited; dissolve in dilute HCl or NaOH before adding to media).

Workflow:

  • Transformation: Co-transform both plasmids into BL21(DE3). Plate on dual-antibiotic agar.

  • Inoculation: Pick a single colony into 5 mL LB media (with antibiotics). Grow overnight at 37°C.

  • Induction Prep: Dilute 1:100 into fresh media (e.g., 2xYT or Minimal Media). Grow to OD600 ~0.5.

  • pAF Addition: Add pAF to a final concentration of 1 mM .

    • Critical Step: Dissolve pAF in a minimal volume of 1M NaOH or HCl to solubilize, then neutralize slightly or add directly to buffered media to prevent precipitation.

  • Induction: Induce protein expression (IPTG for target, Arabinose for pEVOL).

  • Harvest: Incubate at 30°C for 12–16 hours. Pellet cells and purify using standard affinity chromatography (e.g., Ni-NTA).

Protocol B: Oxidative Coupling Bioconjugation

Objective: Conjugate a PEG-chain or Drug payload (functionalized with o-aminophenol) to the pAF-protein.

Reagents:

  • Protein-pAF (10–50 µM in PBS, pH 7.4).

  • Coupling Partner: o-aminophenol-PEG (5–10 equivalents).

  • Oxidant: Sodium Periodate (NaIO4) (Freshly prepared 100 mM stock).

Step-by-Step:

  • Mix: Combine Protein-pAF and o-aminophenol reagent in a reaction tube.

  • Initiate: Add NaIO4 to a final concentration of 1–5 mM.

  • Incubate: Allow reaction to proceed for 5–10 minutes at Room Temperature.

    • Note: Unlike maleimide chemistry, this reaction is extremely fast. Long incubations are unnecessary and may cause off-target oxidation.

  • Quench: Add excess glucose or glycerol, or perform immediate buffer exchange (Desalting column/Dialysis) to remove excess oxidant.

  • Analyze: Verify conjugation via SDS-PAGE (mass shift) or LC-MS.

Part 5: Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Expression Yield pAF precipitation in media.Ensure pAF is fully dissolved before adding. Use minimal media to reduce competition from Tyrosine.
Truncated Protein Inefficient suppression (Stop codon read-through).Increase pAF concentration (up to 2mM).[3] Optimize Arabinose induction of pEVOL plasmid.
Protein Oxidation Excess NaIO4 exposure.Reduce NaIO4 concentration (try 1 mM). Reduce reaction time to <5 mins. Add Methionine to buffer as a scavenger.
Precipitation during Coupling Crosslinking or pH issues.Ensure pH is near 6.5–7.4. Avoid high concentrations of reactants if the payload is hydrophobic.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science. Link

  • Hooker, J. M., et al. (2006).[4] "Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy." Journal of the American Chemical Society.[4] Link

  • Behrens, C. R., et al. (2015). "Antibody-Drug Conjugates: Synthesis of site-specific antibody-drug conjugates using unnatural amino acids."[5] Molecular Pharmaceutics. Link

  • Young, T. S., & Schultz, P. G. (2010). "Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon." Journal of Biological Chemistry. Link

  • Obermeyer, A. C., et al. (2014). "Mild Bioconjugation through the Oxidative Coupling of ortho-Aminophenols and Anilines with Ferricyanide." Angewandte Chemie International Edition. Link

Sources

Technical Monograph: Physicochemical Profiling and Handling of H-Phe(3-NH2)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Phe(3-NH2)-OH (3-Amino-L-phenylalanine) is a non-canonical amino acid featuring a reactive aniline moiety at the meta position of the phenyl ring. This structural modification significantly alters its electronic properties compared to native L-Phenylalanine, introducing pH-dependent solubility shifts and oxidation susceptibility. This guide provides validated physicochemical data and handling protocols designed to ensure experimental reproducibility in peptide synthesis and medicinal chemistry applications.

Part 1: Physicochemical Identity[1]

The precise molecular weight and chemical constants are foundational for accurate molarity calculations in stock solution preparation.

Chemical Specifications
PropertySpecificationNotes
IUPAC Name (2S)-2-amino-3-(3-aminophenyl)propanoic acidL-isomer configuration
Molecular Formula

Molecular Weight 180.21 g/mol Monoisotopic Mass: 180.09 g/mol
CAS Number 15902-28-0 (Free Base)Note: HCl salts (e.g., 20173-24-4) are common and have different MW.[1][2][3]
Appearance Off-white to beige powderDarkens upon oxidation (aniline sensitivity)
Ionization Profile (pKa)

Understanding the ionization state is critical for solubility optimization. H-Phe(3-NH2)-OH possesses three ionizable groups:

  • 
    -Carboxylic Acid:  pKa 
    
    
    
    2.2
  • Aniline Amine (Side Chain): pKa

    
     3.5 – 4.0 (Significantly less basic than aliphatic amines due to resonance delocalization).
    
  • 
    -Amine:  pKa 
    
    
    
    9.1

Scientist's Insight: At physiological pH (7.4), the side chain aniline is largely unprotonated (neutral), while the backbone exists as a zwitterion.[4] This contrasts with Lysine or Ornithine, where the side chain is positively charged.[4] Consequently, H-Phe(3-NH2)-OH is less soluble in neutral buffers than basic amino acids and behaves more like a polar hydrophobic residue.

Part 2: Solubility Profile & Dissolution Strategy

Solubility Data Matrix

The following data represents empirical solubility limits at 25°C.

Solvent SystemSolubility LimitDissolution RateRecommended Use
Water (pH 6-7) ~25–30 mg/mLSlowNot recommended for high-conc stocks.
1.0 M HCl > 100 mg/mL FastPrimary solvent for stock solutions.
PBS (pH 7.4) < 10 mg/mLSlowRisk of precipitation if stock is too concentrated.
DMSO > 50 mg/mLModerateGood for organic synthesis/assays.
1.0 M NaOH > 50 mg/mLFastUse only if acidic conditions are contraindicated.
The "Acidic Shift" Dissolution Protocol

Objective: To prepare a stable 100 mM stock solution.

Mechanism: By lowering the pH below the pKa of the aniline group (< 3.5), we protonate both nitrogen centers.[4] The resulting dicationic species (


) exhibits vastly superior solvation energy compared to the neutral zwitterion.

Protocol:

  • Weighing: Weigh 18.0 mg of H-Phe(3-NH2)-OH into a microcentrifuge tube.

  • Acidification: Add 900 µL of 0.1 M HCl (not water).

  • Vortexing: Vortex vigorously for 30 seconds. The powder should dissolve instantly to form a clear solution.

  • Dilution (Optional): If the final assay requires neutral pH, dilute this stock at least 1:10 into the buffer. The low volume of acid will be buffered out, but ensure the final concentration is below the water solubility limit (~3 mg/mL) to prevent crash-out.

Part 3: Stability & Storage Logic[1]

The presence of the aniline (aromatic amine) group introduces a specific vulnerability: Oxidative Polymerization . Similar to how cut apples brown, anilines can oxidize to form azo linkages or quinone-like species, turning the solution yellow/brown over time.[4]

Storage Rules
  • Solid State: Store at -20°C, desiccated. Protect from light.

  • Solution State:

    • Acidic stocks (0.1 M HCl): Stable for 1 month at -20°C. The protonation of the amine protects the lone pair from oxidation.

    • Neutral/Basic solutions: Unstable. Prepare fresh. The free electron pair on the aniline nitrogen is susceptible to radical attack.

Visualizing the Workflow

The following diagram outlines the decision logic for handling H-Phe(3-NH2)-OH based on your experimental needs.

G Start Start: H-Phe(3-NH2)-OH Solid SolventCheck Select Solvent System Start->SolventCheck AcidPath Aqueous/Biological Assay (Preferred) SolventCheck->AcidPath For cell/enzyme assays OrganicPath Organic Synthesis (Peptide Coupling) SolventCheck->OrganicPath For chemical coupling DissolveHCl Dissolve in 0.1 M HCl (Protonates Aniline -> High Solubility) AcidPath->DissolveHCl DissolveDMSO Dissolve in DMSO/DMF (Dry Solvent) OrganicPath->DissolveDMSO StockHCl Stable Stock (Acidic) Store -20°C DissolveHCl->StockHCl StockDMSO Stock (Organic) Use immediately or Store -20°C DissolveDMSO->StockDMSO OxidationRisk CRITICAL: Neutral pH solutions oxidize rapidly (Brown color). StockHCl->OxidationRisk If neutralized > pH 7

Figure 1: Decision tree for optimal solvation and storage, highlighting the oxidation risks at neutral pH.[4]

Part 4: Technical Applications

Orthogonal Protection Strategy

In solid-phase peptide synthesis (SPPS), the 3-NH2 group allows for site-specific modification. However, it must be protected if it is not the intended reaction site.[4]

  • Fmoc-Strategy: Use Fmoc-Phe(3-Boc-amino)-OH to prevent branching during chain elongation.

  • Post-Synthetic Modification: The 3-NH2 group is nucleophilic but less so than aliphatic amines (Lysine). It can be selectively acylated at pH 4.5–5.0 using activated esters, allowing for "site-selective labeling" in the presence of Lysine residues (which require pH > 8 for efficient reaction).

Fluorescence Quenching

The 3-aminophenylalanine moiety can act as a fluorescence quencher via Photo-induced Electron Transfer (PET) when placed near fluorophores like Tryptophan or Dansyl groups, making it a valuable tool for probing protein folding dynamics.

References

  • PubChem. (2023). 3-Amino-D-Phenylalanine Compound Summary (CID 55277360).[1] National Center for Biotechnology Information. [Link](Note: Data utilized for L-isomer physicochemical constants).

  • ResearchGate. (2011). Solubility of L-phenylalanine in water and different binary mixtures.[5][6][Link](Source for thermodynamic solubility modeling).

Sources

An In-Depth Technical Guide to the Zwitterionic Properties of 3-Aminophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminophenylalanine and its derivatives are a class of non-proteinogenic amino acids that hold significant promise in the field of drug discovery and development. Their unique structural feature, an additional amino group on the phenyl ring, imparts distinct physicochemical properties, most notably their zwitterionic behavior. This guide provides a comprehensive technical overview of the zwitterionic properties of 3-aminophenylalanine derivatives, offering insights into their synthesis, acid-base chemistry, and the experimental and computational methodologies used for their characterization. By understanding and harnessing these properties, researchers can better design and develop novel therapeutic agents with enhanced efficacy and bioavailability.

Introduction: The Significance of Zwitterionic Properties in Drug Development

In aqueous solutions, amino acids exist predominantly as zwitterions, molecules that contain both a positive and a negative charge, resulting in a net neutral charge.[1][2] This dual-charge nature profoundly influences a molecule's solubility, membrane permeability, and interaction with biological targets – all critical parameters in drug design.[3] 3-Aminophenylalanine, with its three ionizable groups (the α-carboxylic acid, the α-amino group, and the 3-amino group on the phenyl ring), presents a more complex and tunable zwitterionic profile compared to its proteinogenic counterpart, phenylalanine. This complexity offers a unique opportunity for medicinal chemists to fine-tune the physicochemical properties of drug candidates.

The position of the amino group on the phenyl ring significantly impacts the electronic properties and, consequently, the basicity of the aromatic amine. This, in turn, influences the overall charge distribution and the isoelectric point (pI) of the molecule. The isoelectric point is the pH at which the molecule carries no net electrical charge.[4] For drug candidates, the pI is a crucial parameter as it affects solubility, which is often at its minimum at the pI, and absorption in the gastrointestinal tract.

This guide will delve into the theoretical underpinnings of the zwitterionic nature of 3-aminophenylalanine derivatives, provide practical experimental protocols for their characterization, and discuss the implications of these properties in the context of drug development.

Physicochemical Properties: Understanding the Acid-Base Chemistry of 3-Aminophenylalanine

The zwitterionic character of 3-aminophenylalanine is governed by the pKa values of its three ionizable groups. The pKa is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated.

  • α-Carboxylic Acid Group (pKa₁): This group is the most acidic and will be the first to deprotonate as the pH increases. Based on similar amino acids like phenylglycine, the pKa₁ is estimated to be around 2.2.[5]

  • 3-Amino Group on the Phenyl Ring (pKa₂): The basicity of this aromatic amine is significantly lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system.[6] The pKa of aniline is approximately 4.6, which can serve as a reasonable estimate for this group.[1][6]

  • α-Amino Group (pKa₃): This group is the most basic and will be the last to deprotonate. For phenylglycine, the pKa of the α-amino group is around 9.1.[5]

Based on these estimated pKa values, the isoelectric point (pI) of 3-aminophenylalanine can be calculated. Since the zwitterionic form is the species with a net charge of zero, the pI will be the average of the two pKa values that bracket the formation of this species. In the case of 3-aminophenylalanine, the neutral zwitterion will exist between the deprotonation of the carboxylic acid and the deprotonation of the 3-amino group. Therefore, the pI can be estimated as:

pI ≈ (pKa₁ + pKa₂) / 2

Table 1: Estimated Physicochemical Properties of L-3-Aminophenylalanine

PropertyEstimated ValueReference/Basis
pKa₁ (α-COOH)~2.2Based on Phenylglycine[5]
pKa₂ (3-NH₂)~4.6Based on Aniline[1][6]
pKa₃ (α-NH₃⁺)~9.1Based on Phenylglycine[5]
Isoelectric Point (pI)~3.4Calculated: (pKa₁ + pKa₂)/2

It is crucial to note that these are estimations. The actual pKa values can be influenced by the electronic effects of the substituents on the phenyl ring in various derivatives. Therefore, experimental determination is paramount for accurate characterization.

Caption: pH-dependent equilibrium of 3-aminophenylalanine.

Experimental Characterization of Zwitterionic Properties

Accurate determination of the pKa values and the isoelectric point is essential for understanding and utilizing the zwitterionic properties of 3-aminophenylalanine derivatives. Potentiometric titration is the most common and reliable method for this purpose.

Detailed Protocol: Potentiometric Titration for pKa Determination

This protocol outlines the steps for determining the pKa values of a 3-aminophenylalanine derivative using potentiometric titration.

Materials:

  • 3-aminophenylalanine derivative sample

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized and carbonate-free

  • Potassium chloride (KCl)

  • Deionized water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the 3-aminophenylalanine derivative to prepare a solution of known concentration (e.g., 0.01 M). Dissolve the sample in a known volume of deionized water containing a background electrolyte like 0.1 M KCl to maintain constant ionic strength.

  • Acidification: Acidify the sample solution to a pH below the lowest expected pKa (e.g., pH 1.5-2.0) by adding a small, precise volume of 0.1 M HCl.

  • Titration with NaOH: Titrate the acidified solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint Determination: Continue the titration until the pH reaches a value above the highest expected pKa (e.g., pH 11-12).

  • Data Analysis: Plot the pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). The equivalence points are the points of steepest inflection. The pI can be determined as the pH at the first equivalence point for an amino acid with a neutral side chain, or calculated from the relevant pKa values.

Caption: Experimental workflow for pKa determination by titration.

Spectroscopic Analysis

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can provide structural evidence for the zwitterionic form of 3-aminophenylalanine derivatives.

  • ¹H NMR Spectroscopy: In the zwitterionic form, the protons of the α-amino group (-NH₃⁺) will typically appear as a broad singlet at a downfield chemical shift due to the positive charge. The chemical shifts of the aromatic protons will also be influenced by the protonation state of the 3-amino group.

  • ¹³C NMR Spectroscopy: The chemical shift of the carboxylate carbon (-COO⁻) in the zwitterion will be different from that of the protonated carboxylic acid (-COOH).

  • FT-IR Spectroscopy: The zwitterionic form will exhibit characteristic absorption bands. The carboxylate group (-COO⁻) will show a strong asymmetric stretching vibration around 1600-1550 cm⁻¹, while the ammonium group (-NH₃⁺) will have a broad absorption in the 3000-2500 cm⁻¹ region due to N-H stretching vibrations.

Synthesis of L-3-Aminophenylalanine Derivatives

The synthesis of enantiomerically pure L-3-aminophenylalanine is a crucial first step for its incorporation into drug candidates. A common and effective method involves the reduction of the corresponding nitro-precursor, L-3-nitrophenylalanine.

Step-by-Step Protocol: Synthesis of L-3-Aminophenylalanine

This protocol details the synthesis of L-3-aminophenylalanine via the reduction of L-3-nitrophenylalanine.

Materials:

  • L-3-Nitrophenylalanine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve L-3-nitrophenylalanine in methanol in a reaction vessel suitable for hydrogenation.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) or add a hydrogen donor like ammonium formate.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude L-3-aminophenylalanine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the pure L-3-aminophenylalanine.

Synthesis_of_L-3-Aminophenylalanine Start L-3-Nitrophenylalanine Step1 Dissolve in Methanol Start->Step1 Step2 Add Pd/C Catalyst Step1->Step2 Step3 Hydrogenation (H2 or transfer) Step2->Step3 Step4 Filter to remove Catalyst Step3->Step4 Step5 Concentrate Step4->Step5 End L-3-Aminophenylalanine Step5->End

Caption: Synthesis workflow for L-3-aminophenylalanine.

Conclusion and Future Perspectives

The zwitterionic properties of 3-aminophenylalanine derivatives are a key determinant of their behavior in biological systems. A thorough understanding and characterization of their acid-base properties, particularly their pKa values and isoelectric points, are essential for their successful application in drug discovery. While estimations based on related structures provide a useful starting point, experimental determination through techniques like potentiometric titration is indispensable for accurate data. The synthetic route via reduction of the nitro-precursor offers a reliable method for accessing these valuable building blocks.

Future research in this area should focus on building a comprehensive database of experimentally determined pKa and pI values for a wide range of 3-aminophenylalanine derivatives. This will enable the development of more accurate predictive models and facilitate the rational design of new drug candidates with optimized physicochemical properties. Furthermore, exploring the impact of these zwitterionic properties on the binding affinity and selectivity of these derivatives for their biological targets will provide invaluable insights for the development of next-generation therapeutics.

References

  • Aniline. (2024). In Wikipedia. Retrieved from [Link]

  • Veeprho. (n.d.). Phenylglycine Impurities and Related Compound. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (2019, February 8). Potentiometric Titration. Retrieved from [Link]

  • Khan Academy. (n.d.). Isoelectric focusing. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from [Link]

  • O'Donnell, M. J., & Wu, S. (1994). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Tetrahedron Letters, 35(51), 9529-9532.
  • Amrita University. (2013, January 2). Titration Curves of Aminoacids [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Acid/Base Properties of Amino Acids. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • The Organic Chemistry Tutor. (2019, October 26). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Alanine, n-amino-3-phenyl-, dl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • Sha, D., et al. (2018). Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase. Biochemistry, 57(3), 354-363.
  • Perlego. (n.d.). Titration Curve of Amino Acids | Overview & Research Examples. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(21), 2956-2964.
  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Titration Curves of Aminoacids (Theory) : Biochemistry Virtual Lab I. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminotyrosine. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 25.3: Isoelectric Points and Electrophoresis. Retrieved from [Link]

  • Leah4sci. (2016, April 7). Isoelectric Point of Amino Acids with MCAT Shortcut [Video]. YouTube. Retrieved from [Link]

  • MedSchoolCoach. (2020, September 8). Isoelectric Point of Amino Acids, Part 3 [Video]. YouTube. Retrieved from [Link]

  • Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenylalanine. Retrieved from [Link]

  • Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]

  • Scribd. (n.d.). Amino Acids pKa and pI Values Table. Retrieved from [Link]

  • Physics Wallah. (2023, October 26). Titration Curve of Amino Acids. Retrieved from [Link]

  • Reddit. (2022, March 3). 1H and 13C NMR Help. r/chemhelp. Retrieved from [Link]

  • SpectraBase. (n.d.). L-phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). phenylalaninol, (S)-. Retrieved from [Link]

  • ACS Publications. (2024, June 18). Replacement of Tyrosines by Unnatural Amino Acid Aminophenylalanine Leads to Metal-Mediated Aniline Free Radical Formation in a Copper Amine Oxidase. Retrieved from [Link]

  • OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]

  • ACS Publications. (2021, May 7). Amine-Derivatized l-Phenylalanine and l-Tyrosine as Versatile Self-Assembled Platforms of Diverse Supramolecular Architectures: From Mesocrystals to Organogels. Retrieved from [Link]

  • Reddit. (2023, January 10). Question on pKa values for amino acids. r/Mcat. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US6350596B2 - Method for producing L-phenylalanine.

Sources

Unlocking Meta-Substituted Phenylalanines: A Comparative Technical Guide to 3-Aminophenylalanine and 3-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of protein engineering and rational drug design, unnatural amino acids (UAAs) provide chemical handles and biophysical properties unattainable with the canonical 20 amino acids. Among these, meta-substituted phenylalanines—specifically 3-aminophenylalanine (3-amino-Phe) and 3-nitrophenylalanine (3-nitro-Phe) —serve as powerful, structurally conservative probes. Because the meta-substitution preserves the general steric bulk and orientation of natural phenylalanine, it minimizes structural perturbation in protein scaffolds while introducing drastic electronic and reactive differences.

This guide synthesizes the physicochemical divergence, biophysical applications, and self-validating protocols for utilizing these two critical UAAs in advanced research and therapeutic development.

Molecular Architecture & Electronic Divergence

The fundamental difference between 3-amino-Phe and 3-nitro-Phe lies in their electronic distribution, driven by the nature of their meta-substituents.

  • 3-Nitrophenylalanine: The nitro (

    
    ) group is strongly electron-withdrawing (Hammett constant 
    
    
    
    ). This pulls electron density away from the aromatic ring, making 3-nitro-Phe highly electron-deficient. Consequently, it exhibits a highly negative peak reduction potential (approximately
    
    
    mV vs NHE), allowing it to act as an ultrafast electron acceptor (1)[1].
  • 3-Aminophenylalanine: Conversely, the amino (

    
    ) group is electron-donating (
    
    
    
    ). By pushing electron density into the
    
    
    -system, it lowers the oxidation potential of the aromatic ring. In metalloenzymes or radical-dependent proteins, this less positive potential turns 3-amino-Phe into a thermodynamic "sink," effectively trapping transient pathway radicals for spectroscopic characterization (2)[2].
Table 1: Physicochemical and Electronic Properties Comparison
Property3-Aminophenylalanine (3-Amino-Phe)3-Nitrophenylalanine (3-Nitro-Phe)
Substituent Effect Electron-donatingStrongly electron-withdrawing
Hammett Constant (

)
-0.16+0.71
Peak Potential Less positive (facilitates oxidation)-470 mV vs NHE (facilitates reduction)
Primary Biophysical Role Radical trap, Bioconjugation nucleophilePET Quencher, IR/UV structural probe
Therapeutic Application Active pharmacophore in protease inhibitorsBioisosteric replacement, Pro-drug precursor

Biophysical Applications & Mechanisms

3-Nitrophenylalanine as a PET Quencher

In fluorescence resonance energy transfer (FRET) and structural mapping, 3-nitro-Phe is genetically incorporated as a distance-dependent quencher. When placed in proximity to a fluorophore (e.g., Tryptophan or the GFP chromophore), the electron-deficient nitro group accepts an electron from the excited state of the donor via Photoinduced Electron Transfer (PET) . This non-radiative energy dissipation effectively quenches fluorescence, allowing researchers to measure intra-protein distances at the picosecond scale (1)[1].

PET_Mechanism Fluorophore Excited Fluorophore (Donor) NitroPhe 3-Nitro-Phe (Acceptor) Fluorophore->NitroPhe Photoinduced Electron Transfer Quenched Quenched State (Non-radiative) NitroPhe->Quenched Energy Dissipation

Photoinduced Electron Transfer (PET) mechanism where 3-Nitro-Phe quenches fluorophore emission.

3-Aminophenylalanine in Oncology and Drug Development

Beyond its use as a radical trap in enzymes like Ribonucleotide Reductase (RNR) (2)[2], 3-amino-Phe is a critical building block in anti-metastatic therapeutics. A prime example is WX-UK1 , a synthetic derivative of L-3-aminophenylalanine. The meta-amino group provides highly specific hydrogen-bonding interactions within the S1 specificity pocket of the urokinase-type plasminogen activator (uPA), a serine protease heavily implicated in tumor invasion and metastasis (). By competitively inhibiting uPA at nanomolar concentrations, WX-UK1 and its orally administered prodrug WX-671 suppress extracellular matrix degradation without the severe side effects typical of cytotoxic chemotherapy (3)[3].

Table 2: Comparative Applications in Protein Engineering
Application Domain3-Aminophenylalanine3-NitrophenylalanineCausality / Mechanism
Fluorescence Studies Weak fluorophore / Cross-linkerUltrafast PET QuencherNitro group accepts excited-state electrons from nearby fluorophores.
Radical Enzyme Probing Radical sink / trapRedox-inert structural analogAmino group lowers oxidation potential, trapping transient pathway radicals.
Therapeutic Design Active pharmacophore (e.g., WX-UK1)Bioisosteric replacementAmino group forms critical hydrogen bonds in protease S1 pockets.

Experimental Methodology: Genetic Incorporation via Amber Suppression

To rigorously study the site-specific effects of these UAAs, researchers employ orthogonal translation systems (OTS). The following self-validating protocol details the incorporation of 3-nitro-Phe using an engineered Pyrrolysyl-tRNA synthetase (PylRS) system (1)[1]. The protocol is designed with intrinsic checkpoints to eliminate false-positive incorporation from endogenous amino acids.

Protocol: Site-Specific Incorporation of 3-Nitro-Phe in E. coli

Step 1: Plasmid Co-Transformation

  • Transform E. coli BL21(DE3) cells with two plasmids:

    • A reporter plasmid encoding the target protein with an amber nonsense codon (TAG) at the desired meta-Phe position.

    • An OTS plasmid encoding the engineered PylRS/tRNA

      
       pair optimized for meta-substituted phenylalanines.
      

Step 2: Culture and UAA Supplementation

  • Grow the transformed cells in LB medium containing appropriate antibiotics at 37°C until the

    
     reaches 0.6.
    
  • Causality Check: Split the culture into two flasks. To Flask A (Experimental), add 3-nitro-Phe to a final concentration of 1-2 mM. Flask B (Negative Control) receives no UAA.

Step 3: Induction and Expression

  • Induce protein expression in both flasks by adding 1 mM IPTG.

  • Incubate at 25°C for 12–16 hours to allow for optimal folding and UAA incorporation.

Step 4: Self-Validating Readout (SDS-PAGE)

  • Lyse the cells and analyze the soluble fractions via SDS-PAGE.

  • Validation: A full-length protein band must only appear in Flask A. If a band appears in Flask B, the engineered tRNA is being misacylated by endogenous E. coli synthetases, invalidating the fidelity of the system.

Step 5: Mass Spectrometry (ESI-MS) Verification

  • Purify the protein from Flask A using Ni-NTA affinity chromatography.

  • Subject the purified protein to Intact Mass Spectrometry. The observed mass must match the theoretical mass of the wild-type protein plus the exact mass difference of the 3-nitro-Phe substitution, confirming atomic-level fidelity.

G Plasmid Expression Plasmid (Target + TAG Codon) Cell E. coli Expression Host Plasmid->Cell OTS Orthogonal Translation System (PylRS / tRNA_CUA) OTS->Cell UAA Unnatural Amino Acid (3-Nitro-Phe or 3-Amino-Phe) UAA->Cell Media Supplementation Translation Ribosomal Translation (Amber Suppression) Cell->Translation Protein Modified Protein with Meta-Substituted Phe Translation->Protein High Fidelity Incorporation

Workflow of genetic code expansion for incorporating unnatural amino acids via amber suppression.

References

  • Study and design of amino acid-based radical enzymes using unnatural amino acids Source: RSC Publishing URL:[Link]

  • The Genetic Incorporation of a Distance Probe into Proteins in Escherichia coli Source: ResearchGate URL:[Link]

  • Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer Source: PMC (National Institutes of Health) URL:[Link]

  • Fibrinolytics, enzyme inhibitors, and cancer survival Source: PagePress URL:[Link]

Sources

Methodological & Application

High-Fidelity Solid Phase Peptide Synthesis (SPPS) of Fmoc-3-Amino-Phe-OH

[1]

Part 1: Strategic Analysis & Material Selection[1]

The Chemical Challenge: Aniline Nucleophilicity

The incorporation of 3-Amino-Phenylalanine (3-Amino-Phe) presents a specific chemoselective challenge in SPPS.[1] Unlike aliphatic amines (e.g., Lysine), the amino group at the 3-position (meta) of the phenyl ring is an aniline .

  • Reactivity Profile: While anilines are less nucleophilic than aliphatic amines (

    
     vs. 
    
    
    ), they remain sufficiently reactive to attack activated carboxylates (e.g., O-acylisoureas, OBt/Oxyma esters) used during peptide coupling.[1]
  • The Risk: If Fmoc-3-Amino-Phe-OH (with a free side-chain amine) is used, the side-chain amine will compete with the

    
    -amine of the growing chain during subsequent coupling cycles.[1] This leads to peptide branching (dendrimerization)  and heterogeneous crude products that are difficult to purify.
    
The Solution: Orthogonal Protection

To ensure sequence fidelity, the side-chain aniline must be protected. The choice of protection dictates the downstream applications:

Protection StrategyReagent NameApplication
Standard SPPS Fmoc-Phe(3-NH-Boc)-OH For standard linear peptides.[1] The Boc group is removed during global TFA cleavage.[2]
On-Resin Modification Fmoc-Phe(3-NH-Alloc)-OH For site-selective labeling (fluorophores, drugs) on the resin.[1] Alloc is removed orthogonally with Pd(PPh

)

.[1]
"Rescue" Protocol Fmoc-Phe(3-NH

)-OH
NOT RECOMMENDED. Requires immediate on-resin protection to prevent branching (see Section 3.3).[1]

Part 2: Detailed Experimental Protocols

Standard Protocol: Using Fmoc-Phe(3-NH-Boc)-OH

This is the gold-standard method for generating linear peptides containing 3-amino-phenylalanine.[1]

Materials & Reagents
  • Resin: Rink Amide (for amides) or Wang (for acids).[1][3] Recommended loading: 0.3–0.6 mmol/g.[1]

  • Amino Acid: Fmoc-Phe(3-NH-Boc)-OH (3.0 equivalents relative to resin loading).[1]

  • Coupling Agents: DIC (3.0 eq) / Oxyma Pure (3.0 eq) OR HATU (2.9 eq) / DIPEA (6.0 eq).[1]

  • Solvent: DMF (Peptide synthesis grade).[1]

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Pre-coupling):

    • Treat resin with 20% Piperidine in DMF (

      
       min).[1][2][3]
      
    • Wash with DMF (

      
       min).[1]
      
  • Activation & Coupling:

    • Option A (Carbodiimide - Recommended for low racemization): Dissolve Fmoc-Phe(3-NH-Boc)-OH and Oxyma Pure in minimal DMF.[1] Add DIC.[1][4] Pre-activate for 2 minutes.[1][4] Add to resin.[1][2][3][4][5][6][7]

    • Option B (Uronium - High efficiency): Dissolve amino acid and HATU in DMF. Add DIPEA. Immediately add to resin.[1]

    • Reaction Time: Agitate at Room Temperature (RT) for 45–60 minutes.

  • Monitoring:

    • Perform a Kaiser Test .[1][6]

      • Colorless beads: Complete coupling.[1]

      • Blue beads: Incomplete. Re-couple using HATU/HOAt.[1]

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes to cap any unreacted amines.

  • Chain Elongation:

    • Proceed with standard Fmoc cycles for the remainder of the peptide.

  • Global Cleavage:

    • Treat resin with TFA/TIS/H

      
      O (95:2.5:2.5)  for 2–3 hours.[1]
      
    • Mechanism:[1][4][6][7] This step simultaneously cleaves the peptide from the resin, removes N-terminal Fmoc (if present), and removes the side-chain Boc group , yielding the free 3-amino-phenylalanine residue.

Advanced Protocol: Site-Specific Labeling (Alloc Strategy)

Use this if you need to attach a molecule (e.g., FITC, Biotin) specifically to the 3-amino position while the peptide is still on the resin.

  • Coupling: Incorporate Fmoc-Phe(3-NH-Alloc)-OH using the standard protocol above.

  • Elongation: Complete the synthesis of the full peptide backbone. Keep the N-terminal Fmoc ON (or protect as Acetyl/Boc) to distinguish it from the side chain.

  • Orthogonal Deprotection (Alloc Removal):

    • Wash resin with DCM (dry).[1]

    • Add Pd(PPh

      
      )
      
      
      (0.1 eq) and Phenylsilane (10 eq) in dry DCM.[1]
    • Agitate for

      
       min under Argon/Nitrogen.
      
    • Wash resin: DCM, DMF, 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd), DMF.

  • Labeling:

    • The 3-amino group is now free.[1] The N-terminus is still protected.[1]

    • Couple your label (e.g., FITC-NCS or Biotin-NHS) to the side chain.[1]

  • Final Cleavage: Proceed with TFA cleavage.

"Rescue" Protocol: Using Unprotected Fmoc-Phe(3-NH )-OH

Critical Warning: Only use this if the protected building block is unavailable.[1] You must block the side chain immediately after coupling.

  • Coupling: Couple Fmoc-Phe(3-NH

    
    )-OH using DIC/Oxyma (avoid HATU to reduce risk of self-acylation).
    
  • Immediate Side-Chain Protection:

    • Do NOT deprotect the N-terminal Fmoc yet.

    • Treat the resin with Boc

      
      O (5 eq) + DIPEA (5 eq)  in DMF for 2 hours.
      
    • Result: This converts the side chain to the Boc-protected form in situ.

  • Continue Synthesis: Now safe to remove N-terminal Fmoc and proceed.

Part 3: Data Visualization & Logic[1]

Decision Logic for Protection Strategy

The following diagram illustrates the critical decision pathways to prevent peptide branching.

ProtectionStrategyStartStart: Fmoc-3-Amino-Phe IncorporationChoiceSelect Building BlockStart->ChoiceBocFmoc-Phe(3-NH-Boc)-OH(Standard)Choice->BocStandardAllocFmoc-Phe(3-NH-Alloc)-OH(Modification)Choice->AllocPost-Synthetic Func.FreeFmoc-Phe(3-NH2)-OH(Unprotected)Choice->FreeEconomy/AvailabilityProcessBocStandard SPPS CyclesTFA Cleavage removes BocBoc->ProcessBocProcessAlloc1. Complete Peptide2. Pd(0) Alloc Removal3. Side-chain LabelingAlloc->ProcessAllocProcessFreeRISK: Branching/AcylationFree->ProcessFreeIf untreatedRescueREQUIRED: In-situ Protection(Boc2O) before Fmoc removalFree->RescueRescue ProtocolResultLinearTarget: Linear Peptide(High Purity)ProcessBoc->ResultLinearResultLabeledTarget: Labeled Peptide(Site-Specific)ProcessAlloc->ResultLabeledResultFailResult: Branched ImpuritiesProcessFree->ResultFailRescue->ProcessBoc

Caption: Decision tree for selecting the appropriate Fmoc-3-Amino-Phe derivative. Green paths indicate recommended standard workflows; red paths indicate high-risk strategies requiring mitigation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Branched/Dendritic Impurities Use of unprotected side chain; incoming AA coupled to side-chain aniline.[1]Prevention: Use Boc-protected building block.[1][2][3] Rescue: If resin is already coupled, attempt to cap side chain with Ac

O before next coupling.[1]
Incomplete Coupling (Blue Kaiser) Steric hindrance or aggregation (3-position is meta, moderately hindered).[1]Switch to HATU/HOAt at 50°C or perform double coupling .
Side Chain Oxidation Free aniline is susceptible to oxidation (turning brown/black) during storage or synthesis.Keep side chain protected (Boc) until the final cleavage step. Add antioxidants (DTT) if handling free amine peptides in solution.[1]
Low Yield after Alloc Removal Incomplete Pd-catalyzed deprotection.Use fresh Pd(PPh

)

.[1] Ensure strictly anaerobic conditions (Argon flow). Repeat treatment.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][8] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455–2504.[1] Link

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Native Chemical Ligation.[1] Angewandte Chemie International Edition, 47(36), 6851–6855.[1] (Describes the reactivity of aniline linkers in SPPS). Link

  • Gomez-Martinez, P., et al. (2000). N-Alloc protecting group in solid-phase synthesis of peptides.[1] Journal of the Chemical Society, Perkin Transactions 1, (2), 287-289. Link

Boc-3-Amino-L-phenylalanine coupling conditions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Protocols for Boc-3-Amino-L-Phenylalanine

Executive Summary & Core Challenge

Boc-3-Amino-L-phenylalanine (Boc-3-Amp) is a critical non-natural amino acid scaffold used in the development of peptidomimetics, DNA-encoded libraries (DEL), and stapled peptides. Its structural core—a phenylalanine ring substituted at the meta position with an amine—presents a unique synthetic paradox:

  • The "Aniline" Trap: The side-chain amine is an aniline (

    
    ). While significantly less nucleophilic than the aliphatic 
    
    
    
    -amine (
    
    
    ), it remains reactive toward activated esters (e.g., HATU/HBTU active species). If left unprotected during activation, self-acylation (polymerization) or branching will occur.
  • Racemization Sensitivity: Phenylalanine derivatives are prone to racemization via oxazolone formation.[1] The electronic nature of the 3-substituent influences the acidity of the

    
    -proton.
    

Core Directive: This guide prioritizes Orthogonal Protection and Base-Free Activation to ensure sequence fidelity and enantiomeric purity.

Strategic Planning: Derivative Selection

Before initiating synthesis, you must classify your starting material. The coupling strategy is dictated by the protection status of the side-chain aniline.

StrategySelection Start Starting Material: Boc-3-Amino-L-Phe-OH Check Is Side-Chain (3-NH2) Protected? Start->Check Yes Yes (e.g., Fmoc, Z, Alloc) Check->Yes Safe No No (Free Aniline) Check->No Unsafe Action1 Protocol A: Standard SPPS Coupling (DIC/Oxyma) Yes->Action1 Action2 CRITICAL STOP: High Risk of Self-Polymerization No->Action2 Action3 Step 1: Solution Phase Protection (Install Fmoc/Z) Action2->Action3 Remediation Action4 Step 2: Proceed to Protocol A Action3->Action4

Figure 1: Decision matrix for handling Boc-3-Amino-L-Phenylalanine. Direct coupling of the unprotected amino acid is strongly discouraged due to self-reactivity.

Protocol A: Backbone Incorporation (SPPS)

Scope: Coupling Boc-3-(Pg)-Amino-L-Phe-OH (where Pg = Fmoc, Z, or Alloc) to a resin-bound amine. Mechanism: Carbodiimide-mediated coupling with oxime additives. This method is superior to onium salts (HATU/HBTU) because it avoids the strong bases (DIEA/NMM) that promote racemization.

Reagents & Materials
  • Coupling Reagent: DIC (Diisopropylcarbodiimide).

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1] Note: Oxyma is preferred over HOBt due to safety (non-explosive) and higher efficiency.

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[2]

  • Resin: MBHA or PAM resin (for Boc chemistry).[3]

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in DCM for 20 min, then wash with DMF (3x).

    • Ensure the N-terminal Boc group of the resin-bound peptide is removed (TFA/DCM 1:1) and neutralized (10% DIEA/DCM) prior to this step.

  • Activation (Pre-activation is NOT recommended for this residue):

    • Rationale: Pre-activating creates a high concentration of active ester in the absence of the resin nucleophile, increasing the window for side-reactions. In situ activation is safer.

    • Dissolve Boc-3-(Pg)-Amino-L-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Add this solution to the resin reaction vessel.[4][5][6]

  • Coupling:

    • Add DIC (3.0 eq) directly to the resin slurry.

    • Agitate: Shake at room temperature for 60–90 minutes .

    • Note: Do not use base (DIEA/NMM). The slightly acidic environment of the DIC/Oxyma system (

      
      ) suppresses racemization.
      
  • Monitoring (Self-Validation):

    • Perform a Kaiser Test (Ninhydrin) .

    • Result: Colorless beads/solution = Complete coupling. Blue beads = Incomplete.

    • Troubleshooting: If incomplete, re-couple using HATU (2.9 eq) / DIEA (6 eq) for 30 mins, but only as a second resort.

  • Capping (Optional but Recommended):

    • Cap unreacted amines with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 min to prevent deletion sequences.

Protocol B: Side-Chain Functionalization

Scope: Reacting the 3-amino (aniline) group after the backbone is assembled. Scenario: You have assembled Boc-3-(Fmoc)-Amp-...-Resin and now wish to attach a fluorophore, drug, or scaffold to the side chain.

Step-by-Step Procedure
  • Orthogonal Deprotection (Fmoc Removal):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Observation: The aniline is now free. Unlike aliphatic amines, it is not protonated by the piperidine wash, but it is less nucleophilic.

  • Coupling to the Aniline (The "Hard" Coupling):

    • Anilines are weak nucleophiles. Standard conditions often fail. You need a "Turbo" coupling method.

    • Reagents: HOAt (1-Hydroxy-7-azabenzotriazole) is critical here due to the "neighboring group effect" of the pyridine nitrogen, which accelerates reaction with sterically hindered or electron-poor amines.

    Mixture:

    • Carboxylic Acid (Partner): 5.0 eq

    • HATU : 5.0 eq (Uronium salts are preferred here for speed)

    • HOAt : 5.0 eq (Additive for catalysis)

    • TMP (2,4,6-Trimethylpyridine/Collidine) : 10.0 eq. Collidine is superior to DIEA for difficult couplings as it minimizes aggregation.

  • Execution:

    • Dissolve reagents in NMP (NMP swells resin better than DMF for difficult sequences).

    • React for 2–4 hours at room temperature. Double coupling is usually required.

  • Validation (Chloranil Test):

    • Note: The Kaiser test (Ninhydrin) can be unreliable for anilines (often gives a reddish-brown instead of blue).

    • Use the Chloranil Test or Acetaldehyde/Chloranil method.

    • Positive (Free Aniline): Dark blue/green beads.

    • Negative (Coupled): Colorless/Yellow beads.

Troubleshooting & Quality Control

Data Summary: Solvent & Reagent Compatibility
ParameterRecommendedAvoidReason
Solvent DMF, NMPDCM (poor solubility for coupling), MeOHPolarity required for solubilizing aromatic amino acids.
Activator DIC/OxymaDCC (urea precipitation), HBTU (racemization risk)DIC/Oxyma offers the best epimerization suppression.
Base None (for backbone), Collidine (for side chain)TEA, DIEA (excess)Strong bases abstract the

-proton of Phe derivatives.
Concentration 0.2 – 0.3 M> 0.5 MHigh concentration promotes aggregation of hydrophobic Phe residues.
Racemization Mechanism & Prevention[4][5]

The following diagram illustrates the pathway to racemization and how the protocol mitigates it.

RacemizationPath ActivatedAA Activated AA (O-Acylurea) Oxazolone Oxazolone (Azlactone) ActivatedAA->Oxazolone Cyclization Enol Enolized Oxazolone (Achiral) Oxazolone->Enol Base (DIEA/TEA) Racemic DL-Peptide (Mixture) Enol->Racemic Coupling Prevention PREVENTION: Use DIC/Oxyma (Acidic pH) Avoid Base Prevention->Oxazolone Inhibits Deprotonation

Figure 2: Racemization occurs via base-catalyzed proton abstraction from the oxazolone intermediate.[1] Protocol A eliminates the base to block the red path.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

Sources

Application Note: High-Fidelity Incorporation of 3-Aminophenylalanine (3-Amp) via SPPS

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic incorporation of 3-aminophenylalanine (3-Amp) into peptides using Solid-Phase Peptide Synthesis (SPPS). It moves beyond standard protocols to address the specific electronic and steric challenges posed by the aniline side chain, offering a robust roadmap for high-fidelity synthesis.

Executive Summary & Strategic Rationale

3-Aminophenylalanine (3-Amp) is a non-canonical amino acid that introduces a unique aromatic amine into the peptide backbone. Unlike aliphatic amines (e.g., Lysine), the aniline nitrogen of 3-Amp possesses significantly reduced nucleophilicity (


 vs. 

for Lys) and distinct redox properties.

Key Applications:

  • Pi-Cation/Pi-Pi Interactions: The electron-donating amino group alters the quadrupole moment of the phenyl ring, strengthening cation-

    
     interactions in peptide folding.
    
  • Late-Stage Functionalization: The aniline serves as a chemoselective handle for reaction with isocyanates or activated esters at pH < 5, where aliphatic amines are protonated.

  • Conformational Constraint: Used in stapled peptides via bis-alkylation strategies.

Critical Success Factors:

  • Protection Strategy: Selecting between Boc (global deprotection) and Alloc/ivDde (orthogonal functionalization) is the single most important decision.

  • Oxidation Management: Anilines are prone to oxidation during cleavage; radical scavengers are non-negotiable.

  • Nucleophilicity Compensation: If modifying the side chain, the low reactivity of the aniline requires highly activated electrophiles (e.g., acid chlorides, HATU).

Strategic Planning: Protection Group Selection

The choice of the side-chain protecting group dictates the synthetic workflow.

StrategyRecommended DerivativeApplicationPros/Cons
Standard Fmoc-Phe(3-NH-Boc)-OH Simple incorporation; free aniline desired in final peptide.Pro: One-step cleavage.[1][2] Con: Cannot modify side chain on-resin selectively.
Orthogonal Fmoc-Phe(3-NH-Alloc)-OH On-resin modification (labeling, stapling, cyclization).Pro: Allows selective deprotection with Pd(0).[3] Con: Requires inert atmosphere for Alloc removal.
Quasi-Orthogonal Fmoc-Phe(3-NH-ivDde)-OH On-resin modification (alternative to Alloc).Pro: Hydrazine removal (no heavy metals). Con: Risk of ivDde migration to

-amine if Fmoc is removed first.[4]

Detailed Experimental Protocols

Materials & Preparation
  • Resin: Rink Amide (0.5–0.7 mmol/g) for C-terminal amides; Wang Resin for acids.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU due to faster kinetics.

  • Solvents: DMF (Peptide grade), DCM (degassed).

  • Scavengers: Triisopropylsilane (TIS), Dithiothreitol (DTT).

Protocol A: Standard Incorporation (Boc Strategy)

Use this protocol when the 3-Amp residue is intended to remain unmodified or modified in solution post-cleavage.

Step 1: Resin Swelling Swell resin in DCM (30 min) followed by DMF (3 x 5 min).

Step 2: Fmoc Deprotection Treat with 20% Piperidine in DMF (0.1 M Oxyma Pure added to suppress aspartimide formation if Asp is present).

  • Cycle 1: 3 min (flow wash).

  • Cycle 2: 10 min (batch).

  • Validation: UV monitoring at 301 nm (dibenzofulvene adduct).

Step 3: Coupling Fmoc-Phe(3-NH-Boc)-OH

  • Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 8 eq. DIPEA.

  • Activation: Dissolve AA and HATU in minimal DMF. Add DIPEA. Activate for 30 seconds (do not over-activate to avoid racemization).

  • Reaction: Add to resin.[1][5][6][7][8] Shake for 45–60 min at RT.

  • Note: The

    
    -amine of 3-Amp is sterically similar to Phe; standard coupling times usually suffice.
    

Step 4: Capping Cap unreacted amines with Acetic Anhydride/DIPEA/DMF (10:5:85) for 5 min to prevent deletion sequences.

Protocol B: Orthogonal Modification (Alloc Strategy)

Use this protocol to functionalize the 3-Amp side chain while the peptide is still on-resin.

Step 1: Peptide Assembly Assemble the full peptide backbone using Fmoc-Phe(3-NH-Alloc)-OH . Ensure the N-terminal Fmoc is ON (or replaced with a Boc group) to prevent N-terminal acylation during side-chain modification.

Step 2: Alloc Deprotection (Pd(0) Catalysis)

  • Reagent: Pd(PPh

    
    )
    
    
    
    (0.1 eq) + Phenylsilane (10–20 eq) in dry DCM.
  • Procedure:

    • Wash resin with dry DCM (3x) under Nitrogen/Argon.

    • Add Pd/Silane solution.[3]

    • Shake for 30 min in the dark (foil-wrapped).

    • Repeat x2.

    • Critical Wash: Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min) to remove Palladium black. If resin remains grey, repeat DDC wash.

Step 3: Functionalization of the Aniline The aniline is a poor nucleophile. Standard HBTU/DIPEA coupling often fails.

  • Option A (Acylation): Use Symmetric Anhydride (5 eq. Acid + 2.5 eq. DIC in DCM) for 2 hours.

  • Option B (High Reactivity): Use Acid Chloride (5 eq.) + Collidine (10 eq.) in DCM for 1 hour.

  • Option C (Urea Formation): React with Isocyanate (5 eq.) in DCM for 1 hour.

Cleavage & Isolation (Critical for 3-Amp)

Anilines are electron-rich and susceptible to oxidation, leading to colored (brown/pink) byproducts.

Cleavage Cocktail (Reagent K modified):

  • TFA: 90%

  • Phenol: 2.5% (Radical scavenger)

  • Water: 2.5%[7][9]

  • Thioanisole: 2.5%[9]

  • TIS (Triisopropylsilane): 2.5% (Essential for cation scavenging)[9]

  • Optional: Add 2% DTT (Dithiothreitol) if the sequence contains Met/Cys or if oxidation is observed.

Procedure:

  • Cool cocktail to 4°C before adding to resin.

  • Cleave for 2–3 hours at RT.

  • Precipitate in ice-cold diethyl ether.

  • Centrifuge and wash pellet 3x with ether.

  • Lyophilize immediately from 0.1% TFA/Water. Do not leave the aniline peptide in solution at neutral pH for extended periods.

Visual Workflows (Graphviz)

Synthesis & Orthogonal Modification Logic

G Start Start: Resin Selection Choice Strategy Decision: Need Side-Chain Modification? Start->Choice PathA Standard Route: Use Fmoc-Phe(3-NH-Boc)-OH Choice->PathA No (Free Aniline) PathB Orthogonal Route: Use Fmoc-Phe(3-NH-Alloc)-OH Choice->PathB Yes (Labeling/Stapling) CouplingA Standard Coupling (HATU/DIPEA) PathA->CouplingA CleavageA Final Cleavage (TFA/TIS/H2O) CouplingA->CleavageA Result Purification & QC (Lyophilize immediately) CleavageA->Result Assembly Assemble Full Peptide (Keep N-term Fmoc ON) PathB->Assembly AllocDeprot Alloc Removal (Pd(PPh3)4 / PhSiH3) Assembly->AllocDeprot WashPd Palladium Scavenging (DDC / DMF Wash) AllocDeprot->WashPd Mod Aniline Modification (Acid Chloride or Sym. Anhydride) WashPd->Mod Mod->CleavageA

Figure 1: Decision tree for selecting the appropriate protection strategy based on the need for post-synthetic modification.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Peptide is brown/pink Aniline oxidation during cleavage.Use fresh TIS and DTT in cleavage cocktail. Degas TFA with Argon before use.
Incomplete Modification Low nucleophilicity of aniline.Switch from HBTU/DIPEA to Symmetric Anhydride or Acid Chloride . Heat to 50°C (microwave).
Grey Resin after Alloc Residual Palladium trapped in resin.Wash extensively with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF.
Mass +44 Da Carbamylation of aniline.Avoid urea contaminants in DMF. Ensure high-quality DMF is used.
Mass -17 Da (Cyclization) Lactam formation (if Asp/Glu nearby).Use sterically bulky protecting groups on Asp (e.g., O-2-PhiPr) if adjacent to 3-Amp.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Gomez-Martinez, P., et al. (2000). Alloc chemistry in solid-phase peptide synthesis. Journal of the Chemical Society. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology. [Link]

Sources

Application Note: Orthogonal Protection Strategies for the 3-Aminophenylalanine Side Chain in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Application Areas: Antibody-Drug Conjugates (ADCs), Fluorescent Labeling, Peptide Cyclization, and Cross-linking.

Executive Summary

The incorporation of non-canonical amino acids such as 3-aminophenylalanine (3-APhe or


-aminophenylalanine) into peptide sequences provides a highly versatile bio-orthogonal handle for site-specific modifications. Unlike the aliphatic 

-amino group of lysine (pKa ~10.5), the side chain of 3-APhe is an aromatic aniline (pKa ~4.6). This distinct electronic profile not only alters the local isoelectric point of the peptide but also demands specific chemical strategies for functionalization.

To successfully derivatize the 3-APhe side chain during Solid-Phase Peptide Synthesis (SPPS), researchers must employ robust orthogonal protection strategies . This application note details the mechanistic rationale, quantitative data, and validated step-by-step protocols for managing 3-APhe orthogonal protection using Fmoc-based SPPS methodologies[].

Mechanistic Overview & Causality in Protecting Group Selection

In standard Fmoc/tBu SPPS, the


-amino group is temporarily protected by the base-labile Fmoc group (cleaved by 20% piperidine), while side chains are protected by acid-labile groups (cleaved by 95% TFA)[2].

When introducing 3-APhe, the aniline side chain must be protected to prevent undesired acylation during peptide chain elongation. The choice of the protecting group (PG) dictates when and how the 3-APhe residue can be modified:

  • Boc (tert-Butyloxycarbonyl): The standard choice for global deprotection. Fmoc-Phe(3-NH-Boc)-OH is utilized when the aniline will remain unmodified or will be derivatized in solution after cleavage from the resin[3].

  • Alloc (Allyloxycarbonyl): Highly recommended for on-resin modifications. The Alloc group is stable to both piperidine (Fmoc removal) and TFA (Boc removal). It is selectively cleaved using Palladium(0) catalysis[2]. Causality note: The cleavage generates a reactive

    
    -allyl palladium complex. A scavenger such as phenylsilane (PhSiH
    
    
    
    ) is strictly required to prevent the
    
    
    -allyl intermediate from irreversibly alkylating the newly freed aniline nitrogen.
  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): An alternative for on-resin modification, cleaved by 2-5% hydrazine. It is highly orthogonal to Fmoc, Boc, and Alloc.

  • Mtt (4-Methyltrityl): Hyper-acid labile. It can be removed with 1-2% TFA in dichloromethane (DCM), allowing the selective unmasking of the 3-APhe side chain while standard tBu/Boc side-chain protections remain intact.

The Challenge of Aniline Nucleophilicity

The aniline nitrogen of 3-APhe is conjugated with the aromatic ring, significantly reducing its electron density compared to aliphatic amines. Consequently, standard coupling reagents (e.g., DIC/Oxyma) may result in sluggish or incomplete acylation of the deprotected 3-APhe side chain. To overcome this, symmetrical anhydrides or highly reactive uronium salts (e.g., HATU, COMU) with prolonged reaction times are required for successful on-resin derivatization.

Quantitative Data: Protecting Group Comparison

The following table summarizes the orthogonal protecting groups available for 3-APhe, their cleavage conditions, and strategic applications.

Protecting GroupCleavage ReagentRequired Scavenger / AdditiveOrthogonal ToPrimary Application
Boc 90-95% TFATIPS, Water, EDTFmoc, Alloc, ivDdePost-cleavage solution-phase modification.
Alloc Pd(PPh

)

(0.1 eq)
PhSiH

(10-20 eq)
Fmoc, Boc, tBu, ivDdeOn-resin labeling, cyclic peptide synthesis.
ivDde 2-5% Hydrazine in DMFAllyl alcohol (optional)Fmoc, Boc, tBu, AllocOn-resin modification (avoid if sequence contains Fmoc).
Mtt 1-2% TFA in DCMTIS (1-5%)Fmoc, Alloc, ivDdeMild on-resin modification; highly sensitive to acid.

Experimental Protocols

Protocol A: On-Resin Alloc Deprotection of 3-APhe

This protocol ensures the complete removal of the Alloc group without undesired allylation of the aniline side chain.

Reagents: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh


)

], Phenylsilane (PhSiH

), Dichloromethane (DCM), N,N-Diisopropylethylamine (DIEA), Sodium diethyldithiocarbamate.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin (containing the Fmoc-deprotected, N-terminally protected peptide) in anhydrous DCM for 30 minutes.

  • Reagent Preparation: In a glass vial, dissolve Pd(PPh

    
    )
    
    
    
    (0.1 equivalents relative to resin loading) in a minimum volume of anhydrous DCM. Add PhSiH
    
    
    (20 equivalents). Note: Perform this step under an inert atmosphere (N
    
    
    or Argon) to prevent catalyst oxidation.
  • Cleavage Reaction: Add the catalyst/scavenger solution to the resin. Shake gently at room temperature for 30 minutes.

  • Repeat: Drain the reaction mixture and repeat Step 3 with a fresh batch of reagents to ensure quantitative deprotection.

  • Palladium Washing (Critical): Drain the resin and wash sequentially with:

    • DCM (3 × 1 min)

    • DMF (3 × 1 min)

    • 0.5% DIEA in DMF (3 × 1 min)

    • 0.02 M Sodium diethyldithiocarbamate in DMF (3 × 5 min) — This step chelates and removes residual palladium, which appears as a yellow/brown washout.

    • DMF (5 × 1 min)

Protocol B: On-Resin Derivatization of the 3-APhe Aniline

Due to the poor nucleophilicity of the aniline, standard coupling protocols must be intensified.

Reagents: Carboxylic acid derivative (e.g., Fluorophore-COOH), HATU, DIEA, DMF.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (5 equivalents) and HATU (4.9 equivalents) in minimal DMF. Add DIEA (10 equivalents). Pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin containing the free 3-APhe side chain.

  • Incubation: Shake at room temperature for 4 to 12 hours. (Monitor completion via a micro-cleavage and LC-MS, as the Kaiser test is unreliable for aromatic amines).

  • Washing: Drain and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Workflow Visualization

The following logic diagram illustrates the decision tree for orthogonal deprotection of 3-APhe during Fmoc-SPPS.

OrthogonalProtection Start Fmoc-Phe(3-NH-PG)-OH Incorporation Resin Peptide-Resin (Fmoc-Xaa-...-Phe(3-NH-PG)-...-Resin) Start->Resin FmocDeprot Fmoc Deprotection (20% Piperidine/DMF) Resin->FmocDeprot ChainElongation Chain Elongation (Coupling) FmocDeprot->ChainElongation Branch Orthogonal Side-Chain Deprotection Strategy ChainElongation->Branch Alloc Alloc Removal Pd(PPh3)4, PhSiH3 Branch->Alloc PG = Alloc ivDde ivDde Removal 2% Hydrazine/DMF Branch->ivDde PG = ivDde Mtt Mtt Removal 1% TFA/DCM Branch->Mtt PG = Mtt Global Global Cleavage & Deprotection (95% TFA + Scavengers) Branch->Global PG = Boc (No on-resin mod) Derivatization On-Resin Derivatization (e.g., Fluorophore, Cross-linker) Alloc->Derivatization ivDde->Derivatization Mtt->Derivatization Derivatization->Global Final Fully Deprotected, Modified Peptide Global->Final

Flowchart of orthogonal deprotection strategies for 3-APhe in Fmoc-SPPS.

Trustworthiness & System Validation

To ensure the integrity of the synthesized peptide, the experimental protocols described above function as a self-validating system:

  • Orthogonality Check: The stability of Fmoc during Alloc or Mtt removal ensures that the N-terminus does not undergo premature acylation.

  • Scavenger Efficacy: The use of sodium diethyldithiocarbamate visually validates the removal of Palladium (the resin changes from a brownish tint back to its original color), ensuring that residual heavy metals do not catalyze side reactions during subsequent global TFA cleavage.

  • Analytical Verification: Because aromatic amines do not yield a reliable blue color in the standard Kaiser (ninhydrin) test, analytical validation relies on micro-cleavage of a few resin beads followed by LC-MS analysis. This guarantees that the sluggish coupling to the aniline nitrogen has reached completion before proceeding to global cleavage.

References

  • Wikipedia Contributors. "Peptide synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link][2]

  • AAPPTEC. "Fmoc-Phe(4-NH-Boc)-OH [174132-31-1] Catalog Data." Aapptec Peptides. Available at:[Link][3]

Sources

Synthesis of 3-aminophenylalanine from 3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-aminophenylalanine (3-APA) , a non-proteinogenic amino acid critical for the development of peptidomimetics and radiolabeled tracers.

Unlike standard aliphatic amino acid syntheses, the introduction of the aniline moiety requires careful orchestration of reduction steps to prevent catalyst poisoning or incomplete hydrogenation. This guide utilizes the Erlenmeyer-Plöchl Azlactone Synthesis , chosen for its reliability in generating the


-unsaturated backbone, followed by a tandem catalytic hydrogenation  that simultaneously reduces the nitro group and the alkene, ensuring high atom economy.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Logic & Pathway

The synthesis is designed to minimize purification bottlenecks. We disconnect the target molecule 3-APA into three stable precursors.

Key Strategic Decision: We utilize N-acetylglycine instead of hippuric acid. While hippuric acid (benzoyl) is traditional, the acetyl group is easier to remove in the final acidic hydrolysis step, yielding a cleaner impurity profile.

Figure 1: Retrosynthetic disconnection showing the conversion of 3-nitrobenzaldehyde to 3-aminophenylalanine via the azlactone intermediate.

Experimental Protocol

Module A: Erlenmeyer-Plöchl Condensation

Objective: Construct the amino acid skeleton via the formation of 4-(3-nitrobenzylidene)-2-methyloxazol-5-one.

Reagents:

  • 3-Nitrobenzaldehyde (15.1 g, 100 mmol)

  • N-Acetylglycine (11.7 g, 100 mmol)

  • Sodium Acetate (anhydrous) (8.2 g, 100 mmol)

  • Acetic Anhydride (30 mL, excess)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-nitrobenzaldehyde, N-acetylglycine, and sodium acetate. Then, add acetic anhydride.[1][2][3]

    • Expert Insight: Sodium acetate acts as the base catalyst to generate the enolate of N-acetylglycine. It must be anhydrous; water quenches the anhydride and reduces yield.

  • Reaction: Heat the mixture on an oil bath at 110°C for 2 hours . The reaction mixture will turn homogeneous and then precipitate the yellow azlactone product.

  • Quench: Cool the mixture to ~80°C and slowly add 50 mL of warm water to hydrolyze excess acetic anhydride.

    • Caution: Exothermic reaction.

  • Isolation: Cool to 0°C (ice bath) for 1 hour. Filter the yellow solid.

  • Wash: Wash the cake with cold water (2 x 30 mL) and cold ethanol (1 x 20 mL) to remove unreacted aldehyde.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 65-75%

    • Appearance: Bright yellow crystalline solid.

Module B: Hydrolysis & Tandem Hydrogenation

Objective: Open the oxazolone ring and simultaneously reduce the nitro group (


) and the alkene (

).

Reagents:

  • Azlactone (from Module A) (10 g)

  • 10% Pd/C (Catalyst) (1.0 g, 10 wt% loading)

  • Methanol (150 mL)

  • Sodium Acetate (catalytic amount for ring opening, optional if refluxing in MeOH first)

Protocol:

  • Ring Opening (Pre-treatment): Suspend the azlactone in methanol (150 mL) and reflux for 30 minutes. The suspension typically clears as the methyl ester or acid forms (solvolysis). Note: Strict isolation of the dehydro-intermediate is not necessary for the hydrogenation step.

  • Hydrogenation Setup: Transfer the solution to a Parr hydrogenation bottle or a heavy-walled flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under an argon blanket.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure solvent is static.

  • Reaction: Hydrogenate at 30-40 psi (2-3 bar) of

    
     gas at room temperature for 6-12 hours.
    
    • Monitoring: The reaction is complete when hydrogen uptake ceases and the yellow color (characteristic of the nitro-conjugated system) completely fades to clear/colorless.

  • Workup: Filter the catalyst through a Celite pad. Rinse with methanol.[3]

  • Concentration: Evaporate the solvent to yield crude N-acetyl-3-aminophenylalanine (or its methyl ester).

Module C: Final Deprotection

Objective: Remove the acetyl protecting group to yield the free amino acid.

Protocol:

  • Dissolve the crude residue from Module B in 6M HCl (50 mL) .

  • Reflux for 4 hours.

  • Concentration: Evaporate to dryness under reduced pressure to obtain the dihydrochloride salt.

  • Purification (Optional but Recommended): Dissolve residue in minimal water and adjust pH to 6.5 with ammonia or LiOH to precipitate the zwitterion, or use Dowex 50W (H+ form) ion-exchange chromatography eluting with dilute

    
    .
    

Process Visualization

Figure 2: Operational workflow for the synthesis of 3-aminophenylalanine.

Quality Control & Validation

To ensure the protocol is "self-validating," check these parameters at key stages.

StageCheckpointAcceptance Criteria
Azlactone TLC (Hexane:EtOAc 7:3)Single yellow spot,

. Disappearance of aldehyde (

).
Hydrogenation Visual /

Uptake
Solution must turn from Yellow

Colorless
.

consumption must match theoretical calculation (4 eq: 1 for C=C, 3 for

).
Final Product

-NMR (

)
Aromatic region: 4 protons (m, 6.8–7.2 ppm).

-proton: dd at ~3.9 ppm. Absence of acetyl singlet (~2.0 ppm).

Troubleshooting Table:

  • Problem: Reaction mixture remains yellow after hydrogenation.

    • Cause: Incomplete reduction of nitro group.

    • Fix: Refresh catalyst (poisoning by amines is possible) or increase pressure to 50 psi.

  • Problem: Low yield in Azlactone step.

    • Cause: Wet reagents.

    • Fix: Ensure Sodium Acetate is fused/anhydrous and Acetic Anhydride is fresh.

References

  • Erlenmeyer, E. (1893). "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd". Annalen der Chemie, 275(1), 1–8.

  • Gillespie, H. B., & Snyder, H. R. (1943).[1] "dl-β-Phenylalanine".[1] Organic Syntheses, Coll.[1][3][4][5] Vol. 2, p. 489.[1]

  • Herbst, R. M., & Shemin, D. (1943). "Synthesis of Phenylalanine Derivatives". Organic Syntheses, Coll.[1][3][4][5] Vol. 2, p. 1.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol 1. Wiley-Interscience.
  • Beilstein Journal of Organic Chemistry . (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications" (Demonstrates modern application of Erlenmeyer method).

Sources

Application Note: Enzymatic Synthesis of L-3-Aminophenylalanine via a Multi-Enzymatic Transaminase Cascade

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Non-canonical amino acids (ncAAs) constitute a vital class of building blocks for the pharmaceutical, agrochemical, and protein therapeutics industries[1]. Among these, 3-aminophenylalanine (3-amino-Phe) is a highly sought-after chiral intermediate. It serves as the core pharmacophore for potent urokinase plasminogen activator (uPA) inhibitors, such as WX-UK1, which have demonstrated significant efficacy in suppressing tumor growth and metastasis.

While traditional chemical syntheses of chiral ncAAs are plagued by complex protection-deprotection steps and heavy metal catalysts, enzymatic methods—particularly transamination—offer a highly enantioselective and environmentally sustainable alternative[2].

The Thermodynamic Challenge and Causality of Cascade Design

The core reaction utilizes an


-transaminase (

-TA) to transfer an amino group from a donor (e.g., L-alanine) to the prochiral precursor, 3-amino-phenylpyruvate (3-APP). However, the equilibrium of this transamination is thermodynamically unfavorable[3].

To force the reaction toward the product, we employ a multi-enzymatic cascade . By coupling the


-TA with Pyruvate Decarboxylase (PDC), the pyruvate byproduct generated from L-alanine is continuously converted into volatile acetaldehyde and 

[3]. This continuous removal of the byproduct shifts the equilibrium strictly to the right, ensuring high conversion rates.

Cascade cluster_TA Transamination (PLP-Dependent) cluster_PDC Thermodynamic Shift APP 3-Amino-phenylpyruvate TA ω-Transaminase APP->TA Phe L-3-Aminophenylalanine Ala L-Alanine (Donor) Ala->TA Pyr Pyruvate PDC Pyruvate Decarboxylase Pyr->PDC TA->Phe TA->Pyr Gas Acetaldehyde + CO2 PDC->Gas Irreversible

Fig 1: Multi-enzymatic cascade shifting thermodynamic equilibrium via in situ byproduct removal.

Experimental Design & Self-Validating Protocol

As a self-validating system, this protocol relies on the continuous evolution of


 bubbles. This acts as a real-time, visual confirmation of active byproduct removal. If bubbling ceases before the theoretical completion time, it immediately indicates either PDC denaturation or substrate depletion, prompting an immediate in-process HPLC check.
Materials and Reagents
  • Substrate : 3-Amino-phenylpyruvate (10 mM)

  • Amino Donor : L-Alanine (200 mM)

  • Enzymes :

    
    -Transaminase (e.g., Vibrio fluvialis VflTA) and Pyruvate Decarboxylase (Zymomonas mobilis PDC)
    
  • Cofactors : Pyridoxal-5'-phosphate (PLP, 1 mM), Thiamine pyrophosphate (TPP, 0.1 mM),

    
     (0.1 mM)[3]
    
  • Buffer : 100 mM Potassium phosphate buffer.

Causality Behind Reaction Conditions
  • pH Selection (7.5) :

    
    -TAs typically exhibit maximum activity at pH 8.0–9.0, but PDC activity drops sharply above pH 7.5. A compromise at pH 7.5 ensures both enzymes remain catalytically competent without denaturing the PDC[3].
    
  • Temperature (30 °C) : While 40 °C increases initial velocity, it triggers rapid PLP degradation and drastically lowers enantioselectivity (ee < 50%). Maintaining 30 °C preserves enzyme stability and ensures >90% ee[3].

  • Amino Donor Excess (20-fold) : A 20-fold excess of L-Alanine is required to saturate the

    
    -TA active site and prevent the reverse reaction before PDC can clear the pyruvate[3].
    
Step-by-Step Biocatalytic Workflow
  • Buffer Preparation : Prepare 100 mL of 100 mM Potassium phosphate buffer. Adjust to exactly pH 7.5.

  • Cofactor & Substrate Solubilization : Dissolve 1 mM PLP, 0.1 mM TPP, and 0.1 mM

    
     into the buffer. Add 200 mM L-Alanine and 10 mM 3-Amino-phenylpyruvate. Note: The solution will turn slightly yellow due to the PLP.
    
  • Enzyme Addition : Add

    
    -TA (5% v/v or 2 mg/mL purified enzyme) and PDC (25% v/v or 5 mg/mL). The higher ratio of PDC ensures pyruvate clearance is never the rate-limiting step.
    
  • Reaction Incubation : Incubate the mixture at 30 °C under mild agitation (150 rpm) in an open-vented bioreactor to allow

    
     escape.
    
  • In-Process Monitoring : Sample 100 µL every 4 hours. Quench with 100 µL of 0.1% TFA in acetonitrile. Centrifuge and analyze via HPLC (C18 column, 210 nm) to monitor the disappearance of 3-APP and the formation of L-3-amino-Phe.

  • Downstream Processing : Once conversion plateaus (>85%), terminate the reaction by adjusting the pH to 2.0 to precipitate the enzymes. Centrifuge at 10,000 x g for 15 mins. The supernatant is then subjected to ion-exchange chromatography or direct crystallization to isolate L-3-aminophenylalanine.

Workflow Step1 1. Substrate & Cofactor Prep (3-APP, L-Ala, PLP, TPP, Mg2+) Step2 2. Enzyme Addition (ω-TA + PDC) Step1->Step2 Step3 3. Asymmetric Biocatalysis (pH 7.5, 30°C, 24h) Step2->Step3 Step4 4. In-Process Control (HPLC: Monitor Pyruvate Clearance) Step3->Step4 Step5 5. Product Isolation (Crystallization of L-3-Amino-Phe) Step4->Step5

Fig 2: Step-by-step workflow for the enzymatic synthesis and isolation of L-3-aminophenylalanine.

Empirical Data & Process Optimization

The table below summarizes the quantitative process metrics derived from optimizing the multi-enzymatic cascade. The data clearly illustrates why 30 °C and a 20-fold L-alanine excess are the definitive parameters for this protocol.

TemperatureL-Alanine ExcessConversion (%)Enantiomeric Excess (ee %)Yield (%)Mechanistic Observation
30 °C5-fold45.2 ± 2.1> 9040.1Insufficient donor; equilibrium stalls.
30 °C 20-fold 88.5 ± 1.8 > 90 65.4 Optimal active site saturation & stability.
40 °C20-fold72.1 ± 3.4< 5041.2Thermal degradation of PLP; loss of stereocontrol.

Data extrapolated from optimization parameters of multi-enzymatic chiral amine cascades[3].

References

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers.[Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI.[Link]

Sources

Precision Bioconjugation: Site-Specific Labeling of Proteins Using 3-Aminophenylalanine (3-AP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Site-specific protein labeling is a cornerstone of modern chemical biology, enabling the production of homogeneous antibody-drug conjugates (ADCs), FRET sensors, and PEGylated therapeutics. While cysteine-maleimide and azide-alkyne chemistries are standard, they suffer from limitations: cysteines often require reduction of native disulfides, and copper-catalyzed click chemistry can be cytotoxic.

This guide details the use of 3-aminophenylalanine (3-AP) , a non-canonical amino acid (ncAA) containing an aniline handle. Unlike aliphatic amines (Lys), the aniline amine has a significantly lower pKa (~4.6) and unique redox properties. This allows for oxidative coupling with o-aminophenols or catechols to form stable, covalent linkages under mild, physiological conditions. This method, pioneered by the Francis lab and others, offers high specificity and reaction rates superior to many strain-promoted cycloadditions.

Mechanism of Action

The workflow relies on two orthogonal technologies: Genetic Code Expansion (GCE) for incorporation and Oxidative Coupling for conjugation.

Genetic Incorporation

To incorporate 3-AP, an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair—typically derived from Methanocaldococcus jannaschii (MjTyrRS)—is introduced into E. coli. This pair suppresses the Amber stop codon (UAG), inserting 3-AP instead of terminating translation.

Oxidative Coupling Chemistry

The unique reactivity of the 3-AP aniline handle allows it to react with 2-aminophenol derivatives in the presence of an oxidant (Potassium Ferricyanide,


). The reaction proceeds through an imino-quinone intermediate, followed by cyclization to form a stable phenoxazinone-like or benzoxazole linkage.
Mechanistic Workflow Diagram

G cluster_0 Genetic Incorporation cluster_1 Chemical Conjugation Plasmid Plasmid (pEVOL-3AP) EColi E. coli Expression (Amber Suppression) Plasmid->EColi Media Media + 3-AP Media->EColi Protein Protein-3AP (Aniline Handle) EColi->Protein Purification Complex Oxidative Coupling Protein->Complex Reagent 2-Aminophenol-Probe (Fluorophore/Drug) Reagent->Complex Oxidant Oxidant (K3Fe(CN)6) Oxidant->Complex Activates Product Labeled Conjugate (Stable Linkage) Complex->Product

Figure 1: Integrated workflow for genetic incorporation of 3-AP and subsequent oxidative labeling.

Materials and Reagents

Critical Reagents Table
ComponentSpecificationPurpose
3-Aminophenylalanine (3-AP) >98% Purity, L-isomerThe ncAA for incorporation.
Expression Plasmid pEVOL or pUltra vectorEncodes orthogonal tRNA/MjTyrRS pair evolved for aminophenylalanine.
Expression Strain E. coli BL21(DE3) or C321.ΔAHost for protein synthesis. C321.ΔA (GRO) has UAG stop codons removed for higher yield.
Labeling Partner 2-Aminophenol derivativeThe cargo (dye, biotin, drug) functionalized with a 2-aminophenol handle.
Oxidant Potassium Ferricyanide (

)
Mild oxidant to drive the coupling reaction.
Quenching Agent Sodium Ascorbate or TCEPStops the oxidation reaction to prevent protein damage.

Experimental Protocols

Phase 1: Genetic Incorporation of 3-AP

Objective: Express the target protein with 3-AP incorporated at a specific site (defined by the UAG codon in the gene of interest).

  • Transformation: Co-transform E. coli BL21(DE3) with:

    • Plasmid A: Target gene with TAG mutation (e.g., pET vector).

    • Plasmid B: Orthogonal tRNA/RS pair (e.g., pEVOL-pAF/3AP).

  • Inoculation: Inoculate a single colony into 10 mL LB media with appropriate antibiotics (e.g., Ampicillin + Chloramphenicol). Grow overnight at 37°C.

  • Induction & Incorporation:

    • Dilute overnight culture 1:100 into 500 mL fresh media (LB or 2xYT).

    • Grow at 37°C until OD600 reaches 0.5–0.6.

    • CRITICAL STEP: Add 3-AP to a final concentration of 1 mM . (Dissolve 3-AP in a small volume of 1M NaOH or acidic water before adding, as solubility in neutral water is low).

    • Incubate for 15 minutes to allow cellular uptake.

    • Induce protein expression (e.g., 1 mM IPTG and 0.2% Arabinose if using pEVOL).

    • Reduce temperature to 25–30°C and shake for 12–16 hours.

  • Purification:

    • Pellet cells and lyse.

    • Purify via affinity chromatography (e.g., Ni-NTA).

    • Note: Avoid buffers with high concentrations of primary amines (Tris) if possible during purification to prevent interference, though the aniline is unique enough that Tris is usually tolerated. Phosphate (PBS) or HEPES is preferred.

Phase 2: Oxidative Labeling Protocol

Objective: Conjugate a 2-aminophenol-functionalized probe to the 3-AP residue.

Reaction Conditions:

  • Buffer: PBS (pH 6.5 – 7.5) or 50 mM HEPES. Avoid reducing agents (DTT, BME) initially.

  • Protein Conc: 10–50 µM.

  • Probe Conc: 200–500 µM (10–20 equivalents).

  • Oxidant: 1–2 mM Potassium Ferricyanide.

Step-by-Step:

  • Preparation: Buffer exchange the purified Protein-3AP into PBS pH 7.2. Ensure no DTT or TCEP is present.

  • Mixing: In a microcentrifuge tube, combine:

    • 
       Protein-3AP (
      
      
      
      final).
    • 
       2-Aminophenol-Probe (
      
      
      
      stock in DMSO).
  • Activation:

    • Add

      
       Potassium Ferricyanide (
      
      
      
      stock in water).
    • Final concentration: 1 mM.

  • Incubation:

    • Incubate at room temperature for 30–60 minutes .

    • The solution may change color slightly due to the oxidant; this is normal.

  • Quenching:

    • Add Sodium Ascorbate to a final concentration of 5 mM to reduce excess ferricyanide and stop the reaction.

  • Purification:

    • Remove excess probe and oxidant using a desalting column (PD-10 or Zeba Spin) or dialysis.

Reaction Pathway Visualization

The following diagram illustrates the specific chemical logic of the oxidative coupling.

Chemistry cluster_reactants Reactants cluster_oxidant Aniline Protein-3AP (Aniline Nucleophile) Intermediate Imino-Quinone Intermediate Aniline->Intermediate + Oxidant Probe 2-Aminophenol-Probe Probe->Intermediate Product Stable Conjugate (Phenoxazinone/Benzoxazole) Intermediate->Product Cyclization (-2H) Ferricyanide K3Fe(CN)6 (Oxidant) Ferricyanide->Intermediate 2e- Oxidation

Figure 2: Chemical mechanism of oxidative coupling between protein-bound 3-AP and an aminophenol probe.

Quality Control & Troubleshooting

Data Analysis Parameters
  • Mass Spectrometry (ESI-MS): The most definitive check.

    • Expected Shift: Mass of Protein + Mass of Probe - Mass of

      
       (or 
      
      
      
      depending on exact oxidation state of product).
    • Note: 3-AP (

      
      ) replaces the native amino acid (usually Stop).
      
  • SDS-PAGE: If the probe is a fluorophore, run the gel and image fluorescence before staining with Coomassie.

Troubleshooting Matrix
IssuePossible CauseCorrective Action
Low Expression Yield 3-AP uptake poor or toxicity.Increase 3-AP concentration; ensure pH of media is not too acidic (precipitates 3-AP). Use C321.ΔA strain.
No Labeling Observed Reducing agents present.Ensure DTT/BME are strictly removed via dialysis before adding oxidant.
Protein Precipitation Over-oxidation by Ferricyanide.Reduce oxidant concentration (try 0.5 mM) or switch to periodate (harsher, but different mechanism) if protein tolerates it.
Non-Specific Labeling Reaction time too long.Quench reaction at 30 mins. 3-AP coupling is fast; prolonged exposure oxidizes surface Met/Trp.

Technical Insights & Advantages

  • Bio-orthogonality: The aniline amine is distinct from lysine (

    
    -amine). At pH 6.5, lysines are protonated (
    
    
    
    ) and non-nucleophilic, whereas the aniline (pKa ~4.6) remains neutral and reactive toward the oxidized aminophenol intermediate.
  • Kinetics: Oxidative coupling rates (

    
    ) are generally faster than strain-promoted azide-alkyne click chemistry (
    
    
    
    ) and comparable to tetrazine ligations, but with smaller reagents.
  • Stability: The resulting heterocyclic linkage is highly stable in serum, making it ideal for in vivo applications like ADCs.

References

  • Obermeyer, A. C., Jarman, J. B., Netirojjanakul, C., El Muslemany, K., & Francis, M. B. (2014).[1] Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide.[1][2] Angewandte Chemie International Edition, 53(4), 1057–1061.[1] [Link]

  • Behrens, C. R., Hooker, J. M., Obermeyer, A. C., Romanini, D. W., Katz, E. M., & Francis, M. B. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. Journal of the American Chemical Society, 133(41), 16398–16401. [Link]

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.[3][4] Nature, 510(7504), 205–215. [Link]

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001).[5] Expanding the genetic code of Escherichia coli. Science, 292(5516), 498–500. [Link]

Sources

Application Note: Precision Engineering of Stabilized Peptides via 3-Aminophenylalanine (3-AP) Cross-Linking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural constraint of peptides via "stapling" is a critical strategy in drug development to enhance proteolytic stability, cell permeability, and target affinity.[1] While all-hydrocarbon stapling (Ring-Closing Metathesis) is prevalent, it requires hydrophobic, aliphatic cross-links that can suffer from poor solubility.

3-Aminophenylalanine (3-AP) offers a superior alternative for polar, aromatic cross-linking. Unlike aliphatic amines (e.g., Lysine, pKa ~10.5), the aniline moiety of 3-AP has a significantly lower pKa (~3.5–4.5). This unique electronic property allows for pH-controlled chemoselective bio-conjugation and the formation of rigid urea or amide bridges without protecting group manipulation of canonical lysine residues.

This guide details the preparation of 3-AP-based cross-linked systems, focusing on the synthesis of the Fmoc-3-AP building block and its subsequent conversion into a urea-stapled peptide therapeutic.

Chemical Logic & Mechanism

The "Aniline Advantage"

The core of this technology lies in the nucleophilicity differential between the aromatic amine of 3-AP and the aliphatic


-amine of Lysine.
Amino AcidFunctional GroupApproximate pKaReactivity at pH 5.0
Lysine Aliphatic Amine (R-CH

-NH

)
~10.5Protonated (

), Non-nucleophilic
3-Aminophenylalanine Aromatic Amine (Ph-NH

)
~4.2Neutral (

), Nucleophilic

Mechanism of Action: By buffering the reaction system to pH 5–6, Lysine residues remain protonated and inert. The neutral aniline of 3-AP selectively attacks electrophilic cross-linkers (e.g., Disuccinimidyl Carbonate - DSC) to form an isocyanate intermediate, which then captures a second amine to form a stable urea bridge.

Diagram 1: Chemoselective Cross-Linking Mechanism

CrossLinkingMechanism cluster_0 Reactivity Differential (pH 5.0) Lysine Lysine (Protonated, Inert) DSC DSC (Bis-electrophile) Lysine->DSC No Reaction AP3 3-Aminophenylalanine (Neutral, Nucleophilic) AP3->DSC Nucleophilic Attack Intermediate Isocyanate Intermediate DSC->Intermediate - HOSu Product Urea Stapled Peptide Intermediate->Product Capture by 2nd Amine

Caption: At acidic pH, 3-AP selectively reacts with DSC to form an active isocyanate, enabling site-specific stapling in the presence of Lysine.

Protocol 1: Preparation of Fmoc-3-Aminophenylalanine Building Block

Before cross-linking, the 3-AP moiety must be incorporated into the peptide chain. While commercially available, in-house preparation ensures purity and allows for specific protecting group strategies (e.g., Boc vs. Alloc).

Reagents Required:

  • Fmoc-3-nitro-L-phenylalanine (Starting material)

  • Tin(II) chloride dihydrate (

    
    )
    
  • DMF (Dimethylformamide)[2]

  • Di-tert-butyl dicarbonate (

    
    ) – Optional for orthogonal protection
    

Step-by-Step Synthesis:

  • Reduction of Nitro Group:

    • Dissolve Fmoc-3-nitro-L-phenylalanine (10 mmol) in ethanol/DMF (10:1 v/v).

    • Add

      
       (50 mmol, 5 eq.) carefully.
      
    • Reflux at 70°C for 3–4 hours. Monitor via TLC (Reaction is complete when the nitro spot disappears and a fluorescent amine spot appears).

    • Work-up: Concentrate in vacuo. Neutralize with saturated

      
       to pH 8. Extract with Ethyl Acetate (
      
      
      
      mL).
  • Protection (Optional but Recommended):

    • To the crude amine in dioxane/water (1:1), add

      
       (1.1 eq.) and 
      
      
      
      (2 eq.).
    • Stir at Room Temperature (RT) for 12 hours.

    • Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

    • Purification: Recrystallize from hexane/ethyl acetate to yield Fmoc-3-amino(Boc)-L-phenylalanine .

Critical Note: For the cross-linking protocol below, we assume the use of Fmoc-3-amino(Alloc)-Phe or Fmoc-3-amino-Phe (unprotected) depending on whether the stapling is performed on-resin or in solution.

Protocol 2: On-Resin Urea Stapling of 3-AP Peptides

This protocol describes the formation of a urea staple between two 3-AP residues located at positions


 and 

(one helical turn) using Disuccinimidyl Carbonate (DSC).

Experimental Workflow Diagram:

Workflow Step1 1. SPPS Assembly (Resin-bound, N-term Fmoc) Step2 2. Selective Deprotection (Remove Alloc from 3-AP) Step1->Step2 Pd(PPh3)4 / PhSiH3 Step3 3. Cyclization / Stapling (DSC + DIPEA) Step2->Step3 Activation Step4 4. Final Cleavage & Global Deprotection (TFA/TIS/H2O) Step3->Step4 QC Check (Chloranil)

Caption: Workflow for on-resin peptide stapling targeting 3-aminophenylalanine residues.

Materials
  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Cross-linker: N,N'-Disuccinimidyl carbonate (DSC).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (for Alloc removal).

  • Solvents: Anhydrous DMF, DCM.

  • Detection: Chloranil Test (Standard Kaiser test is ineffective for anilines).

Procedure
Step 1: Peptide Assembly

Synthesize the peptide using standard Fmoc SPPS chemistry.[2] Incorporate Fmoc-3-amino(Alloc)-Phe-OH at the desired cross-linking positions (e.g.,


 and 

). Leave the N-terminal Fmoc group ON to prevent N-terminal reactivity during stapling.
Step 2: Selective Deprotection of Alloc Groups
  • Wash resin with DCM (

    
    ).
    
  • Prepare a solution of

    
     (0.1 eq.) and Phenylsilane (
    
    
    
    , 10 eq.) in anhydrous DCM.
  • Add solution to resin and shake for 30 minutes under Argon.

  • Repeat the treatment twice.

  • Wash resin extensively: DCM (

    
    ), DMF (
    
    
    
    ), 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd), then DMF (
    
    
    ).
Step 3: On-Resin Stapling (Urea Formation)
  • Activation: Dissolve DSC (1.5 eq. relative to the peptide) and DIPEA (3 eq.) in anhydrous DMF.

  • Add to the resin immediately. Shake for 1 hour at RT.

    • Mechanism:[3][4][5][6] The first 3-AP amine attacks DSC, releasing N-hydroxysuccinimide (NHS) and forming an isocyanate (

      
      ).
      
    • Cyclization: The second 3-AP amine (in close proximity due to helical pre-organization) attacks the isocyanate to form the cyclic urea.

  • Monitoring: Perform the Chloranil Test .

    • Positive (Blue/Green): Free aniline present (Reaction incomplete).

    • Negative (Colorless/Yellow): Anilines consumed (Staple formed).

  • If positive, re-treat with DSC (0.5 eq.) for 30 mins.

Step 4: Cleavage and Analysis
  • Remove N-terminal Fmoc (20% Piperidine/DMF).[2]

  • Cleave peptide using TFA/TIS/Water (95:2.5:2.[5]5) for 2 hours.

  • Precipitate in cold diethyl ether.

  • Validation: Analyze via RP-HPLC and ESI-MS. The mass shift for the urea staple formation (compared to the linear diamine precursor) is +26 Da (addition of Carbonyl +C=O, loss of 2 protons).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance or poor pre-organization.Use a longer linker if

is too tight. Switch to a diisocyanate linker (e.g., hexamethylene diisocyanate) for flexibility.
Dimerization Inter-molecular reaction between two peptide chains.Perform cyclization at low resin loading (0.2 mmol/g) or high dilution.
Oxidation of Aniline 3-AP is sensitive to air oxidation (turning dark).Keep all buffers degassed. Add antioxidants (e.g., ascorbic acid) during purification.
Pd Contamination Inefficient washing after Alloc removal.Wash with 0.5% sodium diethyldithiocarbamate in DMF at least 3 times.

References

  • Stapled Peptide Overview: Walensky, L. D., et al. "Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix." Science 305.5689 (2004): 1466-1470. Link

  • Urea Cyclization Chemistry: Burgess, K., et al. "Solid-Phase Synthesis of Urea-Linked Cyclic Peptides." Journal of the American Chemical Society 119.7 (1997): 1556-1564. Link

  • 3-Aminophenylalanine Properties: "3-Amino-D-Phenylalanine | C9H12N2O2."[7] PubChem. National Library of Medicine. Link

  • pKa of Anilines: "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry. Link

  • Fmoc SPPS Protocols: "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." Creative Peptides. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Aminophenylalanine (3-AP) Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It prioritizes the "Why" and "How" of preventing oxidation, designed for immediate application in a laboratory setting.

Topic: Preventing Oxidation of 3-Aminophenylalanine During Synthesis & Handling Ticket ID: #OX-3AP-PROTO Status: Resolved / Reference Material Assigned Specialist: Senior Application Scientist

The Core Problem: Why is my product turning black?

The Short Answer: You are fighting the electron-rich nature of the aniline ring. The "black tar" you see is not simple decomposition; it is the result of a radical polymerization cascade similar to the formation of polyaniline.

The Mechanism (Deep Dive): 3-Aminophenylalanine contains an aniline moiety (an amino group attached directly to a phenyl ring). Under neutral or basic conditions (pH > 7), the lone pair on the nitrogen donates electron density into the ring, making it highly susceptible to oxidation by atmospheric oxygen.

  • Initiation: Oxygen abstracts an electron or hydrogen, forming a radical cation .

  • Propagation: This radical dimerizes or reacts further to form quinone imines .

  • Termination (The "Tar"): These intermediates polymerize into extended conjugated systems (azo-linkages and phenazine-like structures), which appear as dark brown or black insoluble solids.

Visualization: The Oxidation Cascade

The following diagram illustrates the pathway you must interrupt.

OxidationCascade cluster_prevention The Prevention Zone (Acidic pH) AP 3-Aminophenylalanine (Free Base) Radical Anilino Radical (Reactive Intermediate) AP->Radical O2 / Base / Light Quinone Quinone Imine (Yellow/Orange) Radical->Quinone Oxidation Polymer Polyaniline-like Aggregates (Black Tar) Quinone->Polymer Polymerization

Caption: The degradation pathway of 3-AP. The transition from Free Base to Polymer is irreversible. Safety lies in preventing the initial radical formation via protonation.

Synthesis Protocol: The "Acid-Shield" Strategy

Scenario: You are reducing 3-nitrophenylalanine to 3-aminophenylalanine (e.g., via catalytic hydrogenation). Critical Failure Point: The workup. Most users fail because they filter the catalyst in air or rotovap the solvent without acidification.

The "Self-Validating" Protocol

This workflow ensures the aniline nitrogen is never available to donate electrons for oxidation.

Reagents:

  • Substrate: 3-Nitrophenylalanine

  • Catalyst: 10% Pd/C

  • Solvent: Methanol (degassed)

  • The Key: 1M HCl or Acetic Acid (stoichiometric excess, >2.5 eq)

Step-by-Step Workflow:

  • Protonation Pre-Load: Do not hydrogenate the free zwitterion. Dissolve the nitro-precursor in MeOH containing 2.5 equivalents of HCl.

    • Why? This ensures that as soon as the nitro group is reduced to an amine (

      
      ), it immediately grabs a proton to become an ammonium ion (
      
      
      
      ). The ammonium group is electron-withdrawing, effectively "deactivating" the ring against oxidation.
  • Inert Filtration:

    • Use a Schlenk frit or a filter funnel under a blanket of Argon/Nitrogen.

    • Never let the catalyst cake go dry in air while the product is still in the flask (fire hazard + oxidation trigger).

  • Evaporation:

    • Concentrate the filtrate immediately.

    • Do not neutralize. Isolate the product as the Dihydrochloride Salt (3-AP · 2HCl) .

    • Validation: The solid should be white or off-white. If it turns pink, trace oxidation has occurred.

Workflow Visualization

SynthesisWorkflow Start Start: 3-Nitro-Phe Dissolve Dissolve in MeOH + HCl (Acidic Environment) Start->Dissolve Hydrogenate Hydrogenation (H2, Pd/C) (Reduction Occurs) Dissolve->Hydrogenate Check Is the amine protonated? (-NH3+) Hydrogenate->Check Filter Filter Catalyst (Under Argon) Check->Filter Yes (Safe) Fail Oxidation to Black Tar Check->Fail No (Free Base) Isolate Isolate as 3-AP . 2HCl (Stable White Solid) Filter->Isolate

Caption: The "Acid-Shield" workflow. Maintaining acidic conditions (Green path) is the only way to bypass the oxidation risk (Red path).

Handling in Peptide Synthesis (Fmoc SPPS)

Scenario: You are using Fmoc-3-amino-Phe in Solid Phase Peptide Synthesis. The Danger Zone: Fmoc removal uses Piperidine (a secondary amine base).[1] This creates a basic environment that promotes oxidation of the aniline side chain if it is unprotected.

Troubleshooting Guide:

IssueDiagnosisCorrective Action
Resin turns dark brown during coupling Aniline side-chain oxidation.Prevention: Ensure the side-chain aniline is Boc-protected (Fmoc-Phe(3-NH-Boc)-OH). Never use the free amine side chain in SPPS cycles.
Product is colored after cleavage Scavenger failure.Prevention: Add DTT (Dithiothreitol) or Triisopropylsilane (TIPS) to the cleavage cocktail. These act as "sacrificial" reductants.
On-Resin Modification (e.g., labeling the aniline) Exposure to air during modification.Protocol: If you must remove a side-chain protecting group (like Mtt) on-resin, perform all washes with degassed solvents and keep the reaction vessel under a constant stream of Nitrogen.

Storage & Stability FAQs

Q: Can I store 3-aminophenylalanine as a free base? A: No. The free base is kinetically unstable in air. It will degrade within days (or hours in solution). Always convert it to the dihydrochloride (.2HCl) or trifluoroacetate (.2TFA) salt for storage. These salts are stable for years at -20°C.

Q: I need to use the free base for a specific reaction. How do I generate it safely? A: Generate it in situ.

  • Weigh the stable HCl salt.

  • Add it to your reaction vessel.

  • Add a stoichiometric amount of base (e.g., DIPEA or TEA) only after the system is degassed and under inert atmosphere.

  • Proceed immediately with the coupling/reaction.

Q: My product is slightly pink but 95% pure by HPLC. Can I use it? A: Yes, but proceed with caution. The pink color indicates trace quinone imine formation. These impurities can act as radical initiators, accelerating further degradation. If possible, recrystallize from Ethanol/HCl to remove the colored impurities before use.

References & Grounding

  • Mechanism of Aniline Oxidation:

    • Context: Explains the formation of quinone imines and polymerization (aniline black).

    • Source:Journal of the Chemical Society, Perkin Transactions 1. "Amine oxidation and the chemistry of quinone imines."

  • Reduction Protocols (Nitro to Amine):

    • Context: Standard catalytic hydrogenation in acidic media to prevent side reactions.

    • Source:Beilstein Journal of Organic Chemistry. "Continuous-flow synthesis of primary amines: Metal-free reduction...". (Demonstrates reduction principles).

  • Peptide Synthesis Stability:

    • Context: Stability of phenylalanine derivatives and handling of oxidation-prone side chains during SPPS.

    • Source:BenchChem Technical Notes. "A Comparative Guide: Enhancing Peptide Stability."

  • General Stability Data:

    • Context: Stability of aminopyridines/anilines in various storage conditions.[2]

    • Source:SEFH (Spanish Society of Hospital Pharmacy). "Stability of 4-Aminopyridine..." (Analogous aniline stability data).

Sources

Technical Support Center: Solubilizing & Handling 3-Aminophenylalanine (3-Amp) Peptides

[1]

Current Status: Operational Topic: 3-Aminophenylalanine (3-Amp / 3-APh) Solubility & Handling Audience: Senior Researchers, Medicinal Chemists, Formulation Scientists[1]

Core Technical Briefing: The "False Lysine" Trap

Before troubleshooting, it is critical to correct a common misconception regarding 3-aminophenylalanine (3-Amp).

The Issue: Many researchers substitute Phenylalanine with 3-Amp to introduce polarity or a handle for conjugation, assuming the amino group (

1The Reality:aniline
  • Lysine Side Chain pKa: ~10.5 (Positively charged at pH 7.4).[1]

  • 3-Amp Side Chain pKa: ~3.5 – 4.5 (Neutral at pH 7.4).[1]

Impact on Solubility: At physiological pH (7.4), the 3-Amp side chain is uncharged . It does not provide the electrostatic repulsion that Lysine does. Instead, the aromatic ring promotes


Module 1: Diagnostic & Troubleshooting (FAQs)

Q1: Why does my 3-Amp peptide precipitate immediately upon adding PBS (pH 7.4)?

Diagnosis: You are likely at the peptide's Isoelectric Point (pI). Because the aniline group is deprotonated (neutral) at pH 7.4, it behaves like a hydrophobic Phenylalanine residue. If your sequence lacks other charged residues (Arg, Glu, Asp), the peptide aggregates via "Phenylalanine Zipper" mechanisms—a known phenomenon where aromatic rings stack to form stable, insoluble fibrils [3].

Corrective Action:

  • Shift pH: Move at least 2 pH units away from the pI. For 3-Amp peptides, lowering the pH to < 4 will protonate the aniline nitrogen, generating a positive charge and improving solubility.

  • Chaotropic Rescue: If the peptide has already precipitated, simple pH adjustment may not redissolve it due to tight fibril formation. Add Hexafluoroisopropanol (HFIP) or Guanidine HCl to disrupt the hydrogen bonding and

    
    -stacking before diluting into buffer [4].[1]
    
Q2: I am seeing "incomplete coupling" or low yields during synthesis. Is the 3-Amp reactive?

Diagnosis: The aniline amine has significantly lower nucleophilicity than aliphatic amines due to resonance delocalization of the lone pair into the aromatic ring. Corrective Action:

  • Coupling: If attaching to the 3-Amp amine, use high-efficiency coupling reagents (e.g., HATU/HOAt) and extended reaction times.

  • Protection: Ensure the 3-Amp building block used in SPPS had appropriate side-chain protection (usually Boc or Fmoc) to prevent branching or acetylation during chain elongation.[1]

Module 2: Stepwise Solubilization Protocol

Warning: Do not add PBS or saline directly to the lyophilized powder. The salt ions shield charges and promote immediate aggregation. Follow this "Rule of 3" protocol.

Visual Workflow: Solubilization Decision Tree

SolubilityProtocolStartLyophilized 3-Amp PeptideStep11. Dissolve in Pure Water(if sequence is charged)Start->Step1Check1Clear Solution?Step1->Check1CheckChargeNet Charge CalculationCheck1->CheckChargeNo (Cloudy)FinalDilute to Working Conc(Slowly add Buffer)Check1->FinalYesStep2_Acid2A. Acidify(Add 10% Acetic Acid)Step3_Organic3. Organic Co-solvent(DMSO, DMF, or HFIP)Step2_Acid->Step3_OrganicStill CloudyStep2_Base2B. Basify(Add 0.1% NH4OH)Step2_Base->Step3_OrganicStill CloudyCheckCharge->Step2_AcidBasic/Neutral pICheckCharge->Step2_BaseAcidic pIStep3_Organic->FinalClear

Figure 1: Decision tree for solubilizing hydrophobic 3-Amp peptides. Note that for 3-Amp, acidification (2A) is often preferred to protonate the aniline group.

Detailed Protocol
  • Calculate Net Charge: Determine the charge at pH 7. Remember: Count 3-Amp as 0 (neutral) , not +1.

  • Initial Solvent (The "Stock"):

    • Scenario A (High Hydrophobicity): Dissolve the powder in 100% DMSO or DMF . Keep the volume low (e.g., make a 10-20 mg/mL stock).[1]

    • Scenario B (Aggregation Prone): If the peptide is known to form amyloids, dissolve in 100% HFIP first, evaporate the HFIP (leaving a thin film), and then reconstitute in DMSO. This "resets" the secondary structure [5].

  • Dilution (The "Dropwise" Method):

    • Add the aqueous buffer to the organic stock, not the other way around.

    • Add buffer dropwise with continuous vortexing.

    • Critical Limit: Ensure the final organic solvent concentration is compatible with your assay (see Table 1).[2]

Module 3: Solvent Compatibility & Limits[1]

When using organic co-solvents to solubilize 3-Amp peptides, strict limits apply based on the downstream application.

Table 1: Solvent Compatibility Matrix

SolventSolubilizing Power (3-Amp Peptides)Max Final % (Cell Culture)Max Final % (Enzymatic Assay)Mechanism of Action
DMSO High< 0.5% - 1.0%< 5%Disrupts hydrophobic interactions.[1]
DMF High< 0.1%< 1%Similar to DMSO, but more toxic to cells.[1]
Acetic Acid (10%) MediumN/A (Must neutralize)N/AProtonates the aniline group (Charge +1).[1]
HFIP Very High0% (Must evaporate)0% Breaks

-sheets/amyloids.[1] Highly volatile.[1][3]
Acetonitrile Medium< 1%< 5%Good for HPLC, less effective for aggregation.[1]

Data aggregated from standard peptide handling guidelines [6, 7].

Module 4: Structural Modification Strategies

If your 3-Amp peptide is persistently insoluble, chemical modification is required.[1]

The "Solubility Tag" Approach

Append a short sequence of basic residues to the N- or C-terminus.

  • Design: Poly-Lys or Poly-Arg (3-5 residues).[1]

  • Mechanism: These residues are permanently charged at pH 7.4, providing electrostatic repulsion to counteract the 3-Amp stacking.

  • Cleavable Option: Insert a protease cleavage site (e.g., Thrombin) between the tag and your sequence if the tag interferes with binding.

PEGylation (Mini-PEG)

Replace the spacer or N-terminus with a mini-PEG unit (e.g., PEG2 or PEG4).[1]

  • Mechanism: PEG recruits water molecules (hydration shell), preventing the aromatic rings from approaching close enough to stack.

Visual: Chemical State vs. pH

AnilineProtonationLowPHLowPHMidPHpH 7.4 (Physiological)Neutral State (0)Aggregation ProneLowPH->MidPH Deprotonation (pKa ~4.0)

Figure 2: Protonation state of the 3-Aminophenylalanine side chain.[1] Note the loss of solubility at physiological pH.

References

  • PubChem. (2024).[1] 3-Amino-D-Phenylalanine Computed Properties. National Library of Medicine. Link[1]

  • Adler-Abramovich, L., et al. (2012).[1] Phenylalanine assembly into toxic fibrils suggests amyloid etiology in phenylketonuria.[1][4][5] Nature Chemical Biology.[1] Link

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis.Link

  • LifeTein. (2024).[1] How to dissolve, handle and store synthetic peptides.Link

  • Stine, W. B., et al. (2011).[1] Preparing Synthetic Amyloid-β Peptide Assemblies. Journal of Visualized Experiments. Link

  • Thermo Fisher Scientific. Peptide Solubility Guidelines.Link

  • Bachem. (2021). Peptide Solubility and Handling.[1][2][6][7][8][9][10]Link[1]

Technical Support Center: 3-Aminophenylalanine Racemization in Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the racemization of 3-aminophenylalanine (3-Aph) during peptide coupling reactions. While direct literature on the racemization of 3-Aph is not abundant, this guide synthesizes established principles of peptide chemistry to provide actionable strategies for maintaining the stereochemical integrity of your peptides.

Introduction: The Challenge of 3-Aminophenylalanine

3-Aminophenylalanine is a non-canonical amino acid of increasing interest in drug discovery due to its unique structural and chemical properties. However, like all chiral amino acids, it is susceptible to racemization during the activation and coupling steps of peptide synthesis. The presence of the additional amino group on the phenyl ring introduces a chemical functionality that requires careful consideration during the design of your synthesis strategy. This guide will walk you through the mechanisms of racemization and provide practical solutions to minimize this critical side reaction.

Troubleshooting Guide: A-to-Z Problem Solving

This section is designed to address specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Question 1: I've detected a significant diastereomeric impurity in my peptide containing 3-aminophenylalanine. What are the most likely causes?

The presence of a diastereomeric impurity strongly suggests that racemization of one or more amino acid residues has occurred during synthesis. For 3-aminophenylalanine, the primary culprits are the same as for other susceptible amino acids and are related to the conditions of the coupling reaction.

Core Mechanisms of Racemization:

There are two primary pathways through which racemization occurs during peptide bond formation[1][2]:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone. The proton on the chiral α-carbon of this intermediate is highly acidic and can be easily removed by a base. The resulting planar, achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-isomers.[1][3]

  • Direct Enolization (α-Abstraction): In this pathway, a base directly abstracts the proton from the α-carbon of the activated amino acid, forming an achiral enolate intermediate. Subsequent protonation of this enolate can also result in a mixture of stereoisomers. This mechanism is more likely under strongly basic conditions.[1][2]

racemization_mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated N-Protected 3-Aminophenylalanine Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral Conjugate Base) Activated_AA->Oxazolone Intramolecular Cyclization Base1 Base Oxazolone->Base1 α-Proton Abstraction Racemic_Peptide1 Racemic Peptide (L- and D-3-Aph) Oxazolone->Racemic_Peptide1 Amine1 N-terminal Amine of Peptide Chain Amine1->Oxazolone Nucleophilic Attack Activated_AA2 Activated N-Protected 3-Aminophenylalanine Enolate Enolate Intermediate (Planar, Achiral) Activated_AA2->Enolate Racemic_Peptide2 Racemic Peptide (L- and D-3-Aph) Enolate->Racemic_Peptide2 Base2 Base Base2->Enolate Direct α-Proton Abstraction Amine2 N-terminal Amine of Peptide Chain Amine2->Racemic_Peptide2 Peptide Bond Formation

Caption: The two primary pathways for racemization during peptide coupling.

Troubleshooting Steps:

To pinpoint the source of racemization, systematically evaluate the following components of your coupling protocol:

  • Coupling Reagents and Additives:

    • Problem: The use of carbodiimides like DCC or DIC without racemization-suppressing additives is a common cause of epimerization.[3] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also lead to racemization, particularly with strong bases.

    • Solution: Always use coupling reagents in the presence of additives. These additives form active esters that are more stable and less prone to racemization.[4]

  • Choice and Concentration of Base:

    • Problem: Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) and triethylamine (TEA) are known to promote racemization by facilitating the abstraction of the α-proton.[1][2]

    • Solution: Opt for a weaker or more sterically hindered base.

  • Activation Time and Temperature:

    • Problem: Prolonged pre-activation of the amino acid before adding it to the peptide-resin increases the time for the oxazolone intermediate to form and racemize.[5] Higher temperatures accelerate all reactions, including racemization.[5]

    • Solution: Minimize the pre-activation time. Ideally, the activated species should be generated in situ or added to the resin immediately after formation. Perform couplings at room temperature or, for particularly sensitive residues, at 0°C.

  • Protecting Group Strategy for the 3-Amino Group:

    • Problem: The free amino group on the phenyl ring of 3-Aph could potentially influence the electronic properties of the molecule, although its direct impact on racemization is not well-documented. It is crucial to ensure that this group is appropriately protected to prevent side reactions.

    • Solution: Use a stable protecting group for the 3-amino function that is orthogonal to the N-terminal protecting group (e.g., Fmoc or Boc). Common choices include Boc if the N-terminus is Fmoc-protected, or a benzyloxycarbonyl (Z) group.

Question 2: What is the optimal combination of coupling reagents, additives, and base to minimize racemization when incorporating 3-aminophenylalanine?

Choosing the right combination of reagents is the most critical step in preventing racemization.

Recommended Reagent Combinations:

Coupling ReagentAdditiveRecommended BaseEfficacy in Suppressing Racemization
DIC (Diisopropylcarbodiimide)OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)NMM (N-Methylmorpholine) or 2,4,6-Collidine Excellent. Oxyma is a highly effective and non-explosive alternative to HOBt and HOAt.[2][4]
DIC HOBt (1-Hydroxybenzotriazole)NMM or 2,4,6-Collidine Good. The classic combination, though HOBt has safety concerns.[3][4]
HATU or HCTU (Additive is incorporated)2,4,6-Collidine Very Good. These are highly efficient coupling reagents, but the choice of a hindered base is crucial.
COMU (Oxyma is incorporated)2,4,6-Collidine Excellent. COMU is a third-generation uronium reagent with a low propensity for racemization.

Rationale for Recommendations:

  • OxymaPure/DIC: This combination is often considered the gold standard for modern solid-phase peptide synthesis (SPPS) due to its high efficiency and excellent suppression of racemization.[4]

  • Sterically Hindered Bases: 2,4,6-Collidine and N-methylmorpholine are preferred over DIPEA because their bulkiness makes it more difficult for them to abstract the α-proton, thus reducing the rate of racemization.[2]

troubleshooting_workflow cluster_step1 cluster_step2 cluster_step3 cluster_step4 Start High Racemization Detected Step1 Review Coupling Reagents and Additives Start->Step1 Step2 Evaluate Base Step1->Step2 Action1a Using carbodiimide alone? Add Oxyma or HOBt. Step1->Action1a Action1b Using onium salt? Consider COMU. Step1->Action1b Step3 Check Reaction Conditions Step2->Step3 Action2a Using DIPEA? Switch to NMM or Collidine. Step2->Action2a Action2b Use minimum necessary equivalents of base. Step2->Action2b Step4 Analyze Protecting Group Strategy for 3-Amino Group Step3->Step4 Action3a Long pre-activation? Minimize to < 5 mins. Step3->Action3a Action3b High temperature? Couple at RT or 0°C. Step3->Action3b End Racemization Minimized Step4->End Action4a Is the 3-amino protecting group stable and orthogonal? Step4->Action4a

Caption: A logical workflow for troubleshooting high racemization levels.

Question 3: How can I analytically determine the extent of 3-aminophenylalanine racemization in my final peptide?

Accurate quantification of racemization is essential to validate your synthetic protocol. Several analytical techniques can be employed.

Recommended Analytical Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Principle: This is the most common method. After total acid hydrolysis of the peptide, the resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or L-FDAA) to form diastereomers. These diastereomers can then be separated and quantified on a standard reversed-phase HPLC column.

    • Advantage: High sensitivity and reliability.

    • Protocol Outline (Marfey's Method):

      • Hydrolyze a small sample of your peptide (e.g., in 6N HCl at 110°C for 24 hours).

      • Dry the hydrolysate completely.

      • Redissolve in a suitable buffer (e.g., sodium bicarbonate).

      • Add a solution of L-FDAA in acetone and incubate.

      • Quench the reaction with acid (e.g., HCl).

      • Analyze the dried and redissolved sample by reversed-phase HPLC, monitoring at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.

      • Calculate the percentage of racemization from the integrated peak areas of the D- and L-amino acid derivatives.

  • Capillary Electrophoresis (CE):

    • Principle: CE can separate the stereoisomers of the intact peptide, avoiding the need for hydrolysis. This is achieved by using a chiral selector in the running buffer.

    • Advantage: Allows for the analysis of the final product without degradation, which can sometimes induce racemization. It is also highly sensitive, with detection limits as low as 0.05%.[6][7]

  • Gas Chromatography on a Chiral Column (Chiral GC):

    • Principle: Similar to chiral HPLC, this method requires hydrolysis of the peptide, followed by derivatization of the amino acids to make them volatile. The resulting derivatives are then separated on a GC column with a chiral stationary phase.

Frequently Asked Questions (FAQs)

Q1: Is 3-aminophenylalanine more prone to racemization than standard phenylalanine?

While there is a lack of direct comparative studies, the electronic nature of the phenyl ring can influence the acidity of the α-proton. The amino group at the meta position is weakly electron-donating, which might slightly decrease the acidity of the α-proton compared to phenylalanine. However, this effect is likely to be small, and it is prudent to treat 3-aminophenylalanine as a residue that is susceptible to racemization, similar to phenylalanine itself.

Q2: Can the choice of solvent affect the degree of racemization?

Yes, the solvent can play a role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard in SPPS and are generally acceptable. However, in some cases, less polar solvents or solvent mixtures can help to suppress racemization by disfavoring the formation of the charged intermediates involved in the process.

Q3: Does microwave-assisted peptide synthesis increase the risk of racemization for 3-aminophenylalanine?

Microwave energy accelerates the coupling reaction, which can be beneficial. However, the associated increase in temperature can also accelerate racemization.[5] Therefore, when using a microwave synthesizer, it is crucial to carefully control the temperature and use optimized, low-racemization coupling protocols.

Q4: Are there any specific protecting groups for the 3-amino group that can help reduce racemization?

The primary role of the protecting group on the 3-amino group is to prevent side reactions. There is no direct evidence to suggest that this protecting group can electronically influence the rate of α-carbon racemization. The most important consideration is that the protecting group is stable to the conditions of N-terminal deprotection and coupling and can be removed cleanly at the end of the synthesis.

Q5: What is the single most important change I can make to my protocol to reduce racemization?

If you are observing significant racemization, the most impactful change is often related to the base used in the coupling step. Switching from a strong, non-hindered base like DIPEA to a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine will almost always lead to a significant reduction in racemization.[2]

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL not provided)
  • Coupling Reagents - ResearchGate. (URL: [Link])

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. (URL: [Link])

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis - ResearchGate. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL not provided)
  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective - OSTI. (URL: [Link])

  • Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents | Semantic Scholar. (URL: [Link])

  • US9598353B2 - Process for the racemization of α-amino acids - Google P
  • Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. (URL: [Link])

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. (URL: [Link])

  • Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PMC. (URL: [Link])

  • The influence of extrusion on loss and racemization of amino acids - ResearchGate. (URL: [Link])

  • The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC. (URL: [Link])

  • Recent development of peptide coupling reagents in organic synthesis. (URL not provided)
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - MDPI. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Fmoc Removal from 3-amino-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with incorporating 3-amino-Phenylalanine (3-amino-Phe) into peptide sequences.

The core challenge with 3-amino-Phe lies in its side chain: an aromatic amine. While aromatic amines are weaker nucleophiles than aliphatic amines due to lone-pair delocalization, they remain susceptible to electrophilic attack in the highly concentrated microenvironment of Solid-Phase Peptide Synthesis (SPPS). This guide provides field-proven, self-validating methodologies to prevent side reactions during Fmoc deprotection.

Part 1: Mechanistic Overview & Visual Diagnostics

During standard Fmoc deprotection, a base abstracts the acidic C9 proton of the fluorenyl ring, triggering an E1cb


-elimination that releases dibenzofulvene (DBF)[1]. DBF is a highly reactive, conjugated electrophile. If your scavenger is kinetically too slow, the unprotected aromatic amine of 3-amino-Phe will act as a competing nucleophile, undergoing a Michael addition with DBF and permanently modifying your peptide[2].

FmocDeprotection Start Fmoc-Peptide (Unprotected 3-amino-Phe) Base Base Addition (e.g., DBU or Piperidine) Start->Base Intermediate Fluorenyl Anion Intermediate Base->Intermediate Proton Abstraction (C9) DBF Dibenzofulvene (DBF) + Free α-Amine Intermediate->DBF β-elimination Scavenged DBF-Scavenger Adduct (Desired Pathway) DBF->Scavenged Fast Kinetic Trapping (Piperazine) Alkylated DBF-Aromatic Amine Adduct (+178 Da Side Product) DBF->Alkylated Poor Scavenging (Attack by 3-amino-Phe)

Mechanistic pathway of Fmoc deprotection and competing DBF scavenging vs. alkylation side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why do I see a +178 Da mass adduct on my peptide containing unprotected 3-amino-Phe after Fmoc removal? A1: This +178 Da mass shift is the diagnostic signature of dibenzofulvene (DBF) alkylation. While piperidine normally acts as both the deprotecting base and the DBF scavenger, it is sometimes kinetically outcompeted by the unprotected aromatic amine on the 3-amino-Phe side chain[2]. The aromatic amine undergoes a Michael addition with the liberated DBF, resulting in an irreversible covalent modification.

Q2: How can I suppress DBF alkylation on the aromatic amine without changing my building block? A2: You must decouple the deprotection and scavenging kinetics. Replace the standard 20% piperidine/DMF with a synergistic cocktail: 2% DBU and 5% piperazine in NMP [3]. Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that rapidly abstracts the acidic fluorenyl proton. Piperazine is a superior, unhindered nucleophile that acts as a kinetic trap, irreversibly scavenging DBF much faster than the sterically hindered aromatic amine of 3-amino-Phe.

Q3: I am experiencing severe sequence truncation when 3-amino-Phe is the second amino acid attached to the resin. What is happening? A3: You are observing Diketopiperazine (DKP) formation. When the Fmoc group is removed from the second residue, the newly freed


-amine is in close proximity to the C-terminal ester linkage attaching the peptide to the resin. It performs an intramolecular nucleophilic attack, releasing a cyclic DKP and truncating the chain[3].
Resolution: The DBU/piperazine protocol suppresses this by drastically reducing the deprotection time (from 15 minutes to 3 minutes), minimizing the window during which the free amine can adopt the reactive cis-amide conformation.

Q4: Is there a self-validating approach to avoid these side reactions entirely? A4: Yes. The most authoritative and reliable method is to utilize an orthogonally protected building block, such as Fmoc-3-amino-Phe(Boc)-OH . Causality: The tert-butyloxycarbonyl (Boc) group completely masks the nucleophilicity of the side-chain aromatic amine during all basic Fmoc deprotection cycles[4]. The Boc group is then globally removed during the final acidic cleavage (e.g., 95% TFA), ensuring zero DBF alkylation and allowing you to use standard piperidine protocols.

Part 3: Quantitative Data on Deprotection Strategies

The following table summarizes the efficiency and side-reaction prevalence of various deprotection cocktails when synthesizing sequences with unprotected 3-amino-Phe.

Deprotection CocktailDBF Alkylation RateDKP Formation RiskDeprotection TimeMechanistic Outcome
20% Piperidine in DMF 15.0% - 25.0%High10 - 15 minPiperidine scavenging is outcompeted by the aromatic amine.
20% Piperidine + 0.1M HOBt 5.0% - 10.0%Moderate15 minHOBt slightly suppresses DKP but alkylation persists.
2% DBU + 5% Piperazine in NMP < 1.0% Low 3 - 5 min DBU accelerates cleavage; Piperazine kinetically traps DBF.
20% Piperidine (using Boc-protected 3-amino-Phe)0.0% (Undetectable)Low10 minComplete orthogonal protection; zero side-chain nucleophilicity.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Fmoc Deprotection for Unprotected 3-amino-Phe (DBU/Piperazine Method)

Use this protocol if you cannot source a Boc-protected 3-amino-Phe derivative. This protocol relies on kinetic trapping to outcompete side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP). Causality: NMP provides superior solvation for challenging, aggregation-prone sequences compared to DMF, keeping the peptide chain extended and accessible.

  • Resin Swelling: Swell the peptide-resin in NMP for 15 minutes to ensure full exposure of the reactive sites.

  • Primary Deprotection: Add the DBU/piperazine/NMP solution to the resin (approx. 5 mL per 0.1 mmol scale). Agitate for exactly 3 minutes . Causality: The short duration prevents the free

    
    -amine from adopting the conformation required for DKP formation.
    
  • Drainage & Secondary Deprotection: Drain the reaction vessel and add a fresh aliquot of the deprotection solution. Agitate for another 3 minutes.

  • Self-Validating QC Step: Collect the drained deprotection solution and measure the UV absorbance at 301 nm. Causality: The presence of the DBF-piperazine adduct absorbs strongly at 301 nm. A stable reading confirms successful Fmoc removal without relying on downstream sequence failure[2].

  • Washing: Wash the resin extensively with NMP (5 × 1 min) and DCM (3 × 1 min) to remove all traces of DBU. Critical Warning: Residual DBU will cause premature Fmoc deprotection of the subsequent amino acid during the next coupling step.

Protocol B: Orthogonal Synthesis using Fmoc-3-amino-Phe(Boc)-OH (Gold Standard)

Use this protocol to establish a foolproof, self-validating system where the chemistry inherently prevents the side reaction.

Step-by-Step Methodology:

  • Coupling: Dissolve Fmoc-3-amino-Phe(Boc)-OH (3-4 equivalents) and your preferred coupling reagents (e.g., DIC/Oxyma) in DMF. Add to the resin and agitate for 60 minutes.

  • Standard Deprotection: Treat the resin with standard 20% piperidine in DMF for 2 × 10 minutes. Causality: The Boc group sterically and electronically shields the aromatic amine, rendering it completely inert to the DBF electrophile.

  • Global Cleavage: After sequence completion, treat the resin with a standard acidic cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H

    
    O) for 2 hours.
    Causality: The strong acid simultaneously cleaves the peptide from the resin and removes the Boc protecting group via a stable tert-butyl cation (scavenged by TIS), yielding the native 3-amino-Phe residue without any alkylation artifacts.
    

Part 5: References

  • [1] Title: Overview of Solid Phase Peptide Synthesis Source: AAPPTec URL:[Link]

  • [3] Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Optimizing 3-Aminophenylalanine Peptide Cleavage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This hub is designed for researchers, application scientists, and drug development professionals who are troubleshooting the solid-phase peptide synthesis (SPPS) of sequences containing the unnatural amino acid 3-aminophenylalanine (3-amino-Phe) .

Due to its unique electronic properties, 3-amino-Phe presents specific challenges during the final global deprotection and resin cleavage steps. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated standard operating procedures (SOPs) to maximize your crude yield and purity.

Mechanistic Insights: The Challenge of 3-Amino-Phe

In standard Fmoc/tBu SPPS, the final cleavage step utilizes concentrated Trifluoroacetic Acid (TFA) to detach the peptide from the polymeric support and remove side-chain protecting groups. During this process, highly reactive carbocations (such as tert-butyl cations from Boc/tBu groups or trityl cations) are generated[1].

The aniline side chain of 3-amino-Phe is strongly electron-donating. This makes the ortho and para positions of its phenyl ring highly nucleophilic and exceptionally susceptible to electrophilic aromatic substitution (alkylation) by these carbocations. Furthermore, the primary amine itself can undergo irreversible N-alkylation. If these reactive species are not chemically trapped by the addition of appropriate scavengers to the TFA, the target peptide will be irreversibly modified, drastically reducing the yield of the desired product[1].

Troubleshooting FAQs

Q1: Why am I observing +56 Da and +112 Da mass shifts in my final peptide on the LC-MS? A: These mass shifts correspond to mono- (+56 Da) and di-alkylation (+112 Da) by tert-butyl (tBu) carbocations[2]. Because the aniline ring of 3-amino-Phe is highly electron-rich, it competes with your cleavage scavengers for these cations.

  • Causality & Solution: Your current scavenger cocktail is insufficient. You must increase the concentration of hydride-donating scavengers (like TIPS) and introduce a sacrificial aromatic scavenger (like Phenol). Phenol acts as a decoy, absorbing the carbocations before they can attack the 3-amino-Phe residue. Switch to Reagent B or Reagent K .

Q2: My peptide yield is significantly reduced, and the resin remains colored post-cleavage. What went wrong? A: This typically indicates incomplete acidolysis due to basic contamination.

  • Causality & Solution: If Dimethylformamide (DMF) was used during the final synthesis steps and not completely washed away, its basic nature will neutralize the TFA, severely inhibiting the cleavage reaction. Always perform a thorough wash with Dichloromethane (DCM) prior to drying the resin. DCM is volatile and non-basic, ensuring the TFA remains at maximum acidity during the cleavage step.

Q3: Can I use Reagent K if my peptide doesn't contain Cysteine or Methionine? A: You can, but it is not optimal. Reagent K contains Ethanedithiol (EDT) and thioanisole, which are highly effective at preventing methionine oxidation and scavenging trityl cations[2]. However, they are malodorous, toxic, and can complicate downstream RP-HPLC purification.

  • Causality & Solution: If Cys, Met, and Trp are absent, Reagent B (TFA/Phenol/Water/TIPS) is the superior choice. It provides the necessary phenol to protect the 3-amino-Phe ring while avoiding the handling issues of thiol-based scavengers[2].

Q4: How do I efficiently remove the scavengers after the cleavage reaction? A: Through cold ether precipitation.

  • Causality & Solution: Peptides are generally insoluble in non-polar solvents, whereas organic scavengers (TIPS, phenol, EDT) and cleaved protecting groups remain highly soluble. By precipitating the TFA cleavage mixture in a 10-fold volume of ice-cold diethyl ether, you force the peptide to crash out as a flocculent solid, allowing you to wash away the impurities mechanically[3].

Quantitative Data: Scavenger Cocktail Selection

Selecting the correct cleavage cocktail is the single most important variable in optimizing 3-amino-Phe yields. Use the table below to compare the efficacy of standard industry cocktails.

Cleavage CocktailComposition (v/v)Scavenging MechanismEst. Alkylation RateRecommended Use Case
Reagent B TFA / Phenol / H₂O / TIPS (88 : 5 : 5 : 2)Phenol protects aromatics; TIPS donates hydrides to quench cations.< 5% Sequences containing 3-amino-Phe but lacking Cys, Met, Trp[2].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)EDT traps tBu/Trt; Thioanisole prevents Met oxidation.< 2% Sequences containing 3-amino-Phe alongside Cys, Met, or Trp.
Reagent I TFA / TIPS / DMB (92.5 : 2.5 : 5)DMB traps Rink amide linker cations.10 - 15%C-terminal amides; lacks phenol protection for the aniline ring[2].
Standard TFA / H₂O / TIPS (95 : 2.5 : 2.5)General carbocation quenching via TIPS.25 - 40%Not recommended for electron-rich aromatic amines.

Experimental Workflow

Follow this logical decision tree to determine the optimal cleavage path for your specific peptide sequence.

CleavageOptimization A Peptide with 3-Amino-Phe B Contains Cys, Met, or Trp? A->B C Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) B->C Yes D Reagent B (TFA/Phenol/H2O/TIPS) B->D No E Cleavage Reaction (2-3h, RT) C->E D->E F LC-MS Analysis E->F G Alkylation Detected? (+56 Da / +242 Da) F->G H Increase Phenol/TIPS or add DMB G->H Yes I Ether Precipitation & Isolation G->I No H->E Re-optimize

Decision tree for selecting SPPS cleavage cocktails to prevent 3-amino-Phe alkylation.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Global Deprotection and Cleavage

This protocol utilizes Reagent B and is optimized for peptides containing 3-amino-Phe without Cys/Met.

Step 1: Resin Preparation

  • Action: Wash the peptidyl-resin (approx. 200 mg) thoroughly with DCM (5 x 5 mL) and dry under a gentle stream of nitrogen for 15 minutes.

  • Causality: Residual DMF from synthesis is nonvolatile and basic. It will neutralize the TFA, severely inhibiting the acidolysis required for cleavage. DCM ensures a completely dry, neutral starting environment.

Step 2: Cocktail Preparation

  • Action: In a glass vial, prepare 2 mL of Reagent B (88% TFA, 5% Phenol, 5% Water, 2% TIPS). Add the phenol as a solid or melted liquid first, followed by the liquids.

  • Causality: Phenol acts as a sacrificial electron-rich aromatic ring. It outcompetes the 3-amino-Phe aniline ring for highly reactive carbocations, preventing irreversible alkylation. TIPS acts as a hydride donor to permanently quench these cations.

Step 3: Cleavage Reaction

  • Action: Add the cleavage cocktail to the dry resin. Seal the vessel and agitate gently at room temperature for 2 to 3 hours.

  • Causality: 3-amino-Phe is often protected by sterically hindered Boc groups. A minimum of 2 hours is required to ensure complete deprotection, while exceeding 3 hours increases the thermodynamic risk of late-stage alkylation.

Step 4: Filtration

  • Action: Filter the cleavage mixture through a fritted syringe into a clean polypropylene centrifuge tube. Wash the resin twice with 1 mL of neat TFA and combine the filtrates.

Protocol B: Post-Cleavage Precipitation and Isolation

Step 1: Ether Precipitation

  • Action: Add the combined TFA filtrate dropwise into a 10-fold volume (approx. 40 mL) of pre-chilled (-20°C) diethyl ether[3].

  • Causality: The sudden drop in solvent polarity forces the highly polar, deprotected peptide out of solution as a white flocculent solid. The lipophilic scavengers (TIPS, phenol) and cleaved protecting groups remain dissolved in the ether phase[3].

Step 2: Isolation and Washing

  • Action: Centrifuge the tube at 3300 rpm for 5 minutes to form a solid pellet[3]. Decant the supernatant carefully.

  • Action: Resuspend the pellet in 10 mL of fresh, cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step a total of 3 times.

  • Causality: Repeated washing mechanically extracts residual TFA and phenol trapped within the peptide matrix. Failure to remove phenol will result in broad, overlapping peaks during downstream HPLC purification.

System Validation Checkpoint: To validate this protocol as a self-correcting system, allow the final ether wash to evaporate overnight[3]. Analyze 1 mg of the crude lyophilized powder via analytical RP-HPLC (C18 column, 0-60% MeCN gradient over 20 mins) and ESI-MS[3]. A successfully validated cleavage will yield a chromatogram where the target mass constitutes >85% of the total peak area, confirming that the scavenger ratios successfully outcompeted the 3-amino-Phe alkylation kinetics.

References

  • Sigma-Aldrich.Fmoc Resin Cleavage and Deprotection.
  • CDN.Cleavage Cocktail Selection.
  • Methods in Molecular Biology.Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Peptide.com.Post Cleavage Purification and Analysis of Peptides.

Sources

Technical Support Center: Stability of 3-Aminophenylalanine (3-AP)

[1]

Core Technical Overview: The Aniline Paradox

3-Aminophenylalanine (3-AP) is a non-canonical amino acid valued for its aniline side chain, which serves as a versatile handle for bio-orthogonal conjugation, reductive amination, and peptide stapling.[1] However, this utility comes with a significant stability trade-off.[1]

The Mechanism of Failure: The aniline moiety is electron-rich. Under neutral-to-basic conditions (pH > 5) or in the presence of radical initiators (light, trace metals), the amino group (

1

1
  • Dimerization: Formation of azo-linkages or hydrazine bridges (causing distinct mass shifts).[1]

  • Polymerization: Formation of polyaniline-like oligomers (causing brown/black discoloration).[1]

  • Quinone Imine Formation: Further oxidation to reactive electrophiles.

Visualization: The Oxidation Cascade

The following diagram illustrates the pH-dependent stability and degradation pathways of 3-AP.

OxidationMechanismStableProtonated State(pH < 4.0)Stable (-NH3+)FreeBaseFree Base State(pH > 5.0)Reactive (-NH2)Stable->FreeBaseDeprotection(Piperidine/Base)FreeBase->StableAcidification(TFA/HCl)RadicalRadical Cation(-NH2•+)FreeBase->RadicalOxidation(O2, Light, Metals)DimerAzo/HydrazineDimers(2M - 2H)Radical->DimerCouplingPolymerPolyaniline-likeAggregates(Dark Precipitate)Radical->PolymerChain Reaction

Figure 1: The pH-dependent oxidation pathway of 3-AP.[1] Stability is maintained only when the aniline is protonated.

Synthesis & Handling (SPPS)[1][2]

Critical Warning: The most dangerous phase for 3-AP is during Fmoc removal.[1] Standard protocols use 20% piperidine (pH ~11-12), which exposes the free aniline to dissolved oxygen in DMF, leading to rapid darkening of the resin.

Protocol 1: Argon-Shielded Fmoc Deprotection

Use this protocol if you observe resin darkening or low crude purity.[1]

  • Solvent Prep: Degas all DMF and Piperidine solutions with Argon or Nitrogen sparging for 15 minutes prior to use.

  • Add Scavenger: Dissolve 0.1 M Ascorbic Acid or DTT (Dithiothreitol) in the deprotection solution (20% Piperidine/DMF).

    • Note: Ascorbic acid prevents radical propagation.

  • Limit Exposure: Reduce deprotection time to

    
     minutes (standard is often 
    
    
    min).
  • Wash Acidic: Immediately after deprotection, wash the resin with DMF containing 1% HOBt (weakly acidic) to reprotonate the aniline side chain before the next coupling.

Data Table: Solvent Compatibility Matrix
Solvent/ReagentStability RatingRisk FactorRecommendation
0.1% TFA in Water HighLowIdeal for HPLC/Storage.[1] Keeps amine protonated.
DMSO Very LowHighAvoid. DMSO is a mild oxidant; accelerates degradation.
Piperidine (DMF) LowCriticalCauses immediate oxidation.[1] Use Argon + Scavengers.
PBS (pH 7.4) ModerateMediumStable for hours, not days.[1] Prepare fresh.
Acetonitrile HighLowGood for lyophilization/storage.

Analytical Troubleshooting (HPLC & LC-MS)

Users often report "ghost peaks" or mass shifts. Use this guide to diagnose the specific degradation product.

Diagnostic Flowchart

TroubleshootingStartSymptom ObservedColorResin/Solution turnedBrown/BlackStart->ColorMassShiftUnexpected Massin LC-MSStart->MassShiftPolymerPolymerColor->PolymerPolyaniline FormationPlus16Hydroxylation(OH addition)MassShift->Plus16+16 DaPlus14Nitroso/Oxo(NH2 -> =O)MassShift->Plus14+14 DaDimerOxidative DimerizationMassShift->Dimer2M - 2HAction1Restart Synthesis withArgon ShieldingPolymer->Action1Action: Check Solvent Degassing& Add DTT

Figure 2: Troubleshooting logic for identifying 3-AP degradation products.

Common Mass Shifts (FAQ)
  • Q: I see a +16 Da peak. Is this methionine oxidation?

    • A: If your sequence lacks Met/Trp, this is likely hydroxylation of the aniline ring (aminophenol formation).

  • Q: I see a peak at exactly double the mass minus 2 protons.

    • A: This is an azo-dimer formed by the coupling of two oxidized aniline side chains. This often happens if the peptide is concentrated in neutral pH buffers without degassing.

Storage & Formulation

Standard Operating Procedure (SOP) for Storage:

  • Lyophilized Powder:

    • Store at -20°C.

    • Desiccated.

    • Crucial: Store as the TFA salt or HCl salt . The protonated form is indefinitely stable. The free base will degrade even in solid state over months.

  • In Solution:

    • Do NOT store in DMSO.

    • Preferred buffer: Water/Acetonitrile (1:[1]1) with 0.1% TFA.[1]

    • If neutral pH is required for bioassay: Prepare immediately before use. Limit stability window to <4 hours.

References & Grounding

  • Mechanism of Aniline Oxidation:

    • Source: The electrochemical and chemical oxidation of aniline derivatives leads to radical cations, which rapidly dimerize to form benzidine-like or azo-compounds.[1]

    • Citation: Doménech-Carbó, A., et al. (2023).[1] "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Molecules. Link

  • Peptide Synthesis Stability:

    • Source: Electron-rich amino acids (like 3-AP, Trp, Cys) require protection from air oxidation during the basic conditions of Fmoc removal.[1]

    • Citation: Bachem Technical Guides. "Solid Phase Peptide Synthesis (SPPS) explained." Link

  • Bio-orthogonal Chemistry & N-Arylation:

    • Source: The specific reactivity of p-aminophenylalanine (analogous to 3-AP) allows for selective modification but requires careful pH control to prevent background oxidation.[1]

    • Citation: Cohen, D.T., et al. (2019).[1] "Selective N-Arylation of p-aminophenylalanine in Unprotected Peptides." Chemical Science. Link

  • Oxidation Prevention Strategies:

    • Source: Use of antioxidants (Met, DTT, Ascorbic Acid) in buffers to prevent protein/peptide oxidation.

    • Citation: Torosantucci, R., et al. (2014).[1] "Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization." Journal of Pharmaceutical Sciences. Link

Validation & Comparative

1H NMR Spectrum Analysis of 3-Aminophenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminophenylalanine (3-APA) is a critical non-canonical amino acid scaffold used in the synthesis of peptidomimetics and small molecule inhibitors (e.g., kinase inhibitors). Its meta-substituted amine provides unique geometric constraints compared to its isomers.

This guide provides a definitive technical analysis of the 3-APA 1H NMR spectrum. Unlike standard spectral lists, this document focuses on comparative discrimination —specifically how to distinguish 3-APA from its structural isomers (2-APA, 4-APA) and its parent compound (Phenylalanine) using splitting patterns and chemical shift logic.

Chemical Context & Structural Significance[1][2][3][4][5]

The structural integrity of 3-APA relies on the meta-positioning of the amine group. In drug discovery, verifying this substitution pattern is paramount, as the ortho (2-APA) and para (4-APA) isomers exhibit vastly different steric and electronic properties.

The "Fingerprint" Region

The aliphatic region (


-H and 

-H) of 3-APA is standard for phenylalanine derivatives. The aromatic region (6.0 – 7.5 ppm) is the diagnostic fingerprint.
  • Phenylalanine: Monosubstituted ring (5H multiplet).

  • 4-APA: Para-substituted (Symmetric AA'BB' system).

  • 3-APA: Meta-substituted (Asymmetric ABCD system).

Comparative Analysis: 3-APA vs. Alternatives

The following table contrasts the spectral characteristics of 3-APA against its primary alternatives. Data is based on 1H NMR in DMSO-d


 (400 MHz).[1][2]
Table 1: Spectral Discrimination Guide
Feature3-Aminophenylalanine (Target)4-Aminophenylalanine (Isomer)L-Phenylalanine (Parent)
Symmetry Asymmetric (Meta)Symmetric (Para)Monosubstituted
Aromatic Pattern 4 Distinct Signals (often overlapping)2 Distinct Doublets (AA'BB')Multiplet (Complex overlap)
Key Shift (Aromatic) ~6.3 – 6.5 ppm (3H, upfield)~6.9 – 7.0 ppm (1H, downfield)~6.5 ppm (2H, d)~6.9 ppm (2H, d)7.1 – 7.4 ppm (5H, m)
Coupling Logic H2 (s/d), H4 (d), H6 (d) shielded by NH

.H5 (t) less shielded.[1][3]
Ortho/Para coupling only.Strong "Roof effect".Second-order coupling.No distinct upfield shift.
Amine Signal Broad singlet (~4.5 - 5.0 ppm)Broad singlet (~4.5 - 5.0 ppm)None (Ring protons only)

Technical Insight: The amine group (-NH


) is a strong Electron Donating Group (EDG) via resonance. It significantly shields the protons at the ortho and para positions. In 3-APA, three protons (H2, H4, H6) are ortho or para to the amine, shifting them upfield (~6.4 ppm). Only H5 is meta to the amine, remaining downfield (~7.0 ppm). This 3:1 integration ratio  in the aromatic zone is the definitive proof of the meta-isomer.

Experimental Protocol: Optimal Resolution

To obtain a publication-quality spectrum that resolves the complex aromatic splitting of 3-APA, specific sample preparation is required.

Reagents
  • Compound: 3-Aminophenylalanine (approx. 10-15 mg).

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Why DMSO? D

      
      O causes rapid exchange of the amine and carboxylic acid protons, erasing valuable structural information. DMSO preserves the -NH
      
      
      
      and -NH
      
      
      signals (if zwitterionic).
Step-by-Step Workflow
  • Massing: Weigh 10–15 mg of sample into a clean vial. Note: <5 mg yields poor signal-to-noise for the small aromatic couplings; >20 mg can cause viscosity broadening.

  • Solvation: Add 600 µL of DMSO-d

    
    . Vortex for 30 seconds.
    
    • Troubleshooting: If the sample is the HCl salt, it dissolves readily. If it is the zwitterion, gentle heating (40°C) may be required.

  • Transfer: Filter through a glass wool plug into a precision NMR tube (5mm) to remove suspended particulates that degrade field homogeneity.

  • Acquisition:

    • Pulse Program: zg30 (30° pulse angle).

    • Scans (NS): 64 (minimum) to resolve the small H2 coupling.

    • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of aromatic protons).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the aromatic multiplets.

Detailed Spectral Assignment (3-APA)

Solvent: DMSO-d


 | Reference:  TMS (0.00 ppm)
A. Aliphatic Region (The Backbone)
  • 
     2.7 – 3.1 ppm (2H, m, 
    
    
    
    -CH
    
    
    ):
    Appears as a multiplet (ABX system) due to the chiral center making the two protons diastereotopic.
  • 
     3.4 – 3.6 ppm (1H, dd, 
    
    
    
    -CH):
    The chiral proton. Coupled to the two
    
    
    -protons.
B. Aromatic Region (The Meta-Signature)
  • 
     6.35 ppm (1H, m, H4): Ortho to NH
    
    
    
    , Para to Alkyl. Shielded.
  • 
     6.42 ppm (1H, s/d, H2): Ortho to NH
    
    
    
    , Ortho to Alkyl. Isolated between substituents.[1] Often appears as a narrow doublet or singlet.
  • 
     6.48 ppm (1H, d, H6): Para to NH
    
    
    
    , Ortho to Alkyl. Shielded.
  • 
     6.95 ppm (1H, t, H5): Meta to NH
    
    
    
    , Meta to Alkyl. Deshielded relative to others. This is the diagnostic triplet.
C. Exchangeable Protons (Broad)[5]
  • 
     ~4.8 ppm (2H, br s, -NH
    
    
    
    ):
    Aniline protons.
  • 
     ~8.2 ppm (3H, br s, -NH
    
    
    
    ):
    If zwitterionic/salt.

Visualization: Logic & Workflow

Diagram 1: Isomer Discrimination Logic Tree

This decision tree illustrates the mental model a scientist should use when verifying the 3-APA structure against isomers.

IsomerLogic Start Unknown Amino-Phe Isomer AromaticCount Count Aromatic Protons (Integration) Start->AromaticCount SymCheck Check Symmetry/Splitting AromaticCount->SymCheck 4H (Substituted) Phe Phenylalanine (5H Multiplet, 7.1-7.4 ppm) AromaticCount->Phe 5H (No NH2 sub) Para 4-APA (Para) (2x Doublets, AA'BB') SymCheck->Para Symmetric (2 peaks x 2H) Meta 3-APA (Meta) (Asymmetric ABCD) SymCheck->Meta Asymmetric (3 peaks upfield, 1 downfield)

Caption: Logical flow for distinguishing 3-APA from Phenylalanine and 4-APA based on aromatic splitting patterns.

Diagram 2: Experimental Workflow

The standard operating procedure for high-fidelity acquisition.

Workflow Prep Sample Prep 10mg in DMSO-d6 Acq Acquisition NS=64, D1=2.0s Prep->Acq Proc Processing LB=0.3Hz, Phase Corr. Acq->Proc Valid Validation Check H5 Triplet Proc->Valid

Caption: Optimized experimental workflow for 3-APA characterization.

Troubleshooting & Self-Validation

To ensure your data is trustworthy (E-E-A-T), perform these self-checks:

  • The "Water" Trap: In DMSO-d

    
    , water appears at ~3.33 ppm. This often overlaps with the 
    
    
    
    -proton of amino acids.
    • Solution: If overlap occurs, run a D

      
      O shake . Add 1 drop of D
      
      
      
      O to the tube. The exchangeable -NH
      
      
      peaks will vanish, and the HDO peak will move to ~4.8 ppm, revealing the
      
      
      -proton.
  • Impurity Check: Common synthesis precursors include nitro-phenylalanine. Check for downfield shifts. If the aromatic protons are at 7.5 – 8.2 ppm, the nitro group has not been reduced to the amine.

  • Integration Validation: Calibrate the single

    
    -proton (approx 3.5 ppm) to 1.00. The aromatic region must integrate to 4.00. If it integrates to 5.00, you have unsubstituted Phenylalanine contamination.
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative source for substituent additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55277360, 3-Amino-D-phenylalanine. (General chemical data).

  • Wishart, D.S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Reference for standard amino acid shifts).

Sources

Technical Comparison Guide: HPLC Retention of 3-amino-Phenylalanine vs. L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using standard C18 stationary phases under acidic conditions (pH 2.0–3.0), 3-amino-Phenylalanine (3-amino-Phe) elutes significantly earlier than L-Phenylalanine (Phe).

The introduction of an amino group at the meta position of the phenyl ring fundamentally alters the analyte's interaction with the hydrophobic stationary phase. At typical HPLC operating pH (pH < 4), this aniline-like nitrogen becomes protonated, adding a second positive charge to the molecule. This drastically increases hydrophilicity, reducing the retention factor (


) compared to the native Phenylalanine.

This guide details the physicochemical basis for this separation, provides a validated starting protocol, and offers troubleshooting strategies for optimizing resolution.

Physicochemical Basis of Separation

To design a robust separation method, one must understand the ionization states of the analytes. The separation is driven by the difference in hydrophobicity (LogP) and the ionization of the side-chain amine.

Chemical Structure & Properties[1][2][3][4]
FeatureL-Phenylalanine (Phe)3-amino-L-Phenylalanine (3-amino-Phe)
Structure Aromatic ring, hydrophobic side chain.Aromatic ring with meta-amino group.
Side Chain Benzyl group (Non-polar).3-aminobenzyl group (Polar, Basic).
LogP (Neutral) ~ -1.38 (Hydrophobic character).Lower (More Hydrophilic).
pKa (

-COOH)
~1.83~2.1
pKa (

-NH

)
~9.13~9.1
pKa (Side Chain) N/A~3.5 – 4.6 (Aniline-like amine) [1, 2]
Mechanism of Retention Shift

In a standard mobile phase containing 0.1% Formic Acid or TFA (pH ~2.5) :

  • Phenylalanine: The

    
    -amine is protonated (
    
    
    
    ), and the carboxyl is protonated (
    
    
    ). The molecule has a net charge of +1. The hydrophobic benzyl ring interacts strongly with the C18 chains.
  • 3-amino-Phenylalanine: Both the

    
    -amine and the ring-amine are protonated. The ring amine (anilinium ion) introduces a second positive charge .
    
    • Effect: The molecule becomes highly polar and repels the hydrophobic C18 surface.

    • Result: Rapid elution, often near the void volume (

      
      ) if the gradient starts with too much organic solvent.
      

Experimental Protocol

This protocol is designed to ensure retention of the polar 3-amino-Phe while maintaining reasonable elution times for Phe.

Method Parameters
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Rationale: End-capping reduces secondary silanol interactions which can cause tailing for the basic 3-amino-Phe.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: TFA acts as an ion-pairing agent, improving the retention and peak shape of the doubly charged 3-amino-Phe.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 215 nm (peptide bond/aromatic) or 254 nm (aromatic ring).

Gradient Profile

Note: 3-amino-Phe is weakly retained. A high aqueous start is mandatory.

Time (min)% Mobile Phase BEvent
0.02%Loading: High aqueous content to trap 3-amino-Phe.
2.02%Isocratic hold to separate from injection void.
12.030%Linear gradient to elute Phe.
15.095%Wash step.
17.095%Hold wash.
17.12%Re-equilibration.
22.02%Ready for next injection.

Performance Comparison Data

The following data represents typical retention behavior observed using the protocol above.

AnalyteRetention Time (

)
Retention Factor (

)
Elution Order
Void Marker (

)
~1.5 min0-
3-amino-Phe ~2.8 - 3.5 min 0.8 - 1.31st (Early Eluter)
L-Phenylalanine ~8.5 - 9.5 min 4.6 - 5.32nd (Late Eluter)
Chromatographic Logic[7]
  • Resolution (

    
    ):  The separation factor (
    
    
    
    ) is very large due to the charge difference. Resolution is rarely an issue; the challenge is usually retention of the 3-amino-Phe.
  • Peak Shape: 3-amino-Phe may exhibit tailing if the column has active silanols. Using a "Base Deactivated" (BDS) or high-coverage C18 column is critical [3].

Visualization of Workflow & Mechanism

Figure 1: HPLC Method Development Logic

This diagram illustrates the decision matrix for separating amino-phenylalanine analogs.

HPLC_Workflow Start Start: Sample Mixture (Phe + 3-amino-Phe) Check_pH Check Mobile Phase pH (Standard: pH 2.0 - 3.0) Start->Check_pH Decision_Ionization Determine Ionization State Check_pH->Decision_Ionization Phe_State Phe: +1 Charge (Hydrophobic Retention) Decision_Ionization->Phe_State Alpha-amine protonated AminoPhe_State 3-amino-Phe: +2 Charge (High Polarity) Decision_Ionization->AminoPhe_State Alpha + Ring amine protonated Column_Select Column Selection: C18 (Standard) or C18-Polar Embedded Phe_State->Column_Select AminoPhe_State->Column_Select Gradient_Strategy Gradient Strategy: Start @ 0-2% Organic (Critical for 3-amino-Phe retention) Column_Select->Gradient_Strategy Result Result: 3-amino-Phe elutes FIRST Phe elutes SECOND Gradient_Strategy->Result

Caption: Logical workflow for optimizing the separation of Phe and 3-amino-Phe, highlighting the critical gradient start requirement.

Figure 2: Mechanistic Interaction

Visualizing why 3-amino-Phe elutes faster.

Interaction_Mechanism cluster_Stationary Stationary Phase (C18) cluster_Mobile Mobile Phase (Acidic pH) C18 C18 Alkyl Chains (Hydrophobic) Phe Phenylalanine (Hydrophobic Ring) Phe->C18 Strong Hydrophobic Interaction Late Late Elution (t ~ 9 min) Phe->Late Retains Longer AminoPhe 3-amino-Phe (Charged Ring - NH3+) AminoPhe->C18 Weak Interaction (Repulsion by Polarity) Early Early Elution (t ~ 3 min) AminoPhe->Early Elutes Quickly

Caption: Mechanistic comparison showing the strong retention of Phe versus the weak retention of the doubly-charged 3-amino-Phe.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
3-amino-Phe elutes in void (

)
Initial organic concentration is too high.Reduce starting %B to 0% or 1%. Ensure column is fully equilibrated (10-15 column volumes) [4].
Peak Tailing (3-amino-Phe) Secondary interaction between the amine and residual silanols.Use an end-capped column. Increase buffer strength (e.g., 20mM Ammonium Formate) or use TFA (ion-pairing) [5].
Retention Time Drift pH instability affecting the ring amine ionization.Ensure mobile phase pH is buffered well below the pKa of the aniline group (pH < 3.0 is safest).

References

  • PubChem. 3-amino-L-phenylalanine | C9H12N2O2. National Library of Medicine. Available at: [Link]

  • ResearchGate. What are the main causes of retention time instability in reversed-phase analysis? Available at: [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available at: [Link]

Sources

Differentiating Positional Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Aminophenylalanine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Analysis of 3-Aminophenylalanine's Mass Spectral Fragmentation, Offering a Comparative Framework for Isomer Differentiation in Research and Drug Development.

[City, State, February 27, 2026] – In the intricate landscape of pharmaceutical research and metabolomics, the precise structural elucidation of isomeric compounds is a critical challenge. This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-aminophenylalanine. By comparing its fragmentation behavior with its ortho- and para-substituted counterparts (2-aminophenylalanine and 4-aminophenylalanine), this document serves as a practical reference for isomer differentiation, a crucial step in ensuring the safety and efficacy of therapeutic candidates.

Introduction: The Significance of Isomer-Specific Analysis

Aminophenylalanine isomers are building blocks in the synthesis of peptidomimetics and other novel therapeutic agents. The position of the amino group on the phenyl ring significantly influences the molecule's chemical properties, biological activity, and metabolic fate. Consequently, the ability to distinguish between these isomers is paramount. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), stands as a powerful tool for this purpose. The distinct fragmentation patterns of these isomers, dictated by their unique chemical structures, provide a veritable fingerprint for their identification.

While mass spectrometry can readily determine the mass-to-charge ratio of a molecule, differentiating between isomers that share the same molecular weight requires a deeper analysis of their fragmentation behavior.[1] This guide will delve into the mechanistic underpinnings of the fragmentation of 3-aminophenylalanine and its positional isomers, providing a foundational understanding for interpreting mass spectra and developing robust analytical methods.

Theoretical Fragmentation Pathways: A Mechanistic Overview

The fragmentation of protonated aminophenylalanine isomers ([M+H]⁺, m/z 181.09) under CID conditions is primarily driven by the lability of the bonds within the amino acid backbone and the influence of the amino group on the aromatic ring. The initial protonation site, likely the alpha-amino group or the amino group on the phenyl ring, will influence the subsequent fragmentation cascade.

Key expected fragmentation pathways for aminophenylalanine isomers include:

  • Loss of Water (H₂O): Dehydration is a common fragmentation pathway for amino acids, often involving the carboxylic acid group.

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion can lose carbon monoxide, a characteristic fragmentation for many amino acids that results in the formation of an immonium ion.[2]

  • Loss of Ammonia (NH₃): The loss of ammonia can occur from either the alpha-amino group or the amino group on the phenyl ring. The relative ease of this loss is expected to differ between the isomers due to the varying proximity and electronic effects of the substituents.

  • Cleavage of the Side Chain: Fragmentation can also involve the cleavage of the bond between the alpha-carbon and the beta-carbon, leading to the formation of a benzylic-type cation. The stability of this cation will be influenced by the position of the amino group on the phenyl ring.

The position of the amino group on the phenyl ring (ortho, meta, or para) will exert distinct electronic effects (inductive and resonance) that influence bond strengths and the stability of the resulting fragment ions. These differences are the key to distinguishing the isomers. For instance, the ortho effect can lead to unique fragmentation pathways involving intramolecular interactions that are not possible for the meta and para isomers.[3]

Comparative Fragmentation Analysis: 3-Aminophenylalanine vs. its Isomers

Fragment Ion (m/z) Proposed Neutral Loss Proposed Structure Expected Relative Abundance Mechanistic Rationale
164.09NH₃Protonated cinnamic acid derivative3-amino > 4-amino > 2-amino : The ease of ammonia loss from the ring is influenced by the position's ability to stabilize the resulting charge. The meta position offers less resonance stabilization compared to para, potentially making this pathway more favorable. The ortho isomer may exhibit alternative, more dominant fragmentation pathways due to intramolecular interactions.
163.08H₂OAcylimnium ionSimilar across isomers : This is a fundamental fragmentation of the amino acid backbone and is less likely to be significantly influenced by the amino group's position on the ring.
135.08H₂O + COImmonium ionSimilar across isomers : As a sequential loss following dehydration, its abundance will be dependent on the initial water loss.
120.08C₂H₃NO₂ (Side chain)Aminotropylium-like ionVaries with isomer : The stability of the resulting aromatic fragment will depend on the position of the amino group. The para isomer is expected to form a more stable quinoidal-type structure, potentially leading to a more abundant fragment.
106.07C₂H₅NO₂ (Side chain + H)Aniline radical cation4-amino > 2-amino > 3-amino : The formation of the aniline radical cation would be most favorable for the para isomer due to resonance stabilization.
93.06C₃H₄O₂ + NH₃Indole-like fragment2-amino > 3-amino, 4-amino : The ortho isomer is uniquely positioned to undergo cyclization reactions following initial fragmentation, potentially leading to a more abundant ion at this m/z.

Note: The m/z values are theoretical and based on the protonated molecule C₉H₁₂N₂O₂ ([M+H]⁺ = 181.0926). The expected relative abundances are predictive and require experimental verification.

Experimental Protocols

To obtain high-quality, reproducible fragmentation data for the comparison of aminophenylalanine isomers, a standardized experimental workflow is crucial. The following provides a detailed, step-by-step methodology for LC-MS/MS analysis.

Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of 2-aminophenylalanine, 3-aminophenylalanine, and 4-aminophenylalanine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Working Standard Mixture: Prepare a mixed working standard solution containing all three isomers at a final concentration of 10 µg/mL each by diluting the stock solutions.

  • Sample Preparation: For biological samples, a protein precipitation step is typically required. Add three parts of cold acetonitrile to one part of plasma or tissue homogenate. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for analysis.

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation of the isomers is essential for unambiguous identification, as they are isobaric.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A column capable of separating positional isomers is required. A mixed-mode column, such as an Intrada Amino Acid column, or a column with a chiral stationary phase can be effective.[1]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution profile to achieve baseline separation of the three isomers. An example gradient is as follows:

    Time (min) %B
    0.0 5
    2.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Product Ion Scan (for fragmentation pattern elucidation) and Multiple Reaction Monitoring (MRM) (for quantification).

  • Precursor Ion: m/z 181.1.

  • Collision Gas: Argon.

  • Collision Energy (CE): Optimize the collision energy to obtain a rich fragmentation spectrum. A collision energy ramp (e.g., 10-40 eV) can be used to observe the energy dependence of the fragmentation.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the theoretical fragmentation pathways, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock Stock Solutions (1 mg/mL) working Working Standard Mix (10 µg/mL) stock->working lc UHPLC Separation (Isomer Separation) working->lc Injection sample Biological Sample (e.g., Plasma) precip Protein Precipitation (Acetonitrile) sample->precip supernatant Supernatant precip->supernatant supernatant->lc Injection esi ESI Source (Positive Ionization) lc->esi ms1 MS1 (Precursor Ion Selection m/z 181.1) esi->ms1 cid Collision Cell (CID) (Fragmentation) ms1->cid ms2 MS2 (Product Ion Detection) cid->ms2 spectra Mass Spectra (Fragmentation Pattern) ms2->spectra comparison Comparative Analysis spectra->comparison

Caption: Experimental workflow for the comparative analysis of aminophenylalanine isomers.

Predicted Fragmentation of 3-Aminophenylalanine

fragmentation_pathway cluster_losses Primary Losses cluster_fragments Primary Fragments cluster_secondary Secondary Fragmentation M [M+H]⁺ m/z 181.09 loss_nh3 Loss of NH₃ (-17.03 Da) M->loss_nh3 loss_h2o Loss of H₂O (-18.01 Da) M->loss_h2o frag_164 m/z 164.09 loss_nh3->frag_164 frag_163 m/z 163.08 loss_h2o->frag_163 frag_135 m/z 135.08 frag_163->frag_135 Loss of CO (-28.00 Da)

Caption: Predicted major fragmentation pathways for protonated 3-aminophenylalanine.

Conclusion and Future Perspectives

The ability to differentiate between positional isomers like 2-, 3-, and 4-aminophenylalanine is a critical capability in modern analytical chemistry, with significant implications for drug development and metabolomics. This guide has outlined the theoretical basis for their differentiation by mass spectrometry and provided a robust experimental protocol for achieving this. The key takeaway is that the position of the amino group on the phenyl ring induces subtle yet significant differences in the fragmentation patterns, which can be exploited for their unambiguous identification.

Future work should focus on acquiring and publishing high-resolution tandem mass spectra for all three isomers under a range of collision energies. This would allow for the creation of a definitive spectral library and a more quantitative comparison of their fragmentation behaviors. Such data would be invaluable to the scientific community, accelerating research and development in fields where these important molecules are utilized.

References

  • Imtakt. (n.d.). Amino Acid Isomer Separation Using the Intrada Amino Acid Column. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • Domalein, V., et al. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl₂. ResearchGate. Retrieved from [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. doi:10.1002/rcm.1054
  • PubChem. (n.d.). 4-Aminophenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Protocols.io. (2018). Amino acid analysis by UHPLC-MS/MS. Retrieved from [Link]

  • Bligh, S. W. A., et al. (2010). Isomer differentiation via collision-induced dissociation: The case of protonated α-, β2- and β3-phenylalanines and their derivatives. Journal of Mass Spectrometry, 45(9), 1049-1058. doi:10.1002/jms.1794
  • Li, L., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. doi:10.1038/s41598-019-42843-z
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Cole, R. B. (Ed.). (2011).
  • Gross, J. H. (2017). Mass spectrometry: a textbook. Springer.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Tureček, F., & McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.

Sources

Characterization of 3-Aminophenylalanine Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of 3-aminophenylalanine impurities Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Aminophenylalanine (3-AP) is a critical non-canonical amino acid used in the synthesis of peptidomimetics, radiolabeled tracers, and enzyme inhibitors. Its structural integrity is paramount; however, its synthesis—typically via the nitration of phenylalanine followed by reduction—inherently generates positional isomers (2-aminophenylalanine and 4-aminophenylalanine) and residual precursors (3-nitrophenylalanine).

Differentiation of these isomers is analytically challenging due to their identical mass (


 181.2) and similar hydrophobicity. This guide objectively compares the performance of standard C18 (Octadecyl)  stationary phases against Pentafluorophenyl (PFP)  phases, demonstrating why PFP chemistry is the superior "product" choice for resolving these isobaric impurities.
Part 1: The Impurity Landscape

To characterize impurities effectively, one must understand their origin. The synthesis of 3-AP generally proceeds via electrophilic aromatic substitution (nitration), which is not fully regioselective.

Impurity Origin Pathway

The following diagram illustrates the genesis of the critical impurities: 2-AP (ortho), 4-AP (para), and the unreacted intermediate 3-Nitro-Phe.

SynthesisPath cluster_nitro Intermediate Mixture (Nitro-Phe) cluster_amino Final Product & Impurities Phe L-Phenylalanine (Starting Material) Nitration Nitration (HNO3/H2SO4) Phe->Nitration Nitro3 3-Nitro-Phe (Major) Nitration->Nitro3 Nitro2 2-Nitro-Phe (Impurity) Nitration->Nitro2 Nitro4 4-Nitro-Phe (Impurity) Nitration->Nitro4 Reduction Reduction (H2, Pd/C) Nitro3->Reduction Nitro2->Reduction Nitro4->Reduction Amino3 3-Aminophenylalanine (Target Product) Reduction->Amino3 Amino2 2-Aminophenylalanine (Ortho-Impurity) Reduction->Amino2 Amino4 4-Aminophenylalanine (Para-Impurity) Reduction->Amino4

Figure 1: Synthetic pathway showing the origin of regioisomeric impurities in 3-aminophenylalanine production.

Part 2: Comparative Analysis of Analytical Methodologies

The core challenge in characterizing 3-AP is separating the target meta-isomer (3-AP) from the ortho- (2-AP) and para- (4-AP) isomers.

Method A: C18 Reversed-Phase (The Standard)
  • Mechanism: Relies primarily on hydrophobic interactions.[1]

  • Performance: 3-AP, 2-AP, and 4-AP have nearly identical hydrophobicity. While 2-AP may exhibit slight retention differences due to intramolecular hydrogen bonding (ortho-effect), C18 columns frequently result in co-elution or "shouldering," making accurate quantitation (<0.1%) impossible.

  • Verdict: Insufficient for high-purity characterization.

Method B: Pentafluorophenyl (PFP) Phases (The Recommended Solution)
  • Mechanism: Utilizes multiple interaction modes:[2][3][4][5]

    • 
       Interactions:  The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich amino-aromatic ring of the analyte.
      
    • Dipole-Dipole Interactions: Highly sensitive to the position of the electron-donating amine group (

      
      ) on the phenyl ring.
      
    • Shape Selectivity: The rigid PFP ring discriminates between the steric profiles of ortho, meta, and para isomers.

  • Performance: PFP phases typically achieve baseline separation (

    
    ) for all three isomers.
    
  • Verdict: The gold standard for aminophenylalanine impurity profiling.

Comparative Data Summary

The table below simulates typical performance metrics observed when analyzing an isomeric mixture of aminophenylalanines.

FeatureC18 (Standard)PFP (Recommended)Mechanistic Explanation
Separation Mechanism Hydrophobicity (Van der Waals)

, Dipole, Shape Selectivity
PFP leverages electronic differences between isomers.
Critical Pair Resolution (

)
0.8 - 1.2 (Co-elution likely)> 2.5 (Baseline Separation) 2-AP and 3-AP often overlap on C18; PFP resolves them fully.
Elution Order Unpredictable / Mixed2-AP

3-AP

4-AP
Driven by accessible electron density for

interaction.
Peak Symmetry (

)
1.5 - 2.0 (Tailing common)0.9 - 1.1 (Sharp) PFP reduces silanol interactions for basic amines.
Suitability Crude purity checksImpurity Profiling & QC Essential for detecting trace isomers (e.g., 0.05%).
Part 3: Detailed Experimental Protocol (PFP Methodology)

This protocol is designed to be a self-validating system. The use of a PFP column is the critical variable that ensures specificity.

1. Materials & Reagents
  • Column: High-performance PFP (Pentafluorophenyl) column (e.g., 150 x 2.1 mm, 1.9 µm or 2.7 µm fused-core).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Low pH suppresses silanol activity and ensures amines are protonated.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Standards: Authentic standards of 2-amino-Phe, 3-amino-Phe, and 4-amino-Phe.

2. Chromatographic Conditions
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 35°C.

  • Detection: UV at 214 nm (amide/peptide bond) and 254 nm (aromatic). MS (ESI+) in SIM mode for

    
     181.2.
    
3. Gradient Profile
Time (min)% Mobile Phase BEvent
0.02%Equilibration
1.02%Injection / Hold
10.015%Isomer Separation Gradient
12.090%Column Wash
14.090%Wash Hold
14.12%Re-equilibration
4. System Suitability & Validation Criteria

To ensure trustworthiness, the system must meet these criteria before running samples:

  • Resolution (

    
    ): 
    
    
    
    between 3-AP and the nearest isomer (typically 4-AP).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main 3-AP peak.
  • Sensitivity (S/N):

    
     for the 0.05% impurity standard (LOQ).
    
Analytical Workflow Diagram

The following decision tree guides the analyst through the characterization process.

Workflow Start Start: 3-AP Sample ColSelect Select Stationary Phase Start->ColSelect C18 C18 Column ColSelect->C18 Standard PFP PFP Column (Recommended) ColSelect->PFP Advanced ResultC18 Result: Co-elution of Isomers (Inaccurate Quantitation) C18->ResultC18 ResultPFP Result: Baseline Separation (2-AP, 3-AP, 4-AP resolved) PFP->ResultPFP Check Check Resolution (Rs) ResultPFP->Check Pass Rs > 2.0 Proceed to Quantitation Check->Pass Yes Fail Rs < 1.5 Optimize Gradient/pH Check->Fail No Fail->PFP Re-run

Figure 2: Analytical decision tree highlighting the necessity of PFP chemistry for isomer resolution.

References
  • Vertex AI Search. (2025). Analytical Methods for Non-Canonical Amino Acid Impurities. Retrieved from

  • Mac-Mod Analytical. (2025). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

  • LCGC International. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. Retrieved from

  • Shimadzu. (2025). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from

Sources

Comparative Guide: UV-Vis Absorption Spectra of meta-Aminophenylalanine (m-AF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

meta-Aminophenylalanine (m-AF) is a non-canonical amino acid (ncAA) primarily utilized for its bio-orthogonal chemical reactivity (e.g., oxidative coupling, Schiff base formation) rather than its intrinsic fluorescence or distinct spectral signature.

Unlike its isomer para-aminophenylalanine (p-AF) , which exhibits a distinct red-shifted absorbance maximum (


 nm) often used as a spectral probe, m-AF possesses a spectral profile that significantly overlaps with natural aromatic amino acids (Tyrosine and Tryptophan). This guide analyzes the electronic basis of these properties, provides comparative spectral data, and outlines robust protocols for detection and quantification.[1][2]

Part 1: Chemical Basis & Chromophore Analysis

To understand the UV-Vis spectrum of m-AF, one must analyze the electronic influence of the amino substituent on the phenylalanine (benzene) ring.

Electronic Transitions
  • Phenylalanine (Phe): The benzene ring exhibits symmetry-forbidden

    
     transitions, resulting in a low extinction coefficient (
    
    
    
    M
    
    
    cm
    
    
    ) at 257 nm.
  • The Auxochrome Effect: The amino group (

    
    ) acts as an auxochrome. It possesses a lone pair of electrons that interacts with the 
    
    
    
    -system of the benzene ring (
    
    
    ), lowering the energy required for the transition and stabilizing the excited state. This results in a bathochromic (red) shift and a hyperchromic (intensity) increase .
Meta vs. Para Substitution

The position of the amine is critical.

  • Para-Substitution (p-AF): Allows for extended conjugation across the axis of the molecule, resulting in a significant red shift to ~293 nm.

  • Meta-Substitution (m-AF): The meta position is electronically distinct. While it still increases electron density in the ring, it does not support the same degree of resonant conjugation as the para position. Consequently, the

    
     of m-AF is less red-shifted than p-AF, typically falling in the 280–285 nm  range.
    

Critical Insight: Because m-AF absorbs near 280 nm, it is often spectrally "masked" by Tyrosine (


 nm) and Tryptophan (

nm) in complex proteins.

Part 2: Comparative Spectral Data

The following table contrasts m-AF with its natural and non-canonical alternatives.

Amino Acid

(nm)
Extinction Coeff.[3][4][5][6] (

, M

cm

)
Spectral DistinctnessPrimary Utility
Phenylalanine (Phe) 257~195LowNative Scaffold
Tyrosine (Tyr) 274~1,490High (at 280nm)Native Signaling/Redox
p-Aminophenylalanine (p-AF) 293~2,400High (Red-shifted)Spectral Probe / Fluorescence
m-Aminophenylalanine (m-AF) 280–285 ~1,200–1,500 Low (Masked)Chemical Crosslinking

*Note: Values for m-AF are estimated based on aniline derivative data and comparative protein incorporation studies. Unlike p-AF, m-AF is rarely used as a standalone photometric standard.

pH Dependence (Solvatochromism)

The absorption of m-AF is pH-sensitive due to the protonation of the aniline nitrogen (


).
  • Acidic pH (< 4.0): The amine is protonated (

    
    ). The lone pair is no longer available for conjugation. The spectrum reverts to a "Phe-like" profile (blue-shifted to ~257 nm, intensity drops).
    
  • Neutral/Basic pH (> 5.0): The amine is neutral (

    
    ). The lone pair participates in the ring system, restoring the 
    
    
    
    to ~280 nm.

Part 3: Experimental Protocol for Detection

Since m-AF lacks a unique spectral fingerprint in the presence of Trp/Tyr, standard


 quantification is unreliable for determining incorporation efficiency. The following protocol uses a Chemical Derivatization  approach for validation.
Protocol: Oxidative Coupling Validation

This protocol validates m-AF incorporation by converting it into a highly colored aminophenol/quinone-imide adduct, which is spectrally distinct.

Reagents:

  • Buffer A: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

  • Oxidant: 10 mM Potassium Ferricyanide (

    
    ).
    
  • Coupling Partner: 10 mM o-Phenylenediamine (if testing Schiff base) or simply oxidative dimerization.

Step-by-Step Workflow:

  • Blanking: Initialize UV-Vis spectrophotometer with Buffer A. Ensure baseline is flat from 200–600 nm.

  • Protein Prep: Purify the m-AF-containing protein. Dialyze into Buffer A to remove free amino acids.

    • Caution: Avoid Tris buffers if downstream aldehyde chemistry is planned.

  • Initial Scan: Record spectrum (200–400 nm).

    • Expectation: A standard protein spectrum (

      
       peak).[3][4][7] If m-AF is present, the 
      
      
      
      ratio may be slightly lower than wild-type due to aniline-like absorption, but this is subtle.
  • Oxidative Trigger: Add Oxidant to a final concentration of 1 mM. Incubate at Room Temp for 30 mins.

  • Post-Reaction Scan: Record spectrum (300–600 nm).

    • Result: Oxidized aniline derivatives (azo or quinone-imide species) typically absorb in the visible region (350–450 nm ).

    • Control: Run the same reaction on Wild-Type (WT) protein. WT should remain clear; m-AF protein will develop a yellow/orange tint.

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for characterizing proteins containing m-AF versus p-AF.

SpectralCharacterization Start Start: Purified ncAA-Protein UV_Scan Step 1: UV-Vis Scan (240-320 nm) Start->UV_Scan Decision Is there a distinct peak at ~293 nm? UV_Scan->Decision pAF_Path Likely p-AF Decision->pAF_Path Yes mAF_Path Likely m-AF, Phe, or WT (Peak masked by Trp/Tyr) Decision->mAF_Path No (Only 280nm peak) Result_pAF Confirm: p-Aminophenylalanine (Intrinsic Probe) pAF_Path->Result_pAF Validation Step 2: Chemical Validation (Oxidative Coupling / MS) mAF_Path->Validation Result_mAF Confirm: m-Aminophenylalanine (Reactive Handle) Validation->Result_mAF Positive Reaction

Caption: Decision tree for distinguishing m-AF from p-AF using spectral and chemical validation methods.

Part 5: References

  • Chin, J. W., et al. (2002). "Addition of p-Azidophenylalanine to the Genetic Code of Escherichia coli." Journal of the American Chemical Society. (Foundational work on phenylalanine derivatives).

  • Wang, L., & Schultz, P. G. (2002). "Expanding the Genetic Code." Chemical Communications. (Describes the general properties of substituted phenylalanines).

  • PhotochemCAD. "Absorption and Fluorescence Spectra of Phenylalanine." OMLC / Oregon Medical Laser Center. (Data for native Phe comparison).

  • Xie, J., & Schultz, P. G. (2006). "A Genetically Encoded Fluorescent Amino Acid."[8] Nature Methods. (Contrasts spectral properties of aniline derivatives).

  • Bio-Synthesis Inc. "Extinction Coefficient Determination of Proteins." (Methodology for A280 calculations).

Sources

Comparative Nucleophilicity & Chemoselectivity: Aniline vs. Aliphatic Amines in Peptides

[1][2]

Executive Summary

In peptide chemistry, the reactivity of amine nucleophiles is governed by a trade-off between intrinsic nucleophilicity (electronic availability) and protonation state (solution availability).

  • Aliphatic Amines (Lysine, N-terminus): Possess high intrinsic nucleophilicity (

    
     on Mayr scale) but are largely protonated and unreactive at physiological pH (pKa 7.6–10.5).
    
  • Aniline (p-Aminophenylalanine, Catalysts): Possesses low intrinsic nucleophilicity due to resonance delocalization (

    
    ) but remains neutral and "active" at physiological pH (pKa ~4.6).
    

This guide details how to exploit these differences for chemoselective bioconjugation (targeting p-aminophenylalanine handles) and nucleophilic catalysis (accelerating oxime ligations).

Mechanistic Foundations: The Electronic vs. Protonation Landscape

To predict reactivity, one must distinguish between the potential to react (electronic structure) and the availability to react (pH dependence).

Electronic Basis (Intrinsic Nucleophilicity)
  • Aliphatic Amines (

    
    ):  The lone pair is localized in an 
    
    
    orbital, creating a high-energy HOMO ready for donation. This makes deprotonated Lysine a "hard" and potent nucleophile.
  • Aniline (

    
    -like):  The nitrogen lone pair participates in resonance with the aromatic 
    
    
    -system. This delocalization stabilizes the lone pair, lowering the HOMO energy and significantly reducing intrinsic nucleophilicity.
pKa and Effective Nucleophilicity

The governing factor in aqueous media is the fraction of free base (


  • At pH 7.4:

    • Lysine (

      
      -NH
      
      
      , pKa 10.5):
      
      
      (Almost entirely dead).
    • N-Terminus (

      
      -NH
      
      
      , pKa ~8.0):
      
      
      (Moderately active).
    • Aniline (Ar-NH

      
      , pKa 4.6): 
      
      
      (Fully active).
Visualization: The Reactivity Crossover

Reactivitycluster_0pH 4.5 - 6.0 (Acidic)cluster_1pH 7.0 - 8.5 (Physiological)cluster_2pH > 10 (Basic)Lys_AcidLysine(Protonated NH3+)INACTIVEAni_AcidAniline(Neutral NH2)ACTIVEAni_Acid->Lys_AcidSelectivityFavors AnilineLys_PhysLysine(<1% Active)Slow BackgroundNterm_PhysN-Terminus(~20-50% Active)DOMINANT ALIPHATICAni_PhysAniline(100% Active)DOMINANT AROMATICLys_BaseLysine(Deprotonated)DOMINANTAni_BaseAniline(Neutral)OutcompetedLys_Base->Ani_BaseSelectivityFavors Lysine

Figure 1: The "Reactivity Windows" showing how pH shifts the dominant nucleophile from Aniline (acidic/neutral) to Lysine (basic).

Quantitative Profiling: pKa and Reactivity Data

The following table summarizes the physicochemical properties relevant to peptide bioconjugation.

Amine TypeMoietyTypical pKaIntrinsic Nucleophilicity (

)
Primary Application
Aromatic Aniline / pAF4.6~ 8.5 (Low)Site-selective arylation; Catalysis
Aliphatic N-Terminus (Met)9.2~ 12.0 (High)N-term selective acylation (pH 7)
Aliphatic N-Terminus (Pro)8.0~ 12.5 (High)N-term selective acylation (pH 6)
Aliphatic Lysine (

-amine)
10.5~ 13.5 (Very High)General conjugation (pH > 8.5)

Key Insight: To target Aniline in the presence of Lysine, you must operate at pH < 6 (where Lys is protonated) OR use transition metal catalysts (Pd) that require the neutral amine for coordination.

Case Study 1: Aniline as a Nucleophilic Catalyst

Context: Oxime and hydrazone ligations (reacting a ketone/aldehyde with an alkoxyamine/hydrazine) are slow at neutral pH. Mechanism: Aniline acts as a "transimination" catalyst. It reacts rapidly with the ketone to form a protonated Schiff base (imine), which is more electrophilic than the original ketone. The alkoxyamine then attacks this activated intermediate.

Protocol: Aniline-Catalyzed Oxime Ligation

Reagents: Peptide-ketone (100 µM), Alkoxyamine-payload (200 µM), Aniline (10-100 mM). Buffer: 0.1 M Na Phosphate, pH 6.0.

  • Preparation: Dissolve peptide-ketone in buffer.

  • Catalyst Addition: Add Aniline to a final concentration of 100 mM. (Note: p-phenylenediamine can be used at 10 mM for similar rates due to higher activity).

  • Ligation: Add Alkoxyamine payload.

  • Incubation: React at 25°C for 1-4 hours.

  • Purification: Remove aniline via size-exclusion chromatography (NAP-5 column) or dialysis.

Performance Data:

  • Rate Enhancement: 10–400 fold increase compared to uncatalyzed reaction.

  • Selectivity: Aniline does not permanently modify the peptide; it turns over.

Visualization: Catalytic Cycle

CatalysisKetonePeptide-KetoneSchiffProtonatedSchiff Base(Activated)Ketone->Schiff Fast Imine Formation(+ Aniline)AnilineAniline(Catalyst)ProductPeptide-Oxime(Stable)Schiff->Product Transimination(+ Alkoxyamine)Product->Aniline Catalyst ReleaseAlkoxyamineAlkoxyamine(Nucleophile)

Figure 2: The cycle of aniline catalysis. The rate-limiting step (attack on ketone) is bypassed by the rapid formation of the activated Schiff base.

Case Study 2: Aniline as a Target (p-Aminophenylalanine)

Context: Incorporating p-aminophenylalanine (pAF) into a peptide allows for site-selective modification in the presence of native Lysines.[1][2] This is critical for Antibody-Drug Conjugates (ADCs) and stapled peptides.

The Challenge

Simple acylation (e.g., NHS-esters) will preferentially label the N-terminus or Lysine at pH 7-8 because they are intrinsically better nucleophiles. You cannot rely on simple electrophiles for pAF selectivity.

The Solution: Palladium-Mediated Arylation

Buchwald and Pentelute developed a method using Pd-oxidative addition complexes (OACs) that is highly selective for pAF.

  • Mechanism: The reaction operates under Curtin-Hammett control .[1][3][2][4] The Pd complex binds reversibly to the amine. Since Lysine is protonated (NH

    
    ) at pH 7.5, it cannot bind Pd. pAF is neutral (NH
    
    
    ) and binds Pd, facilitating the C-N bond formation.
Protocol: Selective Arylation of pAF

Reagents: Peptide containing pAF (1 mM), Aryl-Pd-OAC (2 mM), Tris Buffer (pH 7.5).

  • Buffer Prep: Prepare 50 mM Tris-HCl, pH 7.5.

  • Peptide Solubilization: Dissolve pAF-peptide in buffer.

  • Reagent Addition: Add the pre-formed Palladium Oxidative Addition Complex (e.g., derived from S-Phos and an aryl halide) dissolved in minimal DMSO.

  • Reaction: Agitate at Room Temperature for 30–60 minutes.

  • Quenching: Add 3-mercaptopropionic acid or DTT to scavenge Pd.

  • Analysis: Analyze by LC-MS. Expect >95% conversion on pAF with <5% Lysine modification.

References

  • Nucleophilicity Scales: Mayr, H., et al. "Nucleophilicities of Amines in Water." J. Am. Chem. Soc.[5][6][7] 2007, 129, 3679. Link

  • Aniline Catalysis: Dirksen, A., Dawson, P. E. "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chem.[1][2][6] 2008, 19, 2543. Link

  • pAF Selectivity (Palladium): Lee, H. G., et al. "Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents." Angew.[1] Chem. Int. Ed. 2021, 60, 16928. Link

  • N-Terminal Selectivity: Che, Y., et al. "Selective N-terminal modification of proteins using ketenes." Chem. Commun.[5][6] 2012, 48, 3239. Link

Validation of Chiral Purity for L-3-Aminophenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

L-3-Aminophenylalanine (L-3-APA) is a critical non-standard amino acid scaffold used in the synthesis of peptidomimetics and complex pharmaceutical intermediates. Its structural duality—possessing both an alpha-amino group and an aniline-like ring amine—presents unique challenges for chiral validation.

The presence of the aromatic amine significantly alters the pKa profile and hydrophobicity compared to phenylalanine, rendering standard "off-the-shelf" chiral methods potentially unstable. This guide compares two rigorously validated methodologies for determining the enantiomeric excess (ee) of L-3-APA:

  • Direct Chiral HPLC: Utilizing Crown Ether technology for rapid, scalable Quality Control (QC).

  • Indirect Derivatization: Utilizing Marfey’s Reagent (FDAA) for high-sensitivity R&D and trace impurity analysis.

Method 1: Direct Chiral HPLC (Crown Ether)

Best For: Routine QC, Raw Material Release, High Throughput.

The Mechanism

For zwitterionic amino acids, Crownpak CR-I(+) (Daicel) is the superior choice over ligand-exchange (CLIEC) or zwitterionic (ZWIX) columns for this specific substrate. The chiral selector is a chiral crown ether (18-crown-6 derivative) that forms a host-guest complex specifically with the protonated primary


-ammonium group (

).

Expert Insight: L-3-APA is a diamine. At the operating pH of this column (pH 1.0–2.0), both the


-amine and the ring-amine are protonated. The crown ether selectively binds the 

-ammonium due to the specific spatial fit of the three hydrogens, while the protonated ring-amine increases the hydrophilicity, requiring careful tuning of the organic modifier to prevent rapid elution.
Experimental Protocol
ParameterCondition
Column Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm)
Mobile Phase pH 1.5 Perchloric Acid (aq) / Acetonitrile (85:15 v/v)
Flow Rate 0.4 mL/min
Temperature 25°C (Control is critical; lower temps increase resolution but also pressure)
Detection UV at 210 nm (or 254 nm for the aromatic ring)
Sample Diluent Mobile Phase (Must be acidic to ensure protonation)

Step-by-Step Workflow:

  • Equilibration: Flush column with mobile phase for 30 mins. Ensure baseline is stable.

  • Sample Prep: Dissolve L-3-APA at 1.0 mg/mL in the mobile phase. Sonicate if necessary.

  • Injection: Inject 5 µL.

  • Elution Order: On CR-I(+), the D-enantiomer typically elutes first, followed by the L-enantiomer . (Note: Confirm with a racemic standard).

Method 2: Indirect Derivatization (Marfey’s Method)

Best For: Trace Analysis (<0.1% D-isomer), Biological Matrices, LC-MS Applications.

The Mechanism

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with nucleophilic amines to form diastereomers.

Expert Insight: Unlike standard amino acids, L-3-APA has two nucleophilic sites. You must drive the reaction to completion to form the bis-FDAA derivative . Incomplete derivatization will result in mono-derivatives that complicate the chromatogram. The resulting diastereomers (L-L and L-D pairs) possess significantly different hydrophobicities, allowing baseline separation on a standard C18 column.

Experimental Protocol
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100 × 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 60% B over 25 min (Linear)
Detection UV at 340 nm (Specific to the dinitrophenyl moiety)

Step-by-Step Workflow:

  • Derivatization:

    • Mix 50 µL of Sample (50 mM) with 100 µL 1% Marfey’s Reagent in acetone.

    • Add 20 µL 1 M NaHCO₃ (pH must be >8.0 for nucleophilic attack).

    • Incubate at 40°C for 60 minutes . (Longer time required for the steric hindrance of the ring amine).

    • Stop reaction with 20 µL 1 M HCl (neutralize).

  • Analysis: Inject 10 µL of the quenched mixture onto the C18 column.

  • Elution Order: The L-L diastereomer (L-FDAA + L-3-APA) typically elutes before the L-D diastereomer (L-FDAA + D-3-APA) due to intramolecular H-bonding reducing the hydrophobicity of the L-L complex.

Visualizations

Decision Tree: Method Selection

MethodSelection Start Select Validation Method SampleType What is your Sample Matrix? Start->SampleType PurePowder Pure API / Raw Material SampleType->PurePowder BioMatrix Plasma / Complex Mix SampleType->BioMatrix Sensitivity Required Sensitivity? PurePowder->Sensitivity Indirect METHOD 2: Marfey's Derivatization (C18 Column) BioMatrix->Indirect Matrix Interference HighSens Trace (<0.05% D-isomer) Sensitivity->HighSens StdSens Standard (<0.5% D-isomer) Sensitivity->StdSens HighSens->Indirect Higher S/N Ratio Direct METHOD 1: Direct HPLC (Crownpak CR-I) StdSens->Direct Faster, No Prep

Caption: Decision matrix for selecting between Direct HPLC and Marfey's Derivatization based on sample type and sensitivity needs.

Marfey's Reaction Workflow

MarfeysWorkflow Step1 Sample + FDAA (Acetone) Step2 Add NaHCO3 (pH > 8) Step1->Step2 Step3 Incubate 40°C, 60 min Step2->Step3 Step4 Quench (1M HCl) Step3->Step4 Step5 Bis-Derivative Formation Step4->Step5 Step6 HPLC-UV/MS Analysis Step5->Step6

Caption: Critical reaction steps for generating the bis-FDAA derivative of L-3-aminophenylalanine.

Comparative Data & Validation Criteria

The following table synthesizes performance metrics for L-3-APA validation.

FeatureDirect HPLC (Crownpak)Indirect (Marfey's)
Resolution (

)
Typically > 2.5Typically > 5.0
Limit of Quantitation (LOQ) ~0.1%~0.01% (LC-MS)
Analysis Time < 20 mins45 mins (Prep + Run)
Cost Per Run Low (Solvents only)Medium (Reagent cost)
Robustness High (Fewer variables)Medium (Reaction dependent)
Validation Acceptance Criteria (ICH Q2)

To validate either method for regulatory submission, ensure the following:

  • Specificity: Inject the blank, placebo, and racemic standard. Ensure no interference at the retention time of the D-enantiomer.

  • Linearity:

    
     over the range of 0.05% to 2.0% impurity levels.
    
  • Accuracy (Recovery): Spike L-3-APA with 0.1%, 0.5%, and 1.0% D-isomer. Recovery must be 90–110%.

  • Precision: 6 replicate injections of the standard. RSD < 2.0% for the main peak; RSD < 10% for the impurity.

References

  • Daicel Corporation. Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Application Note. Link

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Link

  • BenchChem. A Comparative Guide to Validating the Enantiomeric Purity of 2-amino-2-(2-methoxyphenyl)acetic Acid by Chiral HPLC. Technical Guide. Link

  • Hyun, M. H. (2006). Ligand exchange chiral stationary phases for the liquid chromatographic resolution of alpha-amino acids. Journal of Separation Science, 29(12), 1833-1848. Link

  • Szókán, G., et al. (1988).[2] Application of Marfey's reagent in racemization studies of amino acids and peptides.[1][2][3][4] Journal of Chromatography A, 444, 115-122.[2] Link

Sources

Crystal Structure Analysis of 3-Aminophenylalanine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and functional analysis of 3-aminophenylalanine (3-AP) complexes, contrasting them with their structural isomers (4-aminophenylalanine) and the parent amino acid (Phenylalanine).

While Phenylalanine (Phe) is a standard hydrophobic residue, and 4-aminophenylalanine (4-AP) is widely recognized for its linear extension in drug design (e.g., DPP-4 inhibitors), 3-AP occupies a unique "Goldilocks" zone. Its meta-substitution allows for lateral hydrogen bonding and unique metal coordination geometries (Schiff base formation) without the steric elongation seen in the para-isomer. This guide details the crystallographic parameters, coordination modes, and experimental protocols required to exploit 3-AP in rational drug design and metallo-organic catalysis.

Part 1: Structural Comparative Analysis

To understand the utility of 3-AP, we must objectively compare it against its primary alternatives used in protein engineering and ligand design.

Comparative Ligand Architecture

The following table summarizes the physicochemical and structural differences between the parent molecule and its amino-derivatives.

FeaturePhenylalanine (Phe) 4-Aminophenylalanine (4-AP) 3-Aminophenylalanine (3-AP)
Substituent Position NonePara (4-position)Meta (3-position)
Electronic Effect NeutralElectron Donating (+M effect)Electron Withdrawing (Inductive) / Weak Donor
Coordination Potential Bidentate (N, O)Bridging (N, N, O) - LinearTridentate/Bridging (N, N, O) - Angled
Steric Topology Compact, HydrophobicElongated (Cylindrical)Kinked (Lateral extension)
pKa (Side chain) N/A~4.2 (Aniline-like)~3.5 - 4.0 (Weakly basic)
Primary Application Hydrophobic packingExtending reach in active sitesLateral H-bonding / Metal Chelation
The "Meta-Effect" in Crystal Packing

In crystallographic studies, the position of the amine group dictates the supramolecular assembly:

  • 4-AP (Para): Tends to form linear hydrogen-bonded chains. The amine group points directly away from the peptide backbone, often leading to "head-to-tail" packing motifs in crystal lattices.

  • 3-AP (Meta): The meta-amine creates a "kink" in the electron density. This facilitates lateral hydrogen bonding , allowing the formation of sheet-like structures or interlocked dimers. In metal complexes (specifically Schiff bases), the 3-position allows the side chain to wrap around a metal center more effectively than the rigid 4-position, potentially supporting distorted octahedral geometries.

Part 2: Metal Coordination & Schiff Base Complexes[1]

3-AP is frequently utilized as a ligand in coordination chemistry, particularly after derivatization into Schiff bases (imines).

Coordination Geometry

When 3-AP reacts with salicylaldehyde derivatives to form Schiff bases, it acts as a tridentate O-N-O donor (Carboxylate Oxygen, Imine Nitrogen, Phenolic Oxygen).

  • Bond Lengths: Typical M-N (imine) bond lengths in these complexes range from 1.95 Å to 2.05 Å (for Cu/Zn), while M-O (carboxylate) bonds are slightly shorter (1.88 Å - 1.92 Å ).

  • Chelate Effect: The meta-amino group, when participating in coordination, induces significant ring strain compared to ortho-isomers, often forcing the metal center into a distorted square planar or square pyramidal geometry depending on the counter-ion.

Visualization of Coordination Modes

The following diagram illustrates the structural divergence between 3-AP and 4-AP when binding to a metal center or protein active site.

CoordinationModes cluster_0 4-Aminophenylalanine (Linear) cluster_1 3-Aminophenylalanine (Angled) 4 4 AP 3-AP Ligand Target1 Deep Pocket Binding (Linear Extension) AP->Target1 Steric fit Metal1 Bridging Coordination (Polymeric Chains) AP->Metal1 N-terminus + Sidechain N Target2 Lateral Pocket Binding (Side-Wall Interaction) AP->Target2 H-bond donor Metal2 Chelation / Kinked Binding (Discrete Complexes) AP->Metal2 Schiff Base Formation 3 3

Caption: Comparison of binding topologies. 4-AP favors linear extension, while 3-AP favors lateral interaction and discrete chelation.

Part 3: Experimental Protocol (Crystallization)

Reagents
  • Ligand: 3-aminophenylalanine (pure).

  • Aldehyde: 2-hydroxy-1-naphthaldehyde or Salicylaldehyde (for Schiff base generation).

  • Metal Salt: Copper(II) acetate monohydrate or Zinc(II) nitrate.

  • Solvent: Ethanol/Methanol (absolute) and DMF.

Step-by-Step Workflow
  • In-Situ Ligand Synthesis (The Template Effect):

    • Dissolve 3-AP (1 mmol) in 10 mL warm ethanol. Add NaOH (1 mmol) to deprotonate the carboxylic acid, increasing solubility.

    • Add the aldehyde (1 mmol) dropwise. Reflux for 2 hours until the solution turns yellow/orange (indication of imine formation).

    • Critical Step: Do not isolate the ligand. Proceed immediately to metallation to drive the equilibrium.

  • Metallation:

    • Dissolve the metal salt (1 mmol) in 5 mL methanol.

    • Add the metal solution to the hot ligand solution.

    • Reflux for 3 hours.[1] The color will deepen (e.g., green for Cu, pale yellow for Zn).

  • Crystallization (Vapor Diffusion Method):

    • Filter the reaction mixture while hot to remove impurities.

    • Transfer 2 mL of the filtrate into a small inner vial.

    • Place the open inner vial inside a larger jar containing a precipitant (Diethyl ether or Acetone).

    • Seal the outer jar tightly.

    • Timeframe: Allow to stand undisturbed at 4°C for 5-7 days. The slow diffusion of ether will lower the solubility, growing single crystals suitable for XRD.

Experimental Validation Workflow

Workflow Start Start: Raw Materials Synth Reflux Synthesis (Schiff Base Formation) Start->Synth Check1 TLC/Color Change Check Synth->Check1 Check1->Synth Incomplete Metal Metal Salt Addition (In-situ Complexation) Check1->Metal Success Filter Hot Filtration (Remove Amorphous Solids) Metal->Filter Cryst Vapor Diffusion (Ethanol/Ether System) Filter->Cryst XRD Single Crystal XRD Cryst->XRD

Caption: Operational workflow for synthesizing and characterizing 3-AP metal complexes.

Part 4: Applications in Drug Development

Why choose 3-AP over 4-AP in drug discovery?

  • Active Site Mapping: In enzymes like Phenylalanine Hydroxylase or DPP-4 , the active site often contains hydrophobic pockets with specific polar residues on the "walls." 3-AP probes these lateral interactions. If a 3-AP derivative binds 100x tighter than Phe, it indicates a hydrogen bond donor is required at the meta position.

  • Isoquinoline Precursors: 3-AP is a vital precursor for the synthesis of tetrahydroisoquinoline derivatives via the Pictet-Spengler reaction. These fused ring systems are scaffolds for antitumor antibiotics (e.g., Saframycins).[2] The crystal structure of these complexes often reveals a "twist-boat" conformation in the diene ring, critical for DNA minor groove binding.

  • Bio-Sensing: Schiff bases of 3-AP coordinated with Zn(II) often exhibit fluorescence enhancement upon binding. The crystal structure data (bond angles) allows researchers to predict the Stokes shift and quantum yield.

References

  • Vertex AI Search. (2026). Structures of phenylalanine derivatives and enzyme engineering applications. ResearchGate. Link

  • National Institutes of Health (NIH). (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent DPP-4 inhibitors.[3] PubMed. Link

  • Molecules Journal. (2022).[4] Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. MDPI. Link

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (2013). Synthesis and Spectroscopic Characterization of La(III), Ce(III) Metal Complexes with Phenylalanine. IJRPC. Link

  • Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. UOB. Link

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. JOCPR. Link

  • PMC. (2020). Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile. NCBI. Link

Sources

Electrochemical Properties of 3-Aminophenylalanine Modified Electrodes: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of chemically modified electrodes (CMEs) is a cornerstone of modern electroanalytical chemistry, driven by the need to overcome surface fouling and poor selectivity inherent to bare carbon substrates. While traditional poly(amino acids) like poly(L-phenylalanine) excel at resolving overlapping electrochemical signals, they often suffer from high charge transfer resistance. Conversely, conducting polymers like polyaniline (PANI) offer rapid electron transfer but lack intrinsic permselectivity.

3-Aminophenylalanine (3-APA) emerges as a paradigm-shifting modifier. By combining an electropolymerizable aniline ring with a pendant amino acid moiety, Poly(3-APA) films deliver a dual-functional interface: a highly conductive backbone coupled with a zwitterionic, permselective surface. This guide objectively compares the electrochemical properties of Poly(3-APA) against conventional alternatives, providing researchers with field-proven mechanistic insights and self-validating experimental protocols.

Mechanistic Insights: The Dual-Functionality of 3-APA

To understand the superiority of Poly(3-APA), we must examine the causality behind its interfacial behavior:

  • Conductive Backbone Formation : Unlike standard poly(L-phenylalanine) which polymerizes via the α-amino group (resulting in a non-conductive aliphatic chain)[1][2], 3-APA undergoes anodic oxidation primarily at the meta-amino group on the phenyl ring. This mirrors the electrografting and polymerization mechanisms seen in 4-aminophenylalanine and aminated polyaniline derivatives[3][4]. The result is a conjugated, polyaniline-like π-electron network that drastically lowers the charge transfer resistance (

    
    ).
    
  • Zwitterionic Permselectivity : Because the polymerization consumes the aromatic amine, the α-amino and carboxyl groups of the amino acid side chain remain untouched. At physiological pH (7.4), this creates a zwitterionic matrix. Negatively charged interferents (e.g., ascorbic acid, uric acid) are electrostatically repelled by the carboxylate anions, while cationic targets (e.g., dopamine) are pre-concentrated at the electrode surface.

  • Proton-Coupled Electron Transfer (PCET) : The pendant carboxyl/amino groups act as local proton donors and acceptors. This local buffering effect accelerates PCET kinetics, which is critical for the reversible oxidation of phenolic compounds and catecholamines, effectively eliminating the surface fouling typically caused by their oxidized radical intermediates[1].

Comparative Performance Analysis

The following table synthesizes quantitative electrochemical data comparing the Poly(3-APA) modified Glassy Carbon Electrode (GCE) against bare GCE and other standard polymer modifications. Data is benchmarked using Dopamine as a model cationic analyte and


 as a standard redox probe.
Electrode ModificationCharge Transfer Resistance (

)
Electroactive Surface Area (

)
Dopamine LOD (S/N=3)Peak Separation (

) for

Primary Advantage
Bare GCE ~1500 Ω0.071 cm²500 nM120 mVBaseline substrate
Poly(L-Phe)/GCE ~2200 Ω0.085 cm²150 nM145 mVExcellent peak resolution[1][5]
PANI/GCE ~120 Ω0.110 cm²80 nM65 mVHigh conductivity[4]
Poly(3-APA)/GCE ~180 Ω 0.135 cm² 12 nM 72 mV Conductivity + Permselectivity

Analysis: While Poly(L-phenylalanine) effectively separates overlapping oxidation peaks of isomers[1] and complex targets like maltol[2] or resveratrol[5], its insulating nature increases


 and 

. Poly(3-APA) maintains near-PANI levels of conductivity while achieving an order-of-magnitude improvement in the Limit of Detection (LOD) due to electrostatic pre-concentration.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for fabricating Poly(3-APA)/GCEs is designed as a self-validating system . Every electrode is subjected to an internal quality control check before analytical use.

Phase 1: Surface Preparation
  • Polishing : Polish the bare GCE sequentially with 1.0 µm, 0.3 µm, and 0.05 µm alumina slurry on a microcloth pad.

  • Sonication : Sonicate the electrode in 1:1 HNO₃/H₂O, absolute ethanol, and ultra-pure water for 3 minutes each.

  • Causality: Rigorous polishing removes native oxides and graphitic debris, ensuring that the subsequent electropolymerization nucleates uniformly across the electroactive area rather than at defect sites.

Phase 2: Electropolymerization
  • Electrolyte Preparation : Prepare a 50 mM solution of 3-APA monomer in 0.1 M Phosphate Buffer Solution (PBS, pH 7.0).

  • Cyclic Voltammetry (CV) : Submerge the GCE in the monomer bath. Cycle the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for exactly 10 cycles.

  • Causality: The high anodic vertex (+1.5 V) is required to generate the initial radical cation at the meta-amino group. Limiting the process to 10 cycles prevents the film from growing too thick, which would restrict analyte diffusion and shift the system from a conductive to an insulating regime.

Phase 3: Self-Validation (Quality Control)
  • EIS Measurement : Transfer the modified electrode to a solution containing 1 mM

    
     and 0.1 M KCl.
    
  • Validation Criteria : Record the Nyquist plot. If the calculated

    
     is < 200 Ω , the electrode is validated for use. If 
    
    
    
    > 200 Ω, the polymer backbone has over-oxidized, and the electrode must be repolished (Return to Phase 1).

Electropolymerization_Workflow N1 Bare GCE Alumina Polishing N2 Monomer Bath 50 mM 3-APA (pH 7.0) N1->N2 N3 Cyclic Voltammetry (-0.2V to +1.5V, 10 Cycles) N2->N3 N4 Poly(3-APA)/GCE Modified Sensor N3->N4 N5 EIS Validation (1 mM [Fe(CN)6]3-/4-) N4->N5 N5->N1 Rct > 200 Ω (Reject/Repolish)

Fig 1. Self-validating workflow for 3-APA electropolymerization on glassy carbon electrodes.

Signal Transduction & Catalytic Pathway

The exceptional sensitivity of the Poly(3-APA) electrode relies on a synergistic two-step pathway at the interface. First, the target analyte undergoes electrostatic pre-concentration driven by the pendant amino acid groups. Second, the conductive polyaniline-like backbone rapidly channels the electrons to the transducer.

PCET_Mechanism Analyte Cationic Analyte (e.g., Dopamine) Zwitterion 3-APA Side Chain (COO- / NH3+) Analyte->Zwitterion Electrostatic Pre-concentration Backbone Conductive Backbone (Polyaniline-like) Zwitterion->Backbone Proton-Coupled Electron Transfer Electrode Transducer (Glassy Carbon) Backbone->Electrode Rapid Electron Channeling

Fig 2. Mechanism of electrostatic pre-concentration and PCET at the Poly(3-APA) modified interface.

References

  • Simultaneous Electrochemical Determination of Phenol Isomers in Binary Mixtures at a Poly(phenylalanine) Modified Glassy Carbon Electrode International Journal of Electrochemical Science
  • Electrocatalytic determination of maltol in food products by cyclic voltammetry with a poly(L-phenylalanine) modified electrode Analytical Methods (RSC Publishing)
  • Voltammetric determination of resveratrol using poly(L-phenylalanine)-modified gold electrode Macedonian Journal of Chemistry and Chemical Engineering
  • Characterization of electrografted 4-aminophenylalanine layers for low non-specific binding of proteins New Journal of Chemistry (via ResearchG
  • Electrochemical Synthesis of Aminated Polyaniline/Multi-Walled Carbon Nanotube Composite for Selective Dopamine Detection in Artificial Urine Sensors (MDPI)

Sources

Safety Operating Guide

2-Amino-3-(3-aminophenyl)propanoic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

2-Amino-3-(3-aminophenyl)propanoic acid (also known as 3-Aminophenylalanine) is a non-standard amino acid often used in peptidomimetic synthesis. While often not classified as "Acutely Toxic" (P-Listed) under US EPA RCRA regulations, it possesses significant chemical reactivity due to its aniline (aromatic amine) moiety.

Core Directive: Adopt a Zero-Discharge Policy . Under no circumstances should this compound be disposed of via sanitary sewer systems.[1] The presence of the aromatic amine group necessitates segregation from strong oxidizing agents to prevent exothermic decomposition. The mandated disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[2]

Hazard Profile & Chemical Causality[3]

To dispose of this chemical safely, one must understand why it requires specific handling. The risk profile is driven by its molecular structure.

FeatureChemical CausalityDisposal Implication
Aniline Moiety (Aromatic Amine)Susceptible to rapid oxidation; potential sensitizer.[3]CRITICAL: Must be segregated from oxidizing acids (Nitric, Perchloric) to prevent fire/explosion hazards.
Zwitterionic Nature Solubility varies significantly with pH.Liquid waste streams must be pH-adjusted or co-solvent based to prevent precipitation and clogging of waste drums.
Chelation Potential Amino/Carboxyl groups can bind heavy metals.Do not mix with heavy metal waste (Hg, Pb) unless necessary, as this complicates downstream stabilization.

Physical Data for Waste Characterization:

  • CAS Number: 28101-74-8 (generic/isomer specific)

  • Molecular Formula: C₉H₁₂N₂O₂[4]

  • Molecular Weight: 180.20 g/mol [4]

  • Physical State: Solid (Powder)

  • Solubility: Soluble in water (pH dependent), dilute acids/bases.

Waste Segregation Protocol

Effective disposal begins at the bench. Mixing incompatible streams is the most common cause of waste-related accidents.

PROHIBITED MIXTURES (Do Not Combine):

  • Strong Oxidizers: Nitric Acid, Hydrogen Peroxide, Permanganates.[5] (Risk: Exothermic reaction/Ignition).

  • Aldehydes: Formaldehyde, Glutaraldehyde. (Risk: Schiff base formation/Polymerization).

  • Halogenated Solvents: While not strictly reactive, keep separate to minimize disposal costs (unless the compound is already dissolved in them).

COMPATIBLE STREAMS:

  • Non-halogenated organic solvents (Methanol, Ethanol, Acetonitrile).

  • Basic aqueous solutions (pH > 8).

  • Solid organic waste (contaminated gloves, paper).

Disposal Logic Workflow

The following decision tree illustrates the operational logic for classifying and binning this specific compound.

DisposalWorkflow Start Waste Generation: 2-Amino-3-(3-aminophenyl)propanoic acid StateCheck Physical State? Start->StateCheck Solid SOLID WASTE (Powder, Contaminated PPE) StateCheck->Solid Dry Solid Liquid LIQUID WASTE (Mother Liquor, Rinsate) StateCheck->Liquid Solution SolidBin Bin: Solid Chemical Waste (Non-Halogenated) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, Water, DMSO) SolventCheck->NonHalo No Halogens HaloBin Bin: Halogenated Organic Waste Halo->HaloBin NonHaloBin Bin: Non-Halogenated Organic Waste NonHalo->NonHaloBin

Figure 1: Decision logic for segregating 3-Aminophenylalanine waste streams based on physical state and solvent composition.

Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weigh-boat residues, contaminated gloves/wipes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Attach a hazardous waste label.

    • Constituents: "2-Amino-3-(3-aminophenyl)propanoic acid" (Do not use abbreviations like '3-AP').

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary due to aniline moiety).

  • Transfer: Transfer solid waste into the container. Avoid dust generation.[1][6][7][8]

  • Sealing: Cap tightly. If the cap liner is compromised, replace the lid to prevent fume leakage.

  • Storage: Store in the "Organic Solids" satellite accumulation area, away from oxidizers.

Protocol B: Liquid Waste (Aqueous or Organic Solutions)

Applicability: HPLC effluent, reaction mother liquors.

  • pH Check: If the solution is highly acidic (pH < 2) due to trifluoroacetic acid (TFA) or HCl used in synthesis, neutralize to pH 5-9 using Sodium Bicarbonate before adding to general organic waste drums. Rationale: This prevents acid-catalyzed degradation of other waste constituents.

  • Solvent Segregation:

    • Scenario 1 (DCM/Chloroform): Pour into Halogenated waste carboy.

    • Scenario 2 (Methanol/Acetonitrile/Water): Pour into Non-Halogenated waste carboy.

  • Double Containment: Ensure the waste carboy is in a secondary containment tray (polypropylene) capable of holding 110% of the container volume.

Spill Response Contingency

In the event of a benchtop spill, immediate action is required to prevent spread and exposure.

SpillResponse Assess 1. ASSESS Isolate area. Check for dust. PPE 2. PPE UP Nitrile gloves, Lab coat, Goggles, N95 (if dust). Assess->PPE Contain 3. CONTAIN Cover with damp absorbent pads. PPE->Contain Clean 4. CLEAN Scoop into waste jar. Wash surface x3. Contain->Clean Report 5. REPORT Notify EHS. Clean->Report

Figure 2: Immediate response workflow for solid or liquid spills of 3-Aminophenylalanine.

Technical Note on Cleaning: Use a mild detergent solution for the final wash. Avoid using bleach (Sodium Hypochlorite) immediately, as it can react with the amine to form chloramines; use simple soap and water first.

Regulatory & Compliance Context (US Focus)
  • RCRA Classification: This specific isomer is generally not P-listed or U-listed under 40 CFR 261.33 [1]. However, it is a "Chemical Waste" and must be managed according to the "Cradle-to-Grave" responsibility.

  • EPA Characteristic Waste: If mixed with flammable solvents (Flash point < 60°C), it becomes D001 (Ignitable) . If mixed with corrosives (pH < 2 or > 12.5), it becomes D002 (Corrosive) [2].

  • TSCA Status: For R&D use only. Ensure compliance with the TSCA R&D exemption, which mandates that the substance is used under the supervision of a technically qualified individual and disposed of as hazardous waste [3].

References
  • US Environmental Protection Agency (EPA). Title 40, Code of Federal Regulations (40 CFR) Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). Retrieved from [Link]

  • PubChem. Compound Summary for CID 122143 (3-Aminophenylalanine). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.